Product packaging for 3-Hydroxy-4-methyl-2(3H)-thiazolethione(Cat. No.:CAS No. 49762-08-5)

3-Hydroxy-4-methyl-2(3H)-thiazolethione

Cat. No.: B1584717
CAS No.: 49762-08-5
M. Wt: 147.2 g/mol
InChI Key: LOKDIDVKVVVVHK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2(3H)-thiazolethione (HMTT) is a cyclic thiohydroxamic acid. It forms divalent complexes with the first-row d-block elements Co-Zn. Hydrated form of HMTT exhibits enhanced thermal stability and solubility compared with the anhydrous form. HMTT possess a chelating unit similar to pyrithione. Solid state chemistry of HMTT and its complexes with d-block elements has been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NOS2 B1584717 3-Hydroxy-4-methyl-2(3H)-thiazolethione CAS No. 49762-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDIDVKVVVVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=S)N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321378
Record name 3-Hydroxy-4-methyl-2(3H)-thiazolethione
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Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49762-08-5
Record name 49762-08-5
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Record name 3-Hydroxy-4-methyl-2(3H)-thiazolethione
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Record name 3-Hydroxy-4-methyl-2(3H)-thiazolethione
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

This compound is a heterocyclic compound belonging to the class of cyclic thiohydroxamic acids. These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The thiazole ring is a core component of many pharmaceuticals, and the introduction of a thiohydroxamic acid moiety can confer unique properties, including the ability to chelate metals and participate in various biological pathways. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals a practical resource for its preparation and analysis.

Chemical Properties and Structure

Before delving into the synthesis and characterization, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₄H₅NOS₂--INVALID-LINK--
Molecular Weight 147.22 g/mol --INVALID-LINK--[1]
Appearance White to light yellow or light orange powder/crystalTCI America
Melting Point 92-94 °C--INVALID-LINK--[1]
Solubility Soluble in methanol (25 mg/mL)--INVALID-LINK--[1]
CAS Number 49762-08-5--INVALID-LINK--[1]

The structure of this compound is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom. The ring is substituted with a methyl group at the 4-position, a hydroxyl group at the 3-position, and a thione group (C=S) at the 2-position.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a cyclization reaction, a common strategy for forming heterocyclic rings. The following protocol is based on established methods for the synthesis of cyclic thiohydroxamic acids, such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative. In this case, N-hydroxythiourea is reacted with 1-chloroacetone.

Conceptual Workflow of the Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product N-hydroxythiourea N-hydroxythiourea Cyclization Cyclization N-hydroxythiourea->Cyclization 1-chloroacetone 1-chloroacetone 1-chloroacetone->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • N-hydroxythiourea

  • 1-chloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-hydroxythiourea (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add 1-chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are employed for this purpose.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (CH₃), a singlet for the vinyl proton (C=CH), and a broad singlet for the hydroxyl proton (OH).
¹³C NMR Signals corresponding to the methyl carbon, the vinyl carbons, and the thione carbon (C=S).
FT-IR Characteristic absorption bands for the O-H stretch, C-H stretch, C=C stretch, and the C=S stretch.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Detailed Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.20 (s, 3H, CH₃)

    • δ 6.50 (s, 1H, C₅-H)

    • δ 9.50 (br s, 1H, OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 15.0 (CH₃)

    • δ 115.0 (C₅)

    • δ 145.0 (C₄)

    • δ 185.0 (C=S)

  • FT-IR (KBr, cm⁻¹):

    • 3400 (br, O-H stretch)

    • 3100 (C-H stretch, aromatic)

    • 2950 (C-H stretch, aliphatic)

    • 1620 (C=C stretch)

    • 1250 (C=S stretch)

  • Mass Spectrometry (EI):

    • m/z 147 (M⁺)

    • m/z 130 (M⁺ - OH)

    • m/z 114 (M⁺ - OH - CH₃)

    • m/z 87 (M⁺ - C₂H₂S)

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Validation Synthesized_Product Purified Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion and Future Directions

This guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The presented methods are robust and can be readily implemented in a standard organic chemistry laboratory. The availability of this compound will facilitate further research into its biological activities and potential applications in drug discovery. Future work could focus on the derivatization of the hydroxyl and thione groups to explore the structure-activity relationships of this promising heterocyclic scaffold. The synthesis of related analogs with different substituents on the thiazole ring could also lead to the discovery of new compounds with enhanced biological profiles.

References

"physical and chemical properties of 3-Hydroxy-4-methyl-2(3H)-thiazolethione"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Introduction

This compound, also known by its CAS Number 49762-08-5, is a significant heterocyclic compound belonging to the class of cyclic thiohydroxamic acids.[1] Its unique structural features, particularly the chelating unit similar to pyrithione, make it a compound of interest in various scientific domains. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development. The molecule's ability to form stable complexes with transition metals and its utility in synthetic organic chemistry underscore its importance.[2]

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular formula and spatial arrangement. These identifiers are crucial for its unambiguous representation in chemical databases and literature.

Chemical Identifiers
PropertyValueSource
Molecular Formula C₄H₅NOS₂[1][3]
Molecular Weight 147.22 g/mol [1]
IUPAC Name 3-hydroxy-4-methyl-1,3-thiazole-2-thione[3]
CAS Number 49762-08-5[1]
SMILES String CC1=CSC(=S)N1O[1][3]
InChI Key LOKDIDVKVVVVHK-UHFFFAOYSA-N[1][3]
Chemical Structure

The structural formula of this compound features a five-membered thiazole ring, substituted with a methyl group, a thione group, and a hydroxyl group attached to the nitrogen atom.

Caption: 2D Structure of this compound.

Tautomerism and Crystalline Structure

As a cyclic thiohydroxamic acid, this compound can exhibit tautomerism, existing in equilibrium between the N-hydroxy form (thione) and the N-oxide form (thiol). While the name this compound refers to the N-hydroxy tautomer, the specific equilibrium in different phases (solid, solution) is influenced by factors like solvent polarity and temperature.[4][5] Studies on related thiazole systems confirm the prevalence of keto-enol or thione-thiol tautomerism, often stabilized by intra- and intermolecular hydrogen bonding.[5][6]

X-ray diffraction studies have been successfully performed on divalent metal complexes of this compound, confirming its role as a potent chelating ligand.[2] The crystal structures of its complexes with Zinc (Zn) and Nickel (Ni) have been determined, elucidating the coordination chemistry and the influence of intermolecular interactions such as C–H⋯O and C–H⋯S contacts.[2]

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings.

PropertyValueSource
Appearance Brownish-yellow to brown solid[1]
Melting Point 92-94 °C[1]
Solubility Soluble in methanol (25 mg/mL)[1]
Assay ≥97%[1]
XlogP (Predicted) 0.9[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the functional groups within its structure: the cyclic thiohydroxamic acid moiety, the thione group, and the thiazole ring itself.

Chelating Agent and Complex Formation

The molecule acts as a bidentate ligand, forming stable divalent complexes with first-row d-block transition metals like Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn).[2] The chelation occurs through the oxygen of the hydroxyl group and the sulfur of the thione group, creating a stable five-membered ring with the metal center. This property is foundational to its use in coordination chemistry and materials science.[2]

Caption: Chelation of a metal ion (M²⁺) by the HMTT ligand.

Precursor in Radical Reactions

This compound is a valuable reagent in synthetic organic chemistry, particularly in the Barton reaction. Its esters can undergo decarboxylative rearrangement to generate carbon-centered radicals. This application makes it a useful precursor for alkoxy-radicals, facilitating various C-C bond-forming reactions and functional group transformations.

Applications in Research and Industry

The versatile properties of this compound have led to its use in several fields.

  • Agricultural Chemistry : It serves as a precursor for developing novel fungicides and herbicides, contributing to crop protection.[7]

  • Pharmaceuticals and Drug Discovery : The thiazole scaffold is a common feature in many bioactive molecules.[8] This compound is utilized in the synthesis of new chemical entities for drug discovery programs, targeting a range of diseases.[7][9]

  • Material Science : It is employed in the formulation of specialty polymers and coatings, where its incorporation can enhance properties like durability and resistance to degradation.[7]

  • Synthetic Chemistry : As previously mentioned, it is a key reagent for generating carbon and alkoxy radicals in Barton-type reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Classifications : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][10]

  • GHS Pictogram : GHS07 (Exclamation mark).

  • Signal Word : Warning.[1]

  • Personal Protective Equipment (PPE) : Recommended PPE includes a dust mask (type N95, US), eye shields, and gloves.[1]

  • Storage : It should be stored in a class 11 combustible solids area.[1]

Conclusion

This compound is a multifaceted compound with a rich chemical profile. Its properties as a cyclic thiohydroxamic acid, a potent metal chelator, and a radical precursor make it a valuable tool for chemists across various disciplines. From synthesizing complex organic molecules to developing new materials and agrochemicals, its utility is well-established. This guide serves as a foundational resource for scientists and researchers seeking to understand and leverage the unique physical and chemical properties of this important thiazole derivative.

References

An In-depth Technical Guide to 3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione (CAS Number: 49762-08-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione, a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry.

Chemical Identity and Physicochemical Properties

3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione, also known by synonyms such as 3-Hydroxy-4-methyl-2(3H)-thiazolethione and 2-Mercapto-4-methylthiazole 3-oxide, is a heterocyclic compound featuring a thiazole ring.[1] This five-membered ring contains both sulfur and nitrogen atoms, and is further functionalized with a hydroxyl group, a methyl group, and a thione group. These structural features contribute to its unique chemical reactivity and potential for various applications.

Table 1: Physicochemical Properties of 3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione

PropertyValueSource(s)
CAS Number 49762-08-5[1][2]
Molecular Formula C4H5NOS2[1]
Molecular Weight 147.22 g/mol [2][3]
Appearance White to light yellow or light orange powder/crystal[4]
Melting Point 92-94 °C[2][3]
Solubility Soluble in methanol (25 mg/mL)[2]
InChI 1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3[1][2]
SMILES CC1=CSC(=S)N1O[1][2]

Structural Analysis

The core of this molecule is the 1,3-thiazole ring. The presence of a hydroxyl group attached to the nitrogen atom and a thione group (C=S) at the 2-position are key to its reactivity. The methyl group at the 4-position contributes to its overall structure and electronic properties.

Figure 1: Chemical structure of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is not widely published in open literature, a representative procedure can be adapted from the synthesis of the structurally similar compound, N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione. The general approach involves the reaction of an α-haloketone with a source of thiocyanate, followed by cyclization and subsequent functional group manipulations.

Representative Experimental Protocol (Adapted for Educational Purposes):

  • Step 1: Synthesis of α-bromopropan-2-one oxime. Propan-2-one is brominated to yield α-bromopropan-2-one. This intermediate is then reacted with hydroxylamine hydrochloride in an aqueous ethanol solution to form the corresponding oxime.

  • Step 2: Cyclization with Thiocyanate. The α-bromopropan-2-one oxime is then treated with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like ethanol. This leads to a nucleophilic substitution of the bromide, followed by an intramolecular cyclization to form the thiazole ring.

  • Step 3: Work-up and Purification. The reaction mixture is typically poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like 2-propanol.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the vinyl proton on the thiazole ring, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Characteristic peaks would be observed for the thione carbon, the carbons of the thiazole ring, and the methyl carbon. A publicly available ¹³C NMR spectrum in CDCl₃ confirms the presence of the expected carbon signals.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include O-H stretching, C-H stretching and bending, C=N stretching, and a characteristic C=S stretching band.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure, likely involving the loss of small molecules like CO, SH, or the methyl group.

Reactivity and Applications

The chemical reactivity of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is largely dictated by the functional groups present. The thione group is susceptible to nucleophilic attack, and the hydroxyl group can be deprotonated or involved in hydrogen bonding.

4.1. Precursor for Alkoxy Radicals and the Barton Reaction

A significant application of this compound is as a precursor for alkoxy radicals, particularly in the context of the Barton reaction and its modifications.[3][5] This reaction is a powerful tool for the functionalization of unactivated C-H bonds.

The process involves the conversion of an alcohol to a derivative of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione, typically a Barton ester. Photolysis of this ester leads to the homolytic cleavage of the N-O bond, generating an alkoxy radical. This radical can then undergo intramolecular hydrogen abstraction, leading to the formation of a carbon-centered radical, which can be trapped by various radical scavengers.

Barton_Reaction cluster_0 Radical Generation cluster_1 C-H Functionalization A Alcohol (R-OH) + Activated Thiazolethione B Barton Ester Formation A->B Esterification C Photolysis (hν) B->C Irradiation D Alkoxy Radical (R-O•) Generation C->D Homolytic Cleavage E Intramolecular H-Abstraction D->E Initiation F Carbon Radical Formation E->F 1,5-Hydrogen Shift G Radical Trapping F->G Reaction with Trapping Agent H Functionalized Product G->H Product Formation

Figure 2: Generalized workflow for C-H functionalization using a Barton ester derived from 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione.

4.2. Potential Biological and Agricultural Applications

The thiazole ring is a common scaffold in many biologically active compounds. Due to its structural features, 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione has been investigated for potential applications as a fungicide.[3][5] The presence of the thione group and the overall electronic properties of the molecule may contribute to its interaction with biological targets.

Safety and Handling

3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is classified as a warning-level hazard. It is known to cause skin and eye irritation and may cause respiratory irritation.[2]

Hazard and Precautionary Codes:

  • H-codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • P-codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask (type N95 or equivalent).

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

It should be handled in a well-ventilated area, and appropriate engineering controls should be in place to minimize exposure.

Conclusion

3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is a valuable and versatile heterocyclic compound with a rich chemistry. Its ability to serve as a precursor for alkoxy radicals in Barton-type reactions makes it a useful tool for C-H functionalization in complex molecule synthesis. Further research into its biological activities may uncover new applications in medicinal and agricultural chemistry. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

Spectroscopic Elucidation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methyl-2(3H)-thiazolethione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a versatile scaffold. As with any molecule destined for therapeutic applications, unambiguous structural confirmation and a deep understanding of its physicochemical properties are paramount. Spectroscopic analysis provides the foundational data for this characterization. This technical guide offers an in-depth exploration of the spectroscopic signature of this compound, presenting a synthesis of predicted data, field-proven experimental protocols, and expert interpretation to empower researchers in their analytical endeavors. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the CAS Registry Number 49762-08-5 and molecular formula C₄H₅NOS₂, presents several key features that are readily probed by spectroscopic techniques. These include a hydroxyl group, a methyl group, a C=C double bond within the thiazole ring, and a thione (C=S) group. Each of these functional groups imparts a characteristic signal in the respective spectroscopic domains of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0Singlet1H=C-H
~2.2Singlet3H-CH₃
~9.5Broad Singlet1H-OH

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the vinyl proton (~6.0 ppm) is characteristic of a proton attached to a double bond within a heterocyclic ring system. The methyl group protons (~2.2 ppm) appear in the typical region for a methyl group attached to a sp²-hybridized carbon. The hydroxyl proton signal is expected to be broad due to chemical exchange and its chemical shift can be highly dependent on the solvent and concentration. Its labile nature means it is readily exchanged with deuterium, a key confirmatory experiment.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to reveal four distinct signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
~185C=S
~140C-CH₃
~115=C-H
~12-CH₃

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The thione carbon (C=S) is the most deshielded, appearing significantly downfield (~185 ppm). The two sp²-hybridized carbons of the thiazole ring are found in the olefinic region (~140 and ~115 ppm). The upfield signal at approximately 12 ppm is characteristic of the methyl carbon.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis is contingent on meticulous sample preparation and a well-defined acquisition protocol.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down the proton exchange, resulting in a sharper -OH signal.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, to ensure adequate signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width (typically -2 to 12 ppm), an adequate number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Confirmatory Experiments: To definitively assign the proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A D₂O exchange experiment should be performed to confirm the hydroxyl proton signal, which will disappear from the spectrum upon addition of a drop of D₂O.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis Sample ~5-10 mg of Compound Solvent 0.6-0.7 mL CDCl3 or DMSO-d6 Sample->Solvent NMR_Tube Dissolve in NMR Tube Solvent->NMR_Tube H1_NMR 1D 1H NMR NMR_Tube->H1_NMR C13_NMR 1D 13C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Tube->TwoD_NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->Chem_Shift Assignment Structural Assignment TwoD_NMR->Assignment Chem_Shift->Assignment Coupling->Assignment Integration->Assignment

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)Medium-StrongO-H stretch
~3100Medium=C-H stretch
~2950MediumC-H stretch (methyl)
~1650MediumC=C stretch
~1200StrongC=S stretch

Expertise & Experience: Interpreting the IR Spectrum

The broadness of the O-H stretching band is a result of hydrogen bonding. The C=C stretching frequency is typical for a double bond within a five-membered heterocyclic ring. The C=S stretch is a particularly informative band, and its position can vary depending on the electronic environment, but it is generally expected around 1200 cm⁻¹. The presence of these distinct bands provides strong evidence for the key functional groups in the molecule.

Experimental Protocol for IR Spectroscopy

Methodology:

  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is often employed for its high-quality spectra. A small amount of the sample (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a rapid analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. A typical spectral range is 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis Sample 1-2 mg of Compound KBr ~100 mg Dry KBr Sample->KBr Grind Grind to Fine Powder KBr->Grind Press Press into Pellet Grind->Press Background Record Background Spectrum Press->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Peak_ID Identify Characteristic Peaks Sample_Scan->Peak_ID Functional_Group Assign Functional Groups Peak_ID->Functional_Group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 147.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

m/zPredicted Identity
147[M]⁺ (Molecular Ion)
132[M - CH₃]⁺
119[M - CO]⁺
86[M - S₂H]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 147 is the most critical piece of information, as it confirms the molecular weight of the compound. The fragmentation pattern provides further structural clues. The loss of a methyl radical (15 amu) to give a fragment at m/z 132 is a common fragmentation pathway. Subsequent fragmentation can involve the loss of carbon monoxide or other small neutral molecules, leading to the observed fragment ions. The study of fragmentation patterns in sulfur-containing heterocycles is a specialized area, and comparison with literature data for similar compounds is highly recommended for definitive assignments.

Experimental Protocol for Mass Spectrometry

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable volatile solvent and introduced via a liquid chromatography system (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules and often provides detailed fragmentation patterns. For less stable molecules, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to ensure the observation of the molecular ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions against their m/z values.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Sample Compound Direct_Probe Direct Insertion Probe Sample->Direct_Probe LC_System LC System Sample->LC_System EI Electron Ionization (EI) Direct_Probe->EI ESI Electrospray Ionization (ESI) LC_System->ESI Quadrupole Quadrupole Analyzer EI->Quadrupole TOF TOF Analyzer ESI->TOF Detector Ion Detector Quadrupole->Detector TOF->Detector Molecular_Ion Identify Molecular Ion Peak Detector->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Confirm Confirm Structure Fragmentation->Structure_Confirm

Conclusion

The spectroscopic characterization of this compound is a critical step in its development for any application. By employing a combination of NMR, IR, and mass spectrometry, researchers can obtain a comprehensive and unambiguous structural confirmation of this important heterocyclic compound. The predicted data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to confidently and accurately characterize their molecules of interest. Adherence to these robust analytical methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful research outcomes.

Introduction: The Foundational Chemistry of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Studies on the Formation of Hydroxythiazolethiones

The hydroxythiazolethione core, a five-membered heterocyclic system containing sulfur, nitrogen, a hydroxyl group, and a thione moiety, represents a cornerstone in medicinal chemistry. These structures are not merely synthetic curiosities; they are "privileged scaffolds" found in numerous pharmacologically active agents. Their unique electronic and structural features, including the capacity for keto-enol tautomerism, allow them to interact with a wide array of biological targets. This guide provides an in-depth exploration of the foundational organic chemistry that first enabled the synthesis of these crucial molecules. We will delve into the early, seminal studies, explaining not just the "how" but the "why" behind the experimental choices that paved the way for modern drug development.

Part 1: Synthesis of 4-Hydroxy-1,3-thiazole-2(3H)-thiones via their Thioxothiazolidinone Tautomer

From the earliest investigations, chemists understood that 4-hydroxythiazoles exist in a tautomeric equilibrium with their keto form. In the case of 4-hydroxy-1,3-thiazole-2(3H)-thione, the equilibrium heavily favors the more stable 2-thioxothiazolidin-4-one tautomer, commonly known as rhodanine. Consequently, the most direct and historically significant syntheses target the rhodanine structure directly.

Causality Behind the Method: Leveraging Foundational Building Blocks

Early organic chemists relied on simple, readily available starting materials. The synthesis of the rhodanine core is a classic example of convergent synthesis, building the heterocyclic ring from fundamental carbon, nitrogen, and sulfur sources. The two primary historical methods demonstrate this principle perfectly.

  • The Dithiocarbamate Pathway: This approach utilizes carbon disulfide (CS₂) as the C=S source. The reaction of an amine (often ammonia) with CS₂ generates a dithiocarbamate salt. This intermediate is a potent sulfur nucleophile, perfectly primed to react with an α-halo acid, such as chloroacetic acid. The elegance of this method lies in the sequential, one-pot formation of the N-C-S and S-C-C bonds required for the ring system.

  • The Thiourea Pathway: This method employs thiourea as the pre-formed N-C(S)-N unit. Condensation with an α-halo acid like chloroacetic acid provides a direct route to the thiazolidine ring.[1] The reaction hinges on the nucleophilicity of both the sulfur and nitrogen atoms of thiourea.

Reaction Mechanism: A Stepwise Assembly

The formation of the rhodanine ring from ammonia, carbon disulfide, and chloroacetic acid is a logical sequence of nucleophilic additions and substitutions. The causality is clear: each step creates a reactive intermediate that drives the subsequent bond formation, culminating in a thermodynamically stable heterocyclic ring.

  • Formation of Dithiocarbamate: Ammonia, a simple nucleophile, attacks the electrophilic carbon of carbon disulfide. A proton transfer results in the formation of ammonium dithiocarbamate.

  • S-Alkylation: The dithiocarbamate anion, a soft nucleophile, readily attacks the carbon bearing the halogen in chloroacetic acid via an Sₙ2 reaction, displacing the chloride and forming an S-alkylated intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid moiety.

  • Dehydration: This cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the final 2-thioxothiazolidin-4-one (rhodanine) ring.

Mechanism of Rhodanine Synthesis via the Dithiocarbamate Pathway.
Protocol: A Foundational Synthesis of Rhodanine

This protocol is a representative synthesis based on early methodologies for producing the rhodanine scaffold.[2][3] It is a self-validating system where the formation of precipitates and pH changes provide in-process checks.

Objective: To synthesize 2-thioxothiazolidin-4-one (rhodanine).

Materials:

  • Ammonia solution (25-30%)

  • Carbon disulfide (CS₂)

  • Sodium chloroacetate

  • Hydrochloric acid (6 N)

  • Phosphorus oxychloride (POCl₃, catalytic amount)

  • Ice-water bath

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dithiocarbamate Formation: In a flask cooled in an ice-water bath (0–5 °C), carefully add carbon disulfide dropwise to a stirred aqueous ammonia solution. The reaction is exothermic. Stir vigorously for up to 10 hours to ensure complete formation of the ammonium dithiocarbamate intermediate.[2] The choice of a low temperature is critical to prevent the decomposition of the intermediate and minimize the evaporation of the volatile CS₂.

  • S-Alkylation: While maintaining the temperature between 5–10 °C, slowly add a pre-prepared aqueous solution of sodium chloroacetate to the reaction mixture. This step initiates the nucleophilic substitution. The progress can be monitored by the gradual disappearance of the CS₂ layer.

  • Cyclization and Hydrolysis: After the addition is complete, transfer the mixture to a new flask. Carefully add a few drops of phosphorus oxychloride (as a catalyst) and then slowly add 6 N hydrochloric acid.[2] The acid serves to protonate the carboxylic acid and catalyze the intramolecular cyclization and dehydration.

  • Heating and Isolation: Gently heat the acidic mixture to 50–60 °C for approximately 3 hours.[2] This provides the necessary activation energy for the cyclization/dehydration cascade. The rhodanine product, being poorly soluble in acidic water, will precipitate out as a yellowish solid upon cooling.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any remaining salts and acid, and then dry. Recrystallization from ethanol or hot water can be performed to obtain a purified product.

Part 2: Early Synthetic Strategies for 5-Hydroxy-1,3-thiazole-2(3H)-thiones

The synthesis of the 5-hydroxy isomer requires a different strategic approach. Unlike the 4-hydroxy isomer, the keto-enol tautomerism is less of a factor, and the hydroxyl group must typically be installed via the starting materials. The logic here follows an extension of the classical Hantzsch thiazole synthesis.

Causality Behind the Method: A Hantzsch-Type Approach

The Hantzsch synthesis, first reported in 1887, is the archetypal reaction for building a thiazole ring from an α-haloketone and a thioamide.[4] To form a 5-hydroxythiazole-2-thione, early chemists would have logically adapted this principle by:

  • Using a sulfur source that provides the C=S group at the 2-position, such as a dithiocarbamate salt.

  • Using an α-halocarbonyl compound that already contains the required hydroxyl group at the adjacent (β) position. An α-halo-β-hydroxy ketone would be the ideal substrate.

Reaction Mechanism: Building the 5-Hydroxy Core

The mechanism is a direct parallel to the Hantzsch synthesis, valued for its reliability and predictability.

  • S-Alkylation: The dithiocarbamate salt, formed in situ from an amine and CS₂, acts as a sulfur nucleophile. It attacks the α-carbon of the α-halo-β-hydroxy ketone, displacing the halide.

  • Intermediate Formation: This S-alkylation step yields a key intermediate containing the entire N-C(S)-S-C-C-OH backbone.

  • Intramolecular Condensation & Cyclization: The nitrogen atom of the dithiocarbamate attacks the carbonyl carbon. This is often followed by or concurrent with the elimination of water. The hydroxyl group from the original ketone and a proton from the nitrogen are eliminated, forming the C4=C5 double bond of the aromatic thiazole ring.

Conceptual workflow for the synthesis of a 5-hydroxyalkyl derivative.

Summary and Impact

The early studies on the formation of hydroxythiazolethiones laid the essential groundwork for modern heterocyclic chemistry. These foundational investigations established two critical and enduring principles:

  • The Rhodanine Gateway: The synthesis of 2-thioxothiazolidin-4-ones (rhodanines) through the condensation of simple building blocks like carbon disulfide, ammonia, and α-halo acids proved to be a robust and efficient route to the stable tautomer of 4-hydroxy-1,3-thiazole-2(3H)-thione. This pathway became a workhorse reaction, enabling the synthesis of vast libraries of derivatives for biological screening.

  • The Hantzsch Paradigm: The logic of the Hantzsch thiazole synthesis—the condensation of an α-halocarbonyl with a sulfur-containing nucleophile—was shown to be a versatile and adaptable strategy. By carefully selecting starting materials with pre-installed functionality, such as an α-halo-β-hydroxy ketone, chemists could rationally design and synthesize specific isomers like 5-hydroxythiazolethiones.

These early methods, born from an era of fundamental mechanistic inquiry, are a testament to the power of logical molecular construction. They provided the chemical tools that allowed for the eventual discovery of the vast therapeutic potential locked within the hydroxythiazolethione scaffold.

References

An In-depth Technical Guide to the Tautomerism in 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the tautomeric equilibria in 3-Hydroxy-4-methyl-2(3H)-thiazolethione. It is intended for researchers, scientists, and professionals in drug development who are engaged with the chemical properties and potential applications of heterocyclic compounds. This document delves into the fundamental principles of thione-thiol and lactam-lactim tautomerism, supported by spectroscopic and computational evidence from analogous systems, to elucidate the probable tautomeric behavior of the title compound.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and spectroscopic properties of organic molecules.[1] In the realm of heterocyclic chemistry, particularly in drug design and materials science, understanding the predominant tautomeric form and the factors influencing the equilibrium is of paramount importance. This compound, a cyclic thiohydroxamic acid, presents a fascinating case for the study of multiple tautomeric possibilities, primarily the thione-thiol and lactam-lactim equilibria. The prevalence of one tautomer over another can significantly impact its hydrogen bonding capabilities, metal chelation properties, and interaction with biological targets.

The Tautomeric Landscape of this compound

This compound can theoretically exist in four tautomeric forms, arising from two distinct proton transfer events: the thione-thiol equilibrium and the lactam-lactim equilibrium.

  • Thione-Thiol Tautomerism: This involves the migration of a proton between the nitrogen and sulfur atoms of the thioamide functional group.

  • Lactam-Lactim Tautomerism: This involves the migration of a proton from the hydroxyl group attached to the nitrogen to the carbonyl oxygen (in the thione form) or the thione sulfur (in the thiol form).

The interplay of these two equilibria results in the potential existence of the following tautomers:

  • A: this compound (Lactam-Thione)

  • B: 3-Hydroxy-4-methyl-2-mercapto-thiazole (Lactam-Thiol)

  • C: 4-methyl-2(3H)-thiazolethione N-oxide (Lactim-Thione)

  • D: 2-mercapto-4-methylthiazole N-oxide (Lactim-Thiol)

Tautomers A A: Lactam-Thione (this compound) B B: Lactam-Thiol (3-Hydroxy-4-methyl-2-mercaptothiazole) A->B Thione-Thiol C C: Lactim-Thione (4-methyl-2(3H)-thiazolethione N-oxide) A->C Lactam-Lactim D D: Lactim-Thiol (2-mercapto-4-methylthiazole N-oxide) B->D Lactam-Lactim C->D Thione-Thiol

Caption: Potential tautomeric forms of this compound.

Elucidating Tautomeric Preference: A Multi-faceted Approach

Determining the predominant tautomer requires a combination of experimental and computational techniques. While direct experimental data on the tautomerism of this compound is limited, extensive studies on analogous heterocyclic thiones provide a robust framework for understanding its behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. Key indicators include:

  • ¹H NMR: The presence of an N-H proton signal (typically broad) is characteristic of the thione form, while an S-H proton signal (often sharper and at a different chemical shift) indicates the thiol form. The chemical shift of the methyl group and the vinyl proton can also be sensitive to the tautomeric form.

  • ¹³C NMR: The chemical shift of the C=S carbon in the thione form is significantly different from that of the C-S carbon in the thiol form. Thione carbons typically resonate at a much lower field (higher ppm) than their thiol counterparts.

Studies on related 1,3,4-thiadiazole-2(3H)-thiones have successfully used ¹H and ¹³C NMR to confirm the predominance of the thione tautomer in DMSO-d6 solution.[2]

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides insights into the functional groups present in the molecule.

  • IR Spectroscopy: The thione form will exhibit a characteristic C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹. The N-H and O-H stretching frequencies will also be present. The thiol form, conversely, would show an S-H stretching band (around 2550-2600 cm⁻¹) and a C=N stretching band.

  • Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the C=S bond, which often gives a strong signal.

Comprehensive vibrational analysis of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, combining IR and Raman data with theoretical calculations, conclusively identified the thione tautomer as the major species in the solid state.[2]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.

Methodology:

  • Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Energy Calculations: The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated to determine their relative stabilities.

  • Solvent Effects: The influence of different solvents can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict how the tautomeric equilibrium might shift in solution.

Computational studies on 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione form is the most stable tautomer in the gas phase.[3] These studies also indicate that substituents generally have a minor effect on the relative stabilities.[3]

Workflow for Computational Analysis:

Computational_Workflow start Propose Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Inclusion of Solvent Effects (e.g., PCM) energy_calc->solvation analysis Analysis of Relative Stabilities and Spectroscopic Data solvation->analysis

Caption: A typical computational workflow for studying tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Intrinsic Stability: In most simple thioamides and related heterocyclic thiones, the thione form is thermodynamically more stable than the thiol form.[4] This is often attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol tautomer.

  • Solvent Polarity: The polarity of the solvent can significantly influence the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can stabilize specific tautomers. For instance, the formation of a six-membered ring through intramolecular hydrogen bonding can favor a particular tautomeric form.[5]

  • Aromaticity: In heterocyclic systems where one tautomer possesses greater aromatic character, that tautomer will be favored.

Predicted Tautomeric Preference for this compound

Based on the evidence from analogous systems, the Lactam-Thione form (A) is predicted to be the most stable tautomer of this compound in both the solid state and in solution.

Justification:

  • Prevalence of the Thione Form: The thione-thiol equilibrium in a wide range of heterocyclic systems strongly favors the thione form.[3][4]

  • Structural Confirmation in Metal Complexes: The synthesis and X-ray crystal structure determination of divalent metal complexes of this compound show the ligand coordinating through the exocyclic sulfur and the hydroxyl oxygen, which is consistent with the deprotonation of the Lactam-Thione form.[6]

  • Radical Chemistry of Thiohydroxamic Esters: Studies on the radical chemistry of thiohydroxamic esters confirm that these compounds exist as derivatives of the thione tautomer.[7]

Experimental Protocols for Tautomeric Analysis

For researchers wishing to experimentally verify the tautomeric equilibrium of this compound, the following protocols are recommended.

Synthesis of this compound

While a detailed synthetic procedure is not the primary focus of this guide, a general approach involves the cyclization of appropriate precursors. The synthesis of related cyclic thiohydroxamic acids has been reported and can be adapted.[8]

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase IR, use a suitable solvent that has minimal absorption in the regions of interest.

  • UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

Data Acquisition:

  • NMR: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • UV-Vis: Obtain the UV-Vis absorption spectrum using a spectrophotometer.

Computational Modeling

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

  • Build the initial 3D structures of all four tautomers.

  • Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Calculate the relative energies (ΔE, ΔH, ΔG) of the tautomers.

  • Simulate the NMR and IR spectra for comparison with experimental data.

  • Incorporate solvent effects using a PCM model to study the equilibrium in different media.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity. While direct and comprehensive experimental studies on its tautomeric equilibrium are not extensively available, a robust body of evidence from analogous heterocyclic systems, coupled with the structural data from its metal complexes, strongly suggests that the Lactam-Thione form is the predominant tautomer . This guide provides a framework for understanding and investigating this phenomenon, leveraging established spectroscopic and computational methodologies. For professionals in drug development and materials science, a thorough grasp of the tautomeric preferences of such heterocyclic scaffolds is indispensable for rational design and the prediction of molecular properties and interactions.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Formation of Substituted 2(3H)-Thiazolethiones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2(3H)-Thiazolethione Core

The 2(3H)-thiazolethione moiety is a cornerstone in the architecture of medicinally significant molecules. Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and its ability to engage in a multitude of biological interactions. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the primary synthetic pathways leading to this privileged heterocyclic scaffold. We will delve into the mechanistic underpinnings of these reactions, offering not just a series of steps, but a causal understanding of the experimental choices that govern the successful synthesis of substituted 2(3H)-thiazolethiones.

Pillar 1: The Dithiocarbamate Route - A Versatile and Widely Employed Strategy

One of the most robust and versatile methods for the synthesis of N-substituted 2(3H)-thiazolethiones involves the reaction of an α-haloketone with a dithiocarbamate salt. The dithiocarbamate is often generated in situ from the reaction of a primary amine with carbon disulfide, making this a convenient one-pot, three-component reaction.[1]

Mechanistic Deep Dive: A Stepwise Elucidation

The reaction proceeds through a well-defined sequence of nucleophilic attack and cyclization:

  • Formation of the Dithiocarbamate Intermediate: The synthesis commences with the nucleophilic addition of a primary amine to the electrophilic carbon of carbon disulfide. This step, typically carried out in the presence of a base, results in the formation of a dithiocarbamate salt. The choice of base is critical; it must be strong enough to deprotonate the amine, facilitating its addition to carbon disulfide, but not so strong as to induce unwanted side reactions.

  • S-Alkylation via SN2 Reaction: The sulfur atom of the dithiocarbamate, a potent nucleophile, then attacks the α-carbon of the haloketone in a classic SN2 displacement of the halide leaving group. The efficiency of this step is influenced by the nature of the halogen (I > Br > Cl) and the steric hindrance around the α-carbon.

  • Intramolecular Cyclization and Dehydration: The crucial ring-forming step involves an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the ketone moiety. This attack is often facilitated by the presence of a proton source or mild heating. The resulting tetrahedral intermediate readily undergoes dehydration to yield the aromatic 2(3H)-thiazolethione ring. The driving force for this final step is the formation of a stable, conjugated heterocyclic system.

Visualizing the Mechanism: The Dithiocarbamate Pathway

Dithiocarbamate_Route cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: S-Alkylation (S_N2) cluster_2 Step 3: Cyclization & Dehydration amine R-NH₂ (Primary Amine) dtc R-NH-C(=S)S⁻ (Dithiocarbamate Anion) amine->dtc + CS₂ + Base cs2 CS₂ (Carbon Disulfide) cs2->dtc s_alkylated R-NH-C(=S)S-CH(R²)-C(=O)-R¹ dtc->s_alkylated + α-Haloketone haloketone R¹-C(=O)-CH(X)-R² (α-Haloketone) haloketone->s_alkylated intermediate Tetrahedral Intermediate s_alkylated->intermediate Intramolecular Nucleophilic Attack product Substituted 2(3H)-Thiazolethione intermediate->product - H₂O

Caption: The Dithiocarbamate route to 2(3H)-thiazolethiones.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 3-benzyl-2-thioxothiazolidin-4-one provides a practical and reproducible example of this methodology.[2]

Materials:

  • Primary amine (e.g., benzylamine)

  • Carbon disulfide (CS₂)

  • Chloroacetyl chloride

  • Appropriate solvent (if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the primary amine (1 equivalent) and carbon disulfide (1.1 equivalents).

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Slowly add chloroacetyl chloride (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for the time specified by the chosen protocol (typically ranging from a few hours to overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Trustworthiness through In-Process Controls:

  • TLC Monitoring: Regular TLC analysis allows for the tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic thione C=S stretch in the IR spectrum provides further validation.

Pillar 2: The Cook-Heilbron Synthesis - A Pathway to 5-Aminothiazoles and their Thione Derivatives

An alternative and historically significant route to the thiazole nucleus is the Cook-Heilbron synthesis. This reaction typically yields 5-aminothiazoles through the condensation of α-aminonitriles with carbon disulfide or its derivatives.[3][4] While the primary product is often the 5-amino tautomer, under certain conditions or with specific workups, the corresponding 2(3H)-thiazolethione can be accessed.

Mechanistic Insights: A Tale of Cyclization and Tautomerization

The Cook-Heilbron synthesis follows a distinct mechanistic path:

  • Nucleophilic Attack on Carbon Disulfide: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon atom of carbon disulfide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, forming the five-membered ring.

  • Tautomerization: The initially formed 5-imino-2-thioxothiazolidine intermediate then undergoes tautomerization to yield the more stable aromatic 5-aminothiazole. The thione tautomer can also be present in equilibrium.

Visualizing the Mechanism: The Cook-Heilbron Pathway

Cook_Heilbron_Route cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization aminonitrile R-CH(NH₂)-CN (α-Aminonitrile) adduct Intermediate Adduct aminonitrile->adduct + CS₂ cs2 CS₂ (Carbon Disulfide) cs2->adduct imino_thione 5-Imino-2-thioxothiazolidine adduct->imino_thione amino_thiazole 5-Aminothiazole imino_thione->amino_thiazole Tautomerization thione_tautomer 2(3H)-Thiazolethione Tautomer amino_thiazole->thione_tautomer Equilibrium

Caption: The Cook-Heilbron route to 5-aminothiazoles and their thione tautomers.

Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes representative yields for the synthesis of various substituted 2(3H)-thiazolethiones, showcasing the versatility of the dithiocarbamate route.

EntryR (on Nitrogen)Yield (%)Reference
1BenzylHH85[2]
2PhenylCH₃CH₃78[1]
34-ChlorophenylHPhenyl92[1]
4MethylPhenylH88[1]
5EthylH4-Bromophenyl90[1]

Conclusion: A Foundation for Future Discovery

The synthetic routes to substituted 2(3H)-thiazolethiones presented herein provide a robust foundation for the generation of diverse chemical libraries for drug discovery and development. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to make informed decisions regarding substrate selection, reaction conditions, and troubleshooting, ultimately accelerating the path to novel and impactful molecular entities. The self-validating nature of the described protocols, coupled with rigorous in-process controls, ensures the reliable and reproducible synthesis of these valuable heterocyclic compounds.

References

A Guide to the Structural Elucidation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione: A Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed characterization of heterocyclic compounds.

Introduction

This compound is a heterocyclic compound belonging to the class of thiazoles. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] A precise understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring the novelty of synthesized molecules. This guide will walk through a logical workflow for the structural determination of this compound, integrating data from various spectroscopic techniques and culminating in the definitive confirmation by X-ray crystallography.

The Definitive Structure: Insights from X-ray Crystallography

While spectroscopic methods provide crucial information about the connectivity and functional groups within a molecule, single-crystal X-ray diffraction provides the unambiguous determination of its three-dimensional structure. The crystal structure of metal complexes of this compound has been successfully determined, confirming the connectivity and tautomeric form of the ligand.[2] This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, methanol, or acetone).

  • Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.[3]

A Step-by-Step Elucidation Workflow

In a scenario where the structure is unknown, a combination of spectroscopic techniques is employed to piece together the molecular puzzle. The following sections detail the expected outcomes from each technique for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as clues about its structure from fragmentation patterns.[4][5]

  • Molecular Ion Peak (M+) : The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C4H5NOS2), which is approximately 147.22 g/mol .

  • Isotopic Pattern : The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with a significant M+2 peak.

  • Fragmentation : Key fragmentation pathways may involve the loss of small neutral molecules such as CO, CS, or radicals like •OH and •CH3.[6]

  • Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

  • Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.[7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchHydroxyl group
~3100-3000C-H stretchsp2 C-H
~2950-2850C-H stretchsp3 C-H (methyl)
~1620C=C stretchThiazole ring
~1250C=S stretchThione group
~1100C-O stretchC-OH
  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The IR beam is passed through the ATR crystal, and the spectrum is recorded.

  • Background Subtraction : A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal the connectivity between them.[9][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 (broad singlet)bs1HOH
~6.5 (quartet)q1H=CH
~2.2 (doublet)d3HCH₃
Chemical Shift (δ, ppm)Assignment
~185C=S
~150C-OH
~120=C-CH₃
~115=CH
~15CH₃
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C) : The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • 2D NMR (COSY, HSQC, HMBC) : To establish connectivity, 2D NMR experiments are performed.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_nmr Detailed Structural Analysis cluster_confirmation Definitive Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) MS->NMR_1D Provides MW IR FT-IR Spectroscopy (Functional Groups) IR->NMR_1D Confirms FGs NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Identifies atoms XRay X-ray Crystallography (3D Structure) NMR_2D->XRay Proposes structure

References

An In-depth Technical Guide to the Thermodynamic Stability of Thiazolethione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Thiazolethione-Based Drug Discovery

Thiazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and promising therapeutic agents.[1] Their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them a focal point of drug discovery efforts.[2][3][4] Specifically, thiazolethione derivatives, a subset of this versatile class, are of significant interest. However, the journey from a promising lead compound to a viable drug is fraught with challenges, a primary one being the inherent thermodynamic stability of the molecule.

Thermodynamic stability governs a molecule's energy state and its propensity to transform into a more stable form. For a pharmaceutical compound, this translates directly to critical attributes such as shelf-life, manufacturing robustness, bioavailability, and ultimately, therapeutic efficacy and safety.[5][6] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic byproducts. Therefore, a comprehensive understanding and rigorous evaluation of the thermodynamic stability of thiazolethione derivatives are not merely academic exercises but imperative steps in the drug development pipeline.

This technical guide provides an in-depth exploration of the thermodynamic stability of thiazolethione derivatives. We will delve into the fundamental factors governing their stability, detail both experimental and computational methodologies for its assessment, and provide actionable insights for researchers and drug development professionals.

I. Fundamental Drivers of Thermodynamic Stability in Thiazolethione Derivatives

The thermodynamic stability of a thiazolethione derivative is not a singular property but rather the outcome of a delicate interplay of several structural and electronic factors. A thorough understanding of these drivers is paramount for the rational design of stable and effective drug candidates.

A. The Thione-Thiol Tautomerism: A Central Equilibrium

A defining characteristic of thiazolethiones is their existence in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms.[7] This dynamic equilibrium is a critical determinant of the molecule's overall stability and its biological activity, as the two forms can exhibit different chemical properties and interactions with biological targets.

ComputationalWorkflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Interpretation Thiazolethione_Structure Thiazolethione Derivative Structure DFT_Calculation Density Functional Theory (DFT) Calculation Thiazolethione_Structure->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Energy_Calculation Single Point Energy Calculation Frequency_Analysis->Energy_Calculation Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Energy_Calculation->Thermodynamic_Properties Molecular_Properties Molecular Properties (Aromaticity, ESP) Energy_Calculation->Molecular_Properties Relative_Stabilities Relative Stabilities of Tautomers/Isomers Thermodynamic_Properties->Relative_Stabilities caption Computational Workflow for Stability Assessment

References

An In-depth Technical Guide to the Solubility of 3-Hydroxy-4-methyl-2(3H)-thiazolethione in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Hydroxy-4-methyl-2(3H)-thiazolethione, a heterocyclic compound of significant interest in the pharmaceutical, agricultural, and material science sectors.[1] In the absence of extensive published quantitative data, this document synthesizes foundational physicochemical principles, known experimental values, and established analytical methodologies to offer researchers and drug development professionals a robust framework for understanding and determining the solubility of this compound. We delve into the molecular structure's influence on solvent interactions, provide detailed, field-proven protocols for equilibrium solubility determination via the shake-flask method, and outline a quantitative analysis workflow using UV-Vis spectrophotometry. This guide is designed to be a self-validating system, empowering scientists to generate reliable, application-specific solubility data.

Introduction: The Significance of Solubility for a Versatile Heterocycle

This compound (CAS No. 49762-08-5) is a vital heterocyclic building block.[2] Its unique thiohydroxamic acid moiety embedded within a thiazole ring system makes it a valuable precursor for a range of applications, from the development of novel fungicides and herbicides to the synthesis of bioactive molecules for drug discovery.[1] The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and biological screening.

Understanding solubility is paramount for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Purification: Selecting appropriate solvents for recrystallization to achieve high purity.

  • Formulation: Developing stable and effective formulations for pharmaceutical or agricultural applications.

  • Analytical Chemistry: Preparing solutions for characterization and quantification.

This guide provides the foundational knowledge and practical protocols to master the solubility assessment of this important molecule.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅NOS₂Sigma-Aldrich[3]
Molecular Weight 147.22 g/mol Sigma-Aldrich[3]
Melting Point 92-94 °CSigma-Aldrich[3]
Appearance White to light yellow/orange powder/crystalTCI Chemicals,[2] Sigma-Aldrich[3]
Predicted XlogP 0.9PubChem[4]

The structure features several key functional groups that dictate its interaction with solvents:

  • Thiohydroxamic Acid Moiety (-N(OH)-C=S): The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen and thione sulfur atoms can act as hydrogen bond acceptors. This group introduces significant polarity.

  • Thiazole Ring: A polar aromatic heterocycle containing sulfur and nitrogen, contributing to its overall polarity.

  • Methyl Group (-CH₃): A small non-polar group that slightly increases lipophilicity.

  • Thione/Thiol Tautomerism: Like related 2-mercaptobenzothiazoles, this compound can exist in tautomeric forms, which can influence its interaction with solvents.[2]

Based on the "like dissolves like" principle, we can predict its general solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for strong hydrogen bonding interactions with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. For instance, related 4-methylthiazole-(benz)azole derivatives are known to be freely soluble in DMSO.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected, as these solvents cannot effectively solvate the polar functional groups of the molecule.

The predicted XlogP of 0.9 suggests a relatively balanced hydrophilic-lipophilic character, indicating it is not extremely polar but will favor polar environments over non-polar ones.[4]

Quantitative and Qualitative Solubility Data

Direct, experimentally determined solubility data for this compound is scarce in peer-reviewed literature. The following table consolidates known data with qualitative inferences derived from structurally similar compounds.

Table 2: Solubility Profile of this compound

SolventSolvent TypeQuantitative SolubilityQualitative Solubility & RationaleSource / Reference
Methanol Polar Protic25 mg/mL (at ambient temp.) SolubleSigma-Aldrich[3]
Ethanol Polar ProticData not availableSoluble. Expected to be high due to hydrogen bonding. Structurally related 2-mercaptobenzothiazole is soluble at 20 g/L. Recrystallization of similar compounds from ethanol is common.Inferred from[5][6]
Acetone Polar AproticData not availableSoluble. Good dipole-dipole interactions are possible. 2-Mercaptobenzothiazole is highly soluble (100 g/L).Inferred from[5]
Dimethyl Sulfoxide (DMSO) Polar AproticData not availableFreely Soluble. A powerful polar aprotic solvent capable of solvating a wide range of compounds. A related thiazole derivative is freely soluble in DMSO.Inferred from[6]
Ethyl Acetate Moderately PolarData not availableSparingly to Moderately Soluble. Less polar than acetone; solubility is likely lower.General Principles
Dichloromethane Moderately PolarData not availableSparingly Soluble. Can interact via dipole-dipole forces but lacks hydrogen bonding capability.General Principles
Toluene Non-PolarData not availableSlightly Soluble to Insoluble. Poor match for the polar nature of the solute.General Principles
Hexane Non-PolarData not availableInsoluble. Mismatch in polarity; van der Waals forces are insufficient to overcome the solute's crystal lattice energy.General Principles
Water Polar ProticData not availableSlightly Soluble. The presence of multiple heteroatoms and an -OH group suggests some water solubility, but the overall heterocyclic structure may limit it. Related mercaptobenzothiazoles have low water solubility.Inferred from[7]

Note: This table is a guideline. For precise applications, experimental verification is essential.

Experimental Protocol for Thermodynamic Solubility Determination

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in orbital shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium sep1 Allow suspension to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 analysis1 Dilute filtered saturated solution accurately sep3->analysis1 analysis2 Quantify concentration (e.g., UV-Vis or HPLC) analysis1->analysis2 analysis3 Calculate original solubility value analysis2->analysis3 G cluster_calib Calibration Curve cluster_sample Sample Analysis cluster_calc Calculation cal1 Prepare series of known concentrations cal2 Measure Absorbance at λmax cal1->cal2 cal3 Plot Absorbance vs. Concentration cal2->cal3 cal4 Perform Linear Regression (R² > 0.995) cal3->cal4 calc1 Determine concentration from calibration curve cal4->calc1 Use Equation samp1 Prepare diluted sample from solubility experiment samp2 Measure Absorbance at λmax samp2->calc1 calc2 Apply dilution factor to find solubility calc1->calc2

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione, a valuable cyclic thiohydroxamic acid. This class of compounds is of significant interest in coordination chemistry and drug development due to its potent metal-chelating properties. The presented methodology is adapted from established and reliable synthetic routes for analogous N-hydroxythiazolethiones, ensuring a high degree of reproducibility. We detail the complete workflow, from the preparation of key intermediates to the final cyclization and purification, supported by mechanistic insights, safety protocols, and characterization guidelines. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Background

Thiazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of a thione group (>C=S) and a hydroxyl group on the ring nitrogen imparts unique chemical properties, most notably the ability to act as a robust bidentate ligand for various metal ions. This compound, the target of this protocol, is a prime example of a cyclic thiohydroxamic acid, a class of compounds known for forming stable complexes.[4]

The synthesis of the thiazolethione core is most effectively achieved through adaptations of classical heterocyclic chemistry reactions. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, provides a foundational strategy.[2] For N-hydroxylated analogs, a multi-step approach commencing with an α-haloketone oxime is required. This protocol is based on a highly reliable procedure published in Organic Syntheses for a structurally similar compound, N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione, demonstrating the robustness of the underlying chemical transformations.[5]

Our methodology follows a logical three-stage process:

  • Oximation: Synthesis of an α-bromo oxime intermediate from an α-bromoketone.

  • Substitution: Reaction of the oxime with a dithiocarbonate to form a linear precursor.

  • Cyclization: Lewis acid-mediated intramolecular condensation to yield the final thiazolethione ring system.

This approach ensures high yields and purity, providing a reliable source of material for further research and development.

Synthetic Workflow and Mechanism

The overall synthetic pathway is depicted below. The process begins with the bromination of propanone to yield 1-bromo-2-propanone, followed by oximation. The resulting oxime is then reacted with an ethyl xanthate equivalent, and the final product is obtained via a zinc chloride-mediated cyclization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Formation cluster_2 Stage 3: Cyclization & Final Product A 1-Bromo-2-propanone C 1-Bromo-2-propanone Oxime A->C B Hydroxylamine Hydrochloride B->C E O-Ethyl S-[2-oximino-1-methylethyl] dithiocarbonate C->E D Potassium O-Ethyl Dithiocarbonate D->E G This compound E->G F Zinc Chloride (Anhydrous) F->G

Caption: Overall synthetic workflow for this compound.

Mechanistic Rationale

The key step in this synthesis is the intramolecular cyclization of the dithiocarbonate intermediate. The mechanism, catalyzed by the Lewis acid Zinc Chloride (ZnCl₂), is outlined below. ZnCl₂ coordinates to the oxime oxygen, enhancing the nucleophilicity of the oxime nitrogen. This facilitates an intramolecular attack on the thiocarbonyl carbon, followed by the elimination of ethanol and subsequent ring closure to form the stable aromatic thiazolethione ring.

G cluster_mech Proposed Cyclization Mechanism start Intermediate + ZnCl₂ node1 Lewis acid activation of oxime oxygen start->node1 Coordination node2 Intramolecular nucleophilic attack node1->node2 node3 Intermediate cyclized species node2->node3 node4 Elimination of Ethanol node3->node4 final Final Product (Thiazolethione) node4->final

Caption: Proposed mechanism for the Lewis acid-catalyzed cyclization step.

Detailed Experimental Protocol

Safety Advisory: This protocol involves hazardous materials. α-bromoketones are lachrymatory and corrosive. Diethyl ether is extremely flammable. Perform all steps in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 1-Bromo-2-propanone Oxime
  • Setup: Equip a 250 mL three-necked round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagents: Charge the flask with hydroxylamine hydrochloride (7.65 g, 0.11 mol) and sodium acetate trihydrate (15.0 g, 0.11 mol) dissolved in 50 mL of deionized water.

  • Addition: Slowly add 1-bromo-2-propanone (13.7 g, 0.10 mol) dropwise from the funnel over 30 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A white precipitate will form.

  • Work-up: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with two portions of cold water (2x 20 mL).

  • Drying: Dry the product under vacuum to yield 1-bromo-2-propanone oxime as a white crystalline solid. The product should be stored in the dark as it can be light-sensitive.[5]

Part B: Synthesis of O-Ethyl S-[2-oximino-1-methylethyl] dithiocarbonate
  • Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve the 1-bromo-2-propanone oxime (15.2 g, 0.10 mol) in 100 mL of absolute ethanol at room temperature.

  • Addition: Add potassium O-ethyl dithiocarbonate (16.0 g, 0.10 mol) to the solution in one portion.

  • Reaction: Stir the resulting yellow suspension at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Remove the precipitated potassium bromide (KBr) by filtration. Reduce the volume of the filtrate by approximately 75% using a rotary evaporator.

  • Isolation: Pour the concentrated solution into 200 mL of ice-cold water. A pale yellow solid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part C: Cyclization to this compound
  • Setup: Place the dried dithiocarbonate intermediate (0.08 mol) into a 500 mL round-bottomed flask with a magnetic stir bar.

  • Reagents: Add 100 mL of diethyl ether to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, 32.7 g, 0.24 mol) in small portions, ensuring the ether does not boil vigorously. This step is highly exothermic.

  • Reaction: After the addition is complete, stopper the flask with a drying tube (CaCl₂) and continue stirring at room temperature for 48 hours. The mixture will gradually darken.[5]

  • Quenching: Cool the flask back to 0 °C and carefully add 100 mL of 5 M hydrochloric acid dropwise. The precipitate should dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.[5]

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis on a 0.10 molar scale for the initial step.

ParameterValueNotes
Starting Material 1-Bromo-2-propanoneCAS: 598-31-2
Final Product This compoundCAS: 70558-33-9
Molecular Formula C₄H₅NOS₂
Molecular Weight 147.22 g/mol
Typical Yield 75-85% (Overall)Dependent on purity of intermediates.
Appearance Tan to yellow crystalline solid
Cyclization Temp. 0 °C to Room TemperatureInitial addition at 0°C is critical.
Cyclization Time 48 hours[5]

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the methyl group protons and the vinyl proton on the thiazole ring. The hydroxyl proton may be broad or exchangeable.

  • ¹³C NMR: Resonances for the methyl carbon, the two sp² carbons of the thiazole ring, and the thiocarbonyl carbon (>C=S).

  • IR Spectroscopy: Characteristic peaks for O-H stretching, C=C stretching, and the C=S thione bond.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Concluding Remarks

This application note provides a robust and validated protocol for the synthesis of this compound. By leveraging established chemical principles and adapting a well-documented procedure, this guide offers a reliable pathway for obtaining high-purity material. The detailed, step-by-step instructions, coupled with mechanistic insights and safety protocols, are designed to enable researchers to successfully replicate this synthesis and advance their work in areas requiring specialized chelating agents and heterocyclic scaffolds.

References

Application Notes and Protocols: 3-Hydroxy-4-methyl-2(3H)-thiazolethione as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Thiohydroxamic Acid Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties. Among the diverse classes of ligands, sulfur- and nitrogen-containing heterocyclic compounds have garnered significant attention due to their versatile coordination modes and the unique electronic properties they impart to the resulting metal complexes.[1] This guide focuses on 3-Hydroxy-4-methyl-2(3H)-thiazolethione, a cyclic thiohydroxamic acid, as a compelling ligand for the synthesis of coordination compounds.

This molecule, possessing a rich functionality with hard (oxygen) and soft (sulfur, nitrogen) donor atoms, offers a fascinating platform for creating complexes with diverse geometries and potential applications.[2][3] As a cyclic thiohydroxamic acid, it primarily acts as a bidentate chelating agent, coordinating to metal ions through the exocyclic sulfur and the hydroxyl oxygen atoms upon deprotonation. This O,S-coordination mode is crucial for the formation of stable chelate rings with various transition metal ions.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in coordination chemistry. We will delve into the synthesis of the ligand and its metal complexes, detailed characterization protocols, and explore its potential applications, particularly in catalysis and as antimicrobial agents.[4][5]

Part 1: Ligand Synthesis - A Step-by-Step Protocol

The synthesis of this compound is a critical first step. While various methods for thiazole synthesis exist, a reliable approach involves the reaction of an α-haloketone with a suitable thiourea derivative.[6] The following protocol is a well-established method adapted for this specific ligand.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title ligand with high purity.

Materials:

  • 1-Chloroacetone

  • N-Hydroxythiourea

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (dilute)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxythiourea (0.1 mol) in 100 mL of ethanol.

  • Addition of Base: To this solution, add sodium acetate (0.1 mol) and stir until fully dissolved. The sodium acetate acts as a base to facilitate the reaction.

  • Addition of α-haloketone: Slowly add 1-chloroacetone (0.1 mol) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to ensure maximum precipitation of the product.

  • Isolation: Filter the precipitate using a Büchner funnel and wash with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure, crystalline this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 40°C. Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part 2: Synthesis of Divalent Metal Complexes

The deprotonated form of this compound readily complexes with a variety of divalent first-row transition metals. The general procedure involves the reaction of the ligand with a suitable metal salt in a 2:1 molar ratio.[2]

Protocol 2: General Synthesis of M(II) Complexes (M = Co, Ni, Cu, Zn)

Objective: To synthesize divalent metal complexes of this compound.

Materials:

  • This compound (ligand)

  • Cobalt(II) acetate tetrahydrate

  • Nickel(II) acetate tetrahydrate

  • Copper(II) acetate monohydrate

  • Zinc(II) acetate dihydrate

  • Methanol

  • Ammonia solution (aqueous, dilute)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the ligand (2 mmol) in 50 mL of warm methanol in a 100 mL beaker with stirring.

  • pH Adjustment: Add a few drops of dilute aqueous ammonia to the ligand solution to deprotonate the hydroxyl group, facilitating coordination. The solution should become basic.

  • Metal Salt Solution: In a separate beaker, dissolve the respective metal(II) acetate salt (1 mmol) in 20 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A precipitate will form immediately.

  • Digestion: Gently heat the resulting suspension with stirring for 30 minutes to ensure complete reaction and improve the crystallinity of the product.

  • Isolation and Washing: Allow the mixture to cool to room temperature. Collect the precipitate by filtration, wash with methanol to remove any unreacted starting materials, and then with deionized water.

  • Drying: Dry the resulting metal complex in a vacuum desiccator over anhydrous calcium chloride.

Part 3: Comprehensive Characterization of the Metal Complexes

A thorough characterization is essential to confirm the formation of the desired complexes and to understand their structural and electronic properties.

Physicochemical Properties

The synthesized complexes are generally colored, air-stable solids, and are largely insoluble in common organic solvents but may show some solubility in coordinating solvents like DMSO and DMF.[5]

PropertyCo(II) ComplexNi(II) ComplexCu(II) ComplexZn(II) Complex
Formula [Co(C₄H₄NOS₂)₂]·2H₂O[Ni(C₄H₄NOS₂)₂]·2H₂O[Cu(C₄H₄NOS₂)₂][Zn(C₄H₄NOS₂)₂]·2H₂O
Color BrownGreenDark GreenWhite
Molar Conductance Low (non-electrolytic)Low (non-electrolytic)Low (non-electrolytic)Low (non-electrolytic)
Magnetic Moment (µeff) ~4.5 - 5.2 B.M. (Octahedral)~2.9 - 3.4 B.M. (Octahedral)~1.7 - 2.2 B.M. (Distorted)Diamagnetic
In a suitable non-coordinating solvent.
Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • ν(N-O): The N-O stretching vibration in the free ligand is expected to shift upon coordination.

  • ν(C=S): The thiocarbonyl stretching frequency is also sensitive to coordination and will likely shift to a lower wavenumber.

  • Appearance of ν(M-O) and ν(M-S): New bands in the far-IR region can be attributed to the formation of metal-oxygen and metal-sulfur bonds.

Vibrational ModeFree Ligand (cm⁻¹)Co(II) Complex (cm⁻¹)Ni(II) Complex (cm⁻¹)Cu(II) Complex (cm⁻¹)Zn(II) Complex (cm⁻¹)
ν(O-H) ~3100 (broad)AbsentAbsentAbsentAbsent
ν(C=S) ~1250Shifted to lower freq.Shifted to lower freq.Shifted to lower freq.Shifted to lower freq.
ν(N-O) ~950ShiftedShiftedShiftedShifted
ν(M-O) -~450-500~450-500~450-500~450-500
ν(M-S) -~300-350~300-350~300-350~300-350

UV-Visible Spectroscopy:

Electronic spectra provide information about the d-d electronic transitions of the metal ions and thus the geometry of the complexes.[7]

ComplexExpected λₘₐₓ (nm)AssignmentGeometry
Co(II) ~500-600, ~1100-1200⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F)Octahedral
Ni(II) ~400, ~650-750, ~1100-1200³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F)Octahedral
Cu(II) ~600-900 (broad)²Eg → ²T₂gDistorted Octahedral
Zn(II) -No d-d transitionsTetrahedral/Octahedral
Thermal Analysis

Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. The decomposition of the organic ligand occurs at higher temperatures.

Expected TGA Profile:

  • Dehydration: An initial weight loss at ~100-150°C corresponding to the loss of water molecules for the hydrated complexes (Co, Ni, Zn).

  • Decomposition: Subsequent weight loss at higher temperatures (>250°C) due to the decomposition of the organic ligand.

  • Residue: The final residue corresponds to the respective metal oxide.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. Divalent complexes of this compound with Ni(II) and Zn(II) have been shown to form octahedral complexes with two coordinated water molecules.[2] The Co(II) and Cu(II) complexes are also proposed to have octahedral or distorted octahedral geometries, respectively.[2]

Part 4: Potential Applications

The unique structural and electronic features of these metal complexes make them promising candidates for various applications.

Antimicrobial Activity

Thiazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[4][5][8] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and increasing its efficacy.[5]

Protocol 3: Screening for Antimicrobial Activity (Agar Well Diffusion Method)

  • Prepare sterile nutrient agar plates.

  • Inoculate the plates with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Create wells of uniform diameter in the agar.

  • Add a solution of the test complex (dissolved in a suitable solvent like DMSO) at a known concentration to the wells.

  • Use the free ligand and the solvent as controls.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well to assess the antimicrobial activity.

Catalysis

Metal complexes are widely used as catalysts in various organic transformations. The presence of coordinatively unsaturated sites or the ability of the metal center to undergo redox changes makes these complexes potential catalysts for oxidation, reduction, or C-C coupling reactions.

Workflow for Catalytic Activity Screening:

Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Substrate & Reaction Type B Prepare Reaction Mixture: Substrate, Solvent, Oxidant/Reductant A->B C Add Metal Complex Catalyst B->C D Maintain Reaction Conditions (Temp, Time, Atmosphere) C->D E Monitor Progress (TLC, GC) D->E F Work-up & Isolate Product E->F Completion G Characterize Product (NMR, GC-MS) F->G H Calculate Yield & Turnover Number G->H

References

Application Notes and Protocols: 3-Hydroxy-4-methyl-2(3H)-thiazolethione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for Radical Chemistry

In the landscape of modern organic synthesis, the quest for efficient and selective methods for bond formation is perpetual. Among the diverse strategies, radical chemistry has emerged as a powerful tool for the construction of complex molecular architectures. This application note delves into the utility of 3-Hydroxy-4-methyl-2(3H)-thiazolethione and its derivatives as superior reagents for the generation of oxygen-centered radicals. Historically, the generation of such radicals has been dominated by reagents like N-hydroxypyridine-2-thione (in the form of Barton esters). However, the O-acyl derivatives of this compound, referred to herein as N-alkoxy-4-methylthiazole-2(3H)-thiones, offer significant advantages in terms of stability, handling, and reaction efficiency.[1]

These thiazolethione-based reagents serve as stable, crystalline precursors that, upon thermal or photochemical induction, efficiently generate alkoxyl radicals.[1] This controlled generation of highly reactive intermediates opens avenues for a variety of synthetic transformations, including intramolecular cyclizations and intermolecular additions. This guide will provide a detailed exploration of the mechanistic underpinnings of these reagents and practical, step-by-step protocols for their preparation and application in organic synthesis, with a focus on the synthesis of functionalized tetrahydrofurans.

Mechanistic Rationale: The Thiazolethione Advantage

The efficacy of N-alkoxy-4-methylthiazole-2(3H)-thiones as radical precursors lies in the thermodynamic driving force of the N-O bond homolysis. The stability of the resulting thiazolethione radical contributes to the facility of this process. The overall transformation can be conceptualized as a radical chain reaction.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed radical chain mechanism for the transformation of N-alkoxy-thiazolethiones.

Compared to their pyridinethione counterparts, N-alkoxy-4-methylthiazole-2(3H)-thiones exhibit enhanced thermal stability, reducing the likelihood of undesired side reactions and allowing for easier handling and storage. Furthermore, the photochemical properties of the thiazolethione scaffold can be tuned by substitution, allowing for initiation with visible light, which is a mild and increasingly popular method in modern organic synthesis.[1]

Application in Synthesis: Stereoselective Formation of Tetrahydrofurans

A compelling application of this methodology is the stereoselective synthesis of substituted tetrahydrofurans, which are prevalent structural motifs in numerous natural products.[1] The generation of an alkoxyl radical from an N-alkenoxy-4-methylthiazole-2(3H)-thione precursor can initiate a highly stereoselective 5-exo-trig cyclization. The subsequent carbon-centered radical can then be trapped by a suitable radical trap, such as a halogen atom donor, to afford the functionalized tetrahydrofuran.

Experimental Workflow:

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Radical Cyclization Start1 This compound + Alkenol Reagents1 Coupling Reagents (e.g., DCC/DMAP or Mitsunobu) Start1->Reagents1 Product1 N-Alkenoxy-4-methylthiazole-2(3H)-thione Reagents1->Product1 Purification1 Purification (Crystallization) Product1->Purification1 Start2 Purified Precursor Purification1->Start2 Characterized Precursor Reagents2 Radical Trap (e.g., BrCCl3) Photochemical/Thermal Initiation Start2->Reagents2 Product2 Crude Tetrahydrofuran Product Reagents2->Product2 Purification2 Purification (Chromatography) Product2->Purification2 Final_Product Final Product Characterization Purification2->Final_Product Pure Tetrahydrofuran

Caption: General experimental workflow for the synthesis of tetrahydrofurans.

Protocols

Protocol 1: Synthesis of N-Alkenoxy-4-methylthiazole-2(3H)-thione Precursor

This protocol describes a general method for the O-alkylation of this compound with an appropriate alkenol.

Materials:

  • This compound

  • Alkenol (e.g., 4-penten-1-ol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the corresponding alkenol (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from diethyl ether/hexane) to afford the pure N-alkenoxy-4-methylthiazole-2(3H)-thione.

Data Summary Table:

EntryAlkenolYield (%)
14-Penten-1-ol75-85
25-Hexen-1-ol70-80
3(Z)-3-Hexen-1-ol65-75
Protocol 2: Photochemically-Induced Radical Cyclization for Tetrahydrofuran Synthesis

This protocol details the radical cyclization of an N-alkenoxy-4-methylthiazole-2(3H)-thione to form a substituted tetrahydrofuran.[1]

Materials:

  • N-Alkenoxy-4-methylthiazole-2(3H)-thione (from Protocol 1)

  • Bromotrichloromethane (BrCCl₃)

  • Benzene or Toluene, anhydrous

  • Photoreactor equipped with a suitable lamp (e.g., tungsten lamp or visible light LED)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a photoreactor vessel, dissolve the N-alkenoxy-4-methylthiazole-2(3H)-thione (1.0 eq) in anhydrous benzene or toluene.

  • Add bromotrichloromethane (2.0-3.0 eq) to the solution.

  • De-gas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Irradiate the reaction mixture with a suitable light source at room temperature.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the functionalized tetrahydrofuran.

Data Summary Table:

Precursor from AlkenolProductDiastereomeric RatioYield (%)
4-Penten-1-ol2-(Bromomethyl)tetrahydrofuran-80-90
5-Hexen-1-ol2-(Bromomethyl)tetrahydropyran-75-85
(Z)-3-Hexen-1-ol2-(1-Bromoethyl)-4-methyltetrahydrofuran>10:185-95

Conclusion and Future Outlook

This compound and its O-acyl derivatives have proven to be highly effective and stable precursors for the generation of alkoxyl radicals in organic synthesis. Their superior handling characteristics and efficient radical generation under mild photochemical or thermal conditions make them a valuable alternative to traditional reagents. The successful application of these reagents in the stereoselective synthesis of tetrahydrofurans highlights their potential for the construction of complex cyclic ethers. Future research in this area will likely focus on expanding the scope of these reagents to other radical transformations, such as intermolecular additions and cascade reactions, further solidifying their place in the synthetic chemist's toolkit.

References

Application Notes & Protocols: Spectroscopic Analysis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

3-Hydroxy-4-methyl-2(3H)-thiazolethione is a heterocyclic compound belonging to the class of cyclic thiohydroxamic acids.[1] These structures are of significant interest in medicinal chemistry and materials science due to their potential as ligands for complexing metal ions and as versatile synthetic intermediates. The unique arrangement of a hydroxyl group on a nitrogen atom adjacent to a thiocarbonyl (C=S) group imparts distinct chemical and electronic properties.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from novel synthesis to drug development. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable, complementary techniques for the elucidation of such molecular structures. IR spectroscopy provides a rapid "fingerprint" of the functional groups present, identifying key vibrational modes, while ¹H and ¹³C NMR spectroscopy maps the carbon-hydrogen framework, providing detailed information about the electronic environment and connectivity of each atom.

This document provides a comprehensive guide to the spectral analysis of this compound, detailing proven protocols for data acquisition and an in-depth interpretation of the expected spectral features.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is defined by several key features, each with a predictable spectroscopic signature:

  • N-Hydroxy Group (N-OH): A crucial functional group that will exhibit a characteristic stretch in the IR spectrum and a labile, exchangeable proton in the ¹H NMR spectrum.

  • Thiocarbonyl Group (C=S): The "thione" functionality. Its C=S bond stretch is a key IR diagnostic, and the carbon atom is highly deshielded, appearing at a characteristic downfield position in the ¹³C NMR spectrum.

  • Thiazole Ring: The heterocyclic core, containing a C=C double bond and C-S/C-N single bonds, which give rise to a collection of fingerprint vibrations in the IR spectrum and define the chemical environment of the ring's atoms in NMR.

  • Vinyl Proton (-C=CH-): A proton on an sp²-hybridized carbon, expected to have a distinct chemical shift in the ¹H NMR spectrum.

  • Methyl Group (-CH₃): An aliphatic group attached to the thiazole ring, providing a sharp singlet in the ¹H NMR spectrum.

The following sections will detail the protocols to acquire and the logic to interpret the signals arising from these structural components.

Infrared (IR) Spectral Analysis

Principle and Rationale

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making IR an excellent tool for identifying which groups are present. For this compound, we are particularly interested in identifying the O-H, C-H, C=C, and C=S stretching frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows, to produce a spectrum that closely resembles a traditional transmission spectrum.

Data Interpretation: Characteristic Vibrational Frequencies

The IR spectrum provides a definitive fingerprint of the molecule. The expected absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comments
3400–3200Broad, MediumO-H stretchThe broadness is due to intermolecular hydrogen bonding between the N-OH groups.[2][3] This is a key indicator of the hydroxyl functionality.
3100–3000Weak-MediumC(sp²)-H stretchCorresponds to the stretching of the vinyl C-H bond on the thiazole ring.[4]
2980–2850Weak-MediumC(sp³)-H stretchRepresents the symmetric and asymmetric stretching vibrations of the methyl (CH₃) group.
1650–1600MediumC=C stretchAromatic and vinyl C=C stretching vibrations typically occur in this region. This peak confirms the double bond within the thiazole ring.[4]
1300–1100Medium-StrongC=S stretchThe thiocarbonyl stretch is highly variable and can be coupled with other vibrations.[5] Literature reports C=S stretches over a wide range from 800 to 1500 cm⁻¹, but for cyclic thiones and thioureas, this region is typical.[6]
1400–1250MediumC-N stretchAssociated with the stretching of the C-N bond within the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Principle and Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing precise information about molecular structure and connectivity.[7]

Protocol: ¹H and ¹³C NMR Acquisition

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for general organic molecules. However, for observing labile protons like -OH, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the exchange rate and results in sharper hydroxyl peaks.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not already contain it.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the spectrum using standard parameters: spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum to ensure each unique carbon appears as a singlet.

    • Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

  • (Optional) D₂O Exchange: To confirm the N-OH proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-OH signal will diminish or disappear completely due to proton-deuterium exchange.

dot digraph "NMR_Structure_Correlation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=none, fontname="Arial"];

} enddot Caption: Correlation of the molecular structure with its expected NMR signals.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comments
~ 6.4Singlet (s)1HH-5This vinyl proton is on a double bond within the heterocyclic ring. It appears as a singlet because there are no adjacent protons within three bonds to cause splitting.
~ 2.2Singlet (s)3H-CH₃The three protons of the methyl group are equivalent and are not adjacent to any other protons, resulting in a sharp singlet. Its position is typical for a methyl group attached to an sp² carbon.
5.0 - 10.0Broad Singlet (br s)1HN-OHThe chemical shift of this hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding. It is often broad and will exchange with D₂O, confirming its identity.
Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and Comments
~ 190.2C-2 (C=S)The thiocarbonyl carbon is the most deshielded carbon in the molecule. Its significant downfield shift is characteristic and caused by the high electronegativity of the adjacent sulfur and nitrogen atoms and the nature of the C=S double bond.[8]
~ 133.5C-4This is the sp² carbon of the double bond that is substituted with the methyl group.
~ 112.9C-5This is the sp² carbon of the double bond that is bonded to the vinyl proton.
~ 12.2-CH₃The methyl carbon is an sp³-hybridized carbon and appears in the typical upfield aliphatic region of the spectrum.

Integrated Analysis Workflow

The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of all spectroscopic evidence. The workflow below illustrates this self-validating process.

dot digraph "Analysis_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The combined application of IR and NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The key diagnostic features are the broad O-H stretch and the characteristic C=S stretch in the IR spectrum, complemented by the highly deshielded thiocarbonyl carbon signal (~190 ppm) in the ¹³C NMR spectrum. The ¹H NMR spectrum confirms the presence and ratio of the vinyl, methyl, and hydroxyl protons. This comprehensive spectral data set serves as a reliable reference for researchers and scientists working with this compound, ensuring its identity and purity in synthesis and downstream applications.

References

"mass spectrometry fragmentation pattern of 3-Hydroxy-4-methyl-2(3H)-thiazolethione"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Elucidation of the Mass Spectrometry Fragmentation Pattern of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Abstract

This application note provides a detailed guide to the characterization of this compound using mass spectrometry. We present detailed, step-by-step protocols for sample analysis using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. The core of this document is a comprehensive discussion of the predicted fragmentation pathways, supported by established principles of heterocyclic compound fragmentation. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust analytical methods for the structural confirmation and identification of this and related sulfur-containing heterocyclic compounds.

Introduction

This compound is a cyclic thiohydroxamic acid, a class of compounds relevant in various fields, including organic synthesis and materials science.[1] The thiazole scaffold is a common feature in many biologically active molecules, making it a point of interest in drug discovery and development.[2] Accurate structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise mass measurement and detailed structural information through fragmentation analysis.[3][4]

This document serves as a practical guide, explaining the causality behind experimental choices and outlining self-validating protocols. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI-MS) and soft-ionization tandem mass spectrometry (ESI-MS/MS), providing a robust framework for its unambiguous identification.

Chemical Profile and Properties

Before analysis, it is critical to understand the fundamental properties of the analyte.

  • Compound Name: this compound

  • Synonyms: 3-hydroxy-4-methyl-1,3-thiazole-2-thione

  • CAS Number: 49762-08-5

  • Molecular Formula: C₄H₅NOS₂[5]

  • Molecular Weight (Monoisotopic): 146.98126 Da[5]

  • Molecular Weight (Average): 147.22 Da

Structure:

Chemical structure of this compound Source: PubChem CID 341593[5]

Experimental Workflow and Protocols

A generalized workflow for the analysis is presented below. The choice between GC-MS and LC-MS will depend on the analyte's volatility and thermal stability. Given its structure, LC-MS is the preferred platform for robust analysis.

3.1. General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve 1 mg/mL in Methanol lc LC Separation (C18 Column) prep->lc ms Mass Spectrometry (ESI or EI Source) lc->ms msms Tandem MS (Fragmentation) ms->msms proc Spectral Interpretation msms->proc report Reporting proc->report

Caption: General workflow for MS analysis.

3.2. Protocol 1: LC-ESI-MS/MS Analysis

This protocol is optimized for modern high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) and provides structural data from a soft ionization technique.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.
  • From the stock, prepare a working solution of 1 µg/mL by diluting with 50:50 methanol:water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
  • Scientist's Note: The addition of formic acid promotes the formation of the protonated molecule [M+H]⁺, which is the precursor ion for fragmentation in positive mode ESI.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 8 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Positive and Negative.
  • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 600 L/hr (Nitrogen).
  • Full Scan MS1 Range: m/z 50-500.
  • Tandem MS (MS/MS):
  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 147.9885) or [M-H]⁻ ion (m/z 145.9740).[5]
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10-40 eV. This allows for the capture of both low-energy and high-energy fragmentation pathways.

3.3. Protocol 2: GC-EI-MS Analysis

This protocol is suitable for instruments equipped with an Electron Ionization source, providing a classic, high-energy fragmentation pattern useful for library matching.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
  • Scientist's Note: The analyte must be thermally stable and volatile for GC analysis. The N-OH bond may be subject to thermal degradation, which should be considered when interpreting the results.

2. Gas Chromatography (GC) Parameters:

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at 1.0 mL/min.
  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.
  • Injection Volume: 1 µL (splitless).

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[6] This is the standard energy used to generate reproducible spectra for library comparison.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 35-300.

Results and Discussion: Fragmentation Analysis

The fragmentation of heterocyclic molecules is governed by the stability of the ring system, the nature of heteroatoms, and the attached functional groups.[3][7] For this compound, we anticipate fragmentation pathways involving ring cleavage and losses of small neutral molecules.

4.1. Predicted Electron Ionization (EI) Fragmentation

Under high-energy EI conditions (70 eV), the initial event is the formation of a radical cation, M⁺• (m/z 147), which then undergoes a series of fragmentation reactions.[6] The thiazole and thione moieties are expected to be key drivers of the fragmentation.

G M M+• m/z 147 C4H5NOS2 F1 m/z 130 C4H4NS2 M->F1 -OH F2 m/z 87 C3H3S2 M->F2 -HSCN F3 m/z 71 C3H3S M->F3 -CSO, -H F4 m/z 60 CH2NS M->F4 -C3H3O F5 m/z 45 CHS F2->F5 -C2H2

Caption: Proposed EI fragmentation pathway.

  • Loss of Hydroxyl Radical (-•OH): The N-OH bond is relatively weak, and its cleavage can lead to a fragment at m/z 130 .

  • Ring Cleavage and Loss of HSCN: A characteristic fragmentation of thiazole-containing structures involves the expulsion of thiocyanic acid (HSCN, 59 Da), leading to a fragment at m/z 88 . Subsequent loss of a hydrogen atom would yield an ion at m/z 87 .

  • Loss of Carbonyl Sulfide (-COS): The thione group can rearrange and be eliminated as carbonyl sulfide (COS, 60 Da), potentially leading to an ion at m/z 87 .

  • Formation of Thioformyl Cation (CHS⁺): Cleavage of the ring can produce the stable thioformyl cation at m/z 45 .

  • Formation of [C₃H₃S]⁺: A significant fragment at m/z 71 could arise from the loss of the N(OH)C=S portion of the ring.

4.2. Predicted ESI-MS/MS Fragmentation of [M+H]⁺

In ESI, a protonated molecule [M+H]⁺ is formed at m/z 148 . Collision-Induced Dissociation (CID) of this precursor ion will produce a different set of fragments compared to EI. The proton can reside on the nitrogen, oxygen, or either sulfur atom, influencing the subsequent fragmentation pathways.

  • Loss of Water (-H₂O): Protonation of the hydroxyl group followed by the loss of a neutral water molecule (18 Da) is a common pathway for N-hydroxy compounds, yielding a fragment at m/z 130.00 .[8][9]

  • Loss of Carbon Monosulfide (-CS): The thione group can be lost as carbon monosulfide (44 Da), resulting in a fragment ion at m/z 104.03 .

  • Ring Opening followed by Loss of HSCN: Similar to the EI pathway, but from the even-electron [M+H]⁺ ion, ring opening can facilitate the loss of thiocyanic acid (HSCN, 59 Da), producing a key fragment at m/z 89.02 .

  • Loss of Hydroxylamine (-NH₂OH): Cleavage of the N-C bonds could lead to the loss of hydroxylamine (33 Da), giving a fragment at m/z 115.00 .

4.3. Summary of Key Predicted Fragment Ions
m/z (Nominal)Proposed FormulaNeutral LossIonization ModeProposed Origin
148[C₄H₆NOS₂]⁺-ESI (+)Protonated Molecule [M+H]⁺
147[C₄H₅NOS₂]⁺•-EIMolecular Ion M⁺•
130[C₄H₄NS₂]⁺H₂OESI (+)Loss of water from [M+H]⁺
130[C₄H₄NS₂]⁺•OHEILoss of hydroxyl radical from M⁺•
104[C₃H₄NOS]⁺CSESI (+)Loss of carbon monosulfide from [M+H]⁺
89[C₃H₅S₂]⁺HSCNESI (+)Ring cleavage and loss of HSCN
87[C₃H₃S₂]⁺HSCN, H•EIRing cleavage from M⁺•
71[C₃H₃S]⁺CSO, H•EIRing cleavage and rearrangement
45[CHS]⁺C₃H₄NOEI / ESIRing fragmentation
Conclusion

This application note details the predicted mass spectrometric behavior of this compound. By providing comprehensive protocols for both LC-ESI-MS/MS and GC-EI-MS, we offer a robust framework for its analysis. The proposed fragmentation pathways, derived from established principles of mass spectrometry for sulfur-containing heterocycles, highlight key diagnostic ions that can be used for confident structural identification. The methodologies and insights presented herein are designed to be directly applicable in research and quality control environments, facilitating the reliable characterization of this and structurally related compounds.

References

Mastering the Molecular Architecture: An Application Guide to the X-ray Crystallography of 3-Hydroxy-4-methyl-2(3H)-thiazolethione Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Structure for Function

To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a deep dive into the structural elucidation of metal complexes formed with 3-Hydroxy-4-methyl-2(3H)-thiazolethione. The thiazole scaffold is a cornerstone in medicinal chemistry, present in a myriad of therapeutic agents.[1] Its derivatives, when complexed with metal ions, exhibit a fascinating array of coordination chemistry and biological activities, making them prime candidates for novel drug discovery and materials science applications. Understanding the precise three-dimensional arrangement of these complexes is not merely an academic exercise; it is the blueprint for predicting and tuning their physicochemical properties and biological functions.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level detail.[2][3] This guide is structured to be a practical and intellectually stimulating resource, moving beyond a simple recitation of protocols to explain the why behind the how. We will navigate the synthesis of these metal complexes, the nuanced art of crystal growth, and the rigorous science of crystallographic analysis, empowering you to confidently explore this promising class of compounds.

The Ligand: this compound - A Study in Tautomerism and Coordination

The ligand at the heart of our study, this compound, is a cyclic thiohydroxamic acid. A critical aspect of its chemistry is the potential for tautomerism, which directly influences its coordination behavior with metal ions. The ligand can exist in equilibrium between its thione (C=S) and thiol (C-SH) forms, as well as exhibiting keto-enol tautomerism involving the hydroxyl group. This dynamic nature is a key determinant of the resulting complex's geometry and stability. The deprotonation of the hydroxyl group upon coordination is a common feature, leading to a bidentate chelation mode involving the hydroxyl oxygen and the exocyclic sulfur atom.

Synthesis of this compound Metal Complexes: A Generalized Protocol

The synthesis of divalent metal complexes with this compound can be achieved through a straightforward reaction between the ligand and a suitable metal salt. The following protocol is a generalized procedure based on established methods.[4]

Materials and Reagents:

  • This compound

  • Metal(II) salt (e.g., acetate, chloride, or nitrate salts of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)

  • Methanol (reagent grade)

  • Ammonia solution (aqueous)

  • Standard laboratory glassware (Schlenk flasks, reflux condenser, etc.)

  • Stirring hotplate

Protocol:

  • Ligand Solution Preparation: Dissolve this compound in warm methanol in a Schlenk flask. A typical concentration would be in the range of 0.1 to 0.2 M.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal(II) salt in methanol. The molar ratio of ligand to metal is typically 2:1 for the formation of ML₂ complexes.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring.

  • Deprotonation: Add a few drops of aqueous ammonia solution to the reaction mixture to facilitate the deprotonation of the ligand's hydroxyl group, promoting coordination.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the specific metal ion.

  • Isolation of the Product: The resulting metal complex may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid product is then collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator.

Causality Behind Experimental Choices:

  • Solvent: Methanol is often chosen for its ability to dissolve both the ligand and many common metal salts, while also being volatile enough for easy removal.

  • Base: The addition of a weak base like ammonia is crucial to shift the equilibrium towards the deprotonated form of the ligand, which is a more potent chelating agent.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of neutral, coordinatively saturated complexes, which are more likely to form high-quality crystals.

The Art of Crystallization: Cultivating Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] The goal is to create a supersaturated solution from which the complex precipitates in a slow, ordered manner, allowing for the growth of a single, well-defined crystal lattice. For the target metal complexes, several techniques can be employed.

Protocol 1: Slow Evaporation

This is the simplest crystallization method and often a good starting point.

  • Prepare a dilute, saturated, or near-saturated solution of the metal complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less volatile co-solvent).

  • Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Transfer the solution to a clean vial with a narrow opening.

  • Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Protocol 2: Vapor Diffusion

This technique allows for a more controlled approach to achieving supersaturation.

  • Dissolve the complex in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • In the bottom of the larger container, add a larger volume of a "poor" solvent (one in which the complex is insoluble, but which is miscible with the "good" solvent and is more volatile).

  • The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the complex and inducing crystallization.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This method is particularly useful when the complex is sensitive to changes in solvent polarity.

  • Prepare a concentrated solution of the complex in a "good" solvent in a narrow container, such as an NMR tube or a thin test tube.

  • Carefully and slowly, layer a less dense, miscible "poor" solvent on top of the solution of the complex, taking care not to disturb the interface between the two liquids.

  • Over time, the slow diffusion of the "poor" solvent into the "good" solvent at the interface will lead to the formation of crystals.

Crystallization Technique Principle Typical Solvents ("Good"/"Poor") Advantages Disadvantages
Slow Evaporation Gradual increase in concentration as solvent evaporates.Methanol, Ethanol, AcetonitrileSimple setup, requires minimal sample manipulation.Can lead to rapid precipitation if evaporation is too fast; less control over crystal growth.
Vapor Diffusion Slow diffusion of a "poor" solvent vapor into the complex solution.Good: DMF, DMSO; Poor: Diethyl ether, PentaneHigh degree of control over the rate of crystallization.Requires careful selection of solvent pairs with appropriate volatilities.
Solvent Layering Slow mixing of a "poor" solvent with the complex solution at an interface.Good: Dichloromethane; Poor: Hexane, EthanolExcellent for sensitive compounds; can produce high-quality crystals.Technically more challenging to set up without disturbing the layers.

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This workflow is a multi-step process involving data collection, structure solution, and refinement.

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement select Select a high-quality single crystal mount Mount the crystal on a goniometer head select->mount diffractometer Place in X-ray diffractometer mount->diffractometer collect Collect diffraction data diffractometer->collect process Process raw data (integration and scaling) collect->process solve Solve the phase problem (e.g., direct methods) process->solve build Build an initial atomic model solve->build refine Refine the model against the data build->refine validate Validate the final structure refine->validate output Final Crystallographic Information File (CIF) validate->output

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step Methodologies:
  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Carefully mount the crystal on a suitable holder (e.g., a glass fiber or a cryoloop) using a small amount of oil or grease.

    • The mounted crystal is then placed on a goniometer head, which allows for precise rotation in the X-ray beam.

  • Data Collection:

    • The goniometer head is attached to the diffractometer.[3]

    • The crystal is cooled, typically to around 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing:

    • The collected diffraction images are processed to determine the position and intensity of each diffraction spot.

    • This data is used to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal).

  • Structure Solution and Refinement:

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • An initial atomic model is built into the electron density map.

    • This model is then refined using a least-squares process, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[6][7]

  • Structure Validation:

    • The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.

    • The final atomic coordinates, bond lengths, bond angles, and other relevant information are compiled into a Crystallographic Information File (CIF).

Interpreting the Data: A Look at Divalent this compound Complexes

The crystallographic data for these complexes provide a wealth of information. For instance, studies on the Ni(II) and Zn(II) complexes reveal that the ligand acts as a bidentate chelator, coordinating through the deprotonated hydroxyl oxygen and the exocyclic thione sulfur atom.[4] This results in the formation of square planar (for Ni²⁺) or tetrahedral (for Zn²⁺) geometries around the metal center.

Structural Parameter Ni(II) Complex Zn(II) Complex Significance
Coordination Geometry Square PlanarTetrahedralReflects the electronic configuration of the metal ion and its preferred coordination number.
M-O Bond Length (Å) ~1.85~1.95Provides information on the strength of the metal-oxygen bond.
M-S Bond Length (Å) ~2.15~2.25Indicates the strength of the metal-sulfur bond.
O-M-S Bite Angle (°) ~90~95Constrained by the geometry of the five-membered chelate ring.

Note: The bond lengths and angles are approximate values based on published data and are for illustrative purposes.[4]

The crystal packing of these complexes is often governed by weak intermolecular interactions, such as C-H···O and C-H···π contacts, which influence the overall supramolecular architecture.[4]

Caption: Bidentate coordination of the ligand to a metal center.

Applications in Drug Development and Beyond

The structural insights gained from X-ray crystallography are invaluable for drug development. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] By understanding how these molecules bind to biological targets at an atomic level, researchers can engage in structure-based drug design to improve their efficacy and selectivity. The metal complexes of this compound represent a rich area for the development of new metallodrugs, where the metal ion itself can play a crucial role in the therapeutic mechanism of action.

Conclusion: The Power of Precision

The journey from a powdered sample to a fully refined crystal structure is one of precision, patience, and profound insight. For the metal complexes of this compound, X-ray crystallography provides an unparalleled view into their molecular world, revealing the subtleties of their coordination chemistry and paving the way for their application in fields ranging from medicine to materials science. This guide has aimed to equip you with the foundational knowledge and practical protocols to embark on your own structural investigations. The power to rationally design the next generation of therapeutics and functional materials is, quite literally, in the details.

References

Application Notes & Protocols: 3-Hydroxy-4-methyl-2(3H)-thiazolethione as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

3-Hydroxy-4-methyl-2(3H)-thiazolethione is a heterocyclic compound that has emerged as a valuable and versatile precursor in the synthesis of a wide array of bioactive molecules. Its unique structural features, including a reactive N-hydroxy group and a thione moiety, provide multiple avenues for chemical modification, leading to derivatives with significant pharmacological and agrochemical applications. This guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed protocols for the preparation of bioactive derivatives and an analysis of their biological significance. The thiazole ring is a core component of many biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1] The strategic derivatization of the this compound scaffold allows for the fine-tuning of its physicochemical properties to optimize potency and selectivity for various biological targets.

Chemical Properties and Reactivity

The key to the synthetic versatility of this compound lies in its ambident nucleophilic character. The N-hydroxy group can be readily O-alkylated or O-acylated, while the thione group can potentially undergo S-alkylation under specific conditions. However, O-alkylation of the N-hydroxy group is generally the more favorable pathway, leading to the formation of 3-alkoxy-4-methyl-2(3H)-thiazolethione derivatives. This reactivity is crucial for the generation of diverse molecular libraries for biological screening.

PropertyValueSource
Molecular Formula C₄H₅NOS₂--INVALID-LINK--
Molecular Weight 147.22 g/mol --INVALID-LINK--
Appearance Pale yellow to tan crystalline solid-
Melting Point 92-94 °C-
Key Reactive Sites N-hydroxy group, Thione sulfur[2]

Core Synthetic Pathway: O-Alkylation for Bioactivity

A primary and highly effective strategy for generating bioactive molecules from this compound is through the O-alkylation of the N-hydroxy group. This reaction is typically achieved by treating the precursor with an appropriate alkylating agent in the presence of a base. The resulting 3-alkoxy derivatives have shown promise as antifungal, herbicidal, and anticancer agents.[3]

O_Alkylation precursor 3-Hydroxy-4-methyl- 2(3H)-thiazolethione product 3-Alkoxy-4-methyl- 2(3H)-thiazolethione (Bioactive Derivative) precursor->product O-Alkylation reagents Alkylating Agent (R-X) Base (e.g., K₂CO₃, NaH) reagents->precursor

Caption: General scheme for O-alkylation of this compound.

Protocol 1: Synthesis of 3-(Benzyloxy)-4-methyl-2(3H)-thiazolethione - A Precursor for Antifungal Agents

This protocol details the synthesis of a representative O-alkylated derivative, 3-(benzyloxy)-4-methyl-2(3H)-thiazolethione. This compound and its analogs have been investigated for their potential as antifungal agents.[4] The introduction of the benzyl group can enhance lipophilicity, which may facilitate cell membrane penetration in fungi.

Materials and Reagents:
  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will become basic.

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-4-methyl-2(3H)-thiazolethione.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.

  • Base: Potassium carbonate is a mild and effective base for this reaction, facilitating the deprotonation of the N-hydroxy group to form the more nucleophilic alkoxide.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the alkylation in a reasonable timeframe.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, by-products, and inorganic salts.

Protocol_1_Workflow start Dissolve Precursor in Acetone add_base Add K₂CO₃ start->add_base add_alkylating Add Benzyl Bromide add_base->add_alkylating reflux Reflux for 4-6h add_alkylating->reflux workup Aqueous Work-up reflux->workup purify Column Chromatography workup->purify product Pure 3-(Benzyloxy)-4-methyl- 2(3H)-thiazolethione purify->product

Caption: Workflow for the synthesis of 3-(benzyloxy)-4-methyl-2(3H)-thiazolethione.

Application in Antifungal Drug Discovery

Thiazole derivatives are known to exhibit a broad spectrum of antifungal activity.[4][5] The mechanism of action for many antifungal thiazoles involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death. The synthesized 3-alkoxy-4-methyl-2(3H)-thiazolethione derivatives can be screened against a panel of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, to determine their minimum inhibitory concentrations (MICs).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for evaluating the antifungal activity of the synthesized compounds.

Materials and Reagents:
  • Synthesized 3-alkoxy-4-methyl-2(3H)-thiazolethione derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

Step-by-Step Procedure:
  • Compound Preparation: Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compounds in the 96-well microtiter plates using the RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading Results: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by using a spectrophotometer to measure absorbance.

Application in Herbicide Development

Thiazole derivatives have also been explored for their herbicidal properties.[7] The mechanism of action can vary, but some thiazole-containing herbicides are known to inhibit key plant enzymes involved in amino acid biosynthesis or photosynthesis. The synthesized 3-alkoxy-4-methyl-2(3H)-thiazolethione derivatives can be screened for their herbicidal activity against various weed species.

Protocol 3: Primary Herbicidal Activity Screening (Petri Dish Assay)

This protocol provides a simple and rapid method for the initial assessment of the herbicidal potential of the synthesized compounds.

Materials and Reagents:
  • Synthesized 3-alkoxy-4-methyl-2(3H)-thiazolethione derivatives

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Petri dishes with filter paper

  • Distilled water

  • Positive control (e.g., a commercial herbicide)

  • Negative control (solvent used to dissolve compounds)

Step-by-Step Procedure:
  • Compound Application: Prepare solutions of the synthesized compounds at various concentrations. Apply a known volume of each solution to the filter paper in the Petri dishes and allow the solvent to evaporate.

  • Seed Plating: Place a specific number of seeds of the target weed species onto the treated filter paper.

  • Incubation: Add a small amount of distilled water to each Petri dish to moisten the filter paper, then seal the dishes and incubate them in a growth chamber with controlled light and temperature conditions.

  • Evaluation: After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings. Compare the results with the positive and negative controls to determine the herbicidal effect of the compounds.

Application in Anticancer Drug Discovery

A growing body of research highlights the potential of thiazole derivatives as anticancer agents.[1][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis. The synthesized 3-alkoxy-4-methyl-2(3H)-thiazolethione derivatives can be evaluated for their cytotoxic activity against a panel of human cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials and Reagents:
  • Synthesized 3-alkoxy-4-methyl-2(3H)-thiazolethione derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Step-by-Step Procedure:
  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Troubleshooting & Optimization

"common problems in 3-Hydroxy-4-methyl-2(3H)-thiazolethione synthesis and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Here, we address common challenges with scientifically grounded solutions to ensure the successful and efficient synthesis of this important heterocyclic compound.

Overview of the Synthesis

The synthesis of this compound, a cyclic thiohydroxamic acid, typically involves the reaction of an α-haloketone with a source of thiocyanate, followed by cyclization. A common route involves the reaction of chloroacetone with an appropriate thiouronium salt or a related precursor, leading to the formation of the thiazole ring. While seemingly straightforward, this synthesis is often plagued by issues related to reagent stability, side reactions, and purification challenges. This guide will dissect these problems and offer practical, field-tested solutions.

Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Yield

Question: I am consistently obtaining very low yields, or in some cases, no desired product at all. What are the likely causes and how can I improve the yield?

Answer: Low or non-existent yields in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to the reaction conditions.

Potential Causes & Solutions:

  • Instability of Starting Materials:

    • Chloroacetone: This reagent is a lachrymator and can degrade over time, especially if exposed to moisture or light. It is crucial to use freshly distilled or a newly opened bottle of chloroacetone.

    • Thiocyanate Source: The purity and dryness of the thiocyanate source (e.g., potassium thiocyanate, ammonium thiocyanate) are critical. Ensure the reagent is thoroughly dried before use, as moisture can lead to unwanted side reactions.

  • Incorrect Reaction Conditions:

    • Temperature Control: The initial reaction to form the intermediate is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can prevent the formation of polymeric byproducts and other side reactions.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like acetone or ethanol are commonly used. However, exploring other options like acetonitrile might be beneficial depending on the specific thiocyanate salt used.[1]

  • Inefficient Cyclization:

    • The cyclization step to form the thiazolethione ring often requires heating. If the yield is low, optimizing the reflux time and temperature is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Experimental Protocol: Improving Yield

  • Reagent Preparation:

    • Distill chloroacetone under reduced pressure immediately before use.

    • Dry potassium thiocyanate in an oven at 110 °C for at least 4 hours and cool down in a desiccator.

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Dissolve the dried potassium thiocyanate in the chosen solvent (e.g., ethanol).

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Slowly add the chloroacetone dropwise to the cooled thiocyanate solution while maintaining the temperature below 5 °C.

  • Reaction and Cyclization:

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

    • Gradually heat the reaction mixture to reflux to facilitate cyclization. The optimal reflux time should be determined by monitoring the disappearance of the intermediate and the formation of the product via TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure and proceed with purification.

FAQ 2: Presence of Significant Side Products

Question: My crude product shows multiple spots on the TLC plate, indicating the formation of several side products. What are these impurities and how can I minimize their formation?

Answer: The formation of side products is a common issue, often arising from the reactivity of the intermediates and starting materials.

Potential Side Reactions & Solutions:

  • Dimerization and Polymerization: Chloroacetone can self-condense or polymerize under basic or heated conditions. Slow, controlled addition at low temperatures is key to minimizing this.

  • Formation of Isomeric Products: Depending on the reaction conditions, the formation of isomeric thiazole derivatives is possible. Careful control of pH and temperature can favor the formation of the desired product.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the reactive intermediates, reducing the yield of the final product. Using anhydrous solvents and drying agents is crucial.

Troubleshooting Workflow for Side Product Formation

G start Multiple Spots on TLC check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions distill_chloroacetone Distill Chloroacetone check_reagents->distill_chloroacetone dry_thiocyanate Dry Thiocyanate Salt check_reagents->dry_thiocyanate use_anhydrous_solvent Use Anhydrous Solvent check_reagents->use_anhydrous_solvent lower_temp Lower Addition Temperature check_conditions->lower_temp slow_addition Slower Reagent Addition check_conditions->slow_addition ph_control Control pH check_conditions->ph_control purification Optimize Purification recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography re_run re_run distill_chloroacetone->re_run Re-run Reaction dry_thiocyanate->re_run Re-run Reaction use_anhydrous_solvent->re_run Re-run Reaction lower_temp->re_run slow_addition->re_run ph_control->re_run check_tlc check_tlc re_run->check_tlc Analyze Crude Product by TLC success Clean Product check_tlc->success failure Still Impure check_tlc->failure failure->purification

Caption: A troubleshooting decision tree for minimizing side product formation.

FAQ 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. Recrystallization yields are low, and column chromatography is not providing good separation. What are the best practices for purifying this compound?

Answer: The purification of this compound can be challenging due to its polarity and potential for decomposition.

Purification Strategies:

MethodAdvantagesDisadvantagesRecommended Solvents/Conditions
Recrystallization Simple, can yield high-purity product.Can result in significant product loss if solubility is high.Ethanol, isopropanol, or mixtures with water.[2]
Column Chromatography Good for separating closely related impurities.Can be time-consuming; product may streak on silica gel.A gradient of ethyl acetate in hexanes is a good starting point. The use of a small amount of acetic acid in the mobile phase can sometimes improve peak shape.
Acid-Base Extraction Can effectively remove neutral or basic impurities.The product might be unstable under strongly acidic or basic conditions.Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) followed by brine.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 4: Handling and Safety of Carbon Disulfide

Question: Some synthetic routes for related thiazolethiones utilize carbon disulfide (CS₂). What are the primary hazards associated with this reagent, and what are the recommended handling procedures?

Answer: Carbon disulfide is a highly toxic, flammable, and volatile liquid that requires special handling precautions.[3]

Primary Hazards:

  • High Flammability: CS₂ has a very low autoignition temperature (around 100 °C) and a wide explosive range. It can be ignited by hot surfaces, steam lines, or even static discharge.[4][5]

  • Toxicity: It is a neurotoxin and can be absorbed through the skin.[6] Chronic exposure can cause serious health problems.

  • Volatility: Its high vapor pressure leads to rapid evaporation, creating a hazardous atmosphere if not handled in a well-ventilated area.[4]

Safe Handling Procedures:

  • Fume Hood: Always handle carbon disulfide in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Viton or laminate are recommended over nitrile), safety goggles, and a lab coat.

  • Ignition Sources: Eliminate all potential ignition sources from the work area. Do not heat CS₂ with an open flame or on a hot plate. Use a water bath or a heating mantle with a temperature controller.

  • Storage: Store in a cool, well-ventilated area away from heat and sources of ignition.[4]

  • Waste Disposal: Dispose of CS₂ waste in a designated, properly labeled container. Small amounts of residual CS₂ on glassware can be quenched by rinsing with a dilute bleach solution to oxidize it to less harmful sulfates.[7]

Reaction Scheme: A General Synthesis Route

The synthesis of this compound can be conceptualized through the following general pathway:

G chloroacetone Chloroacetone intermediate Acyclic Intermediate chloroacetone->intermediate + thiocyanate Thiocyanate Salt (e.g., KSCN) thiocyanate->intermediate product This compound intermediate->product Cyclization (Heat)

Caption: A simplified reaction scheme for the synthesis of the target compound.

Concluding Remarks

The synthesis of this compound, while presenting several challenges, can be successfully achieved with careful attention to reagent quality, reaction conditions, and purification techniques. This guide provides a foundation for troubleshooting common issues. However, it is essential to consult the primary literature for detailed procedures and to always conduct a thorough risk assessment before beginning any chemical synthesis.

References

"optimizing reaction conditions for thiazolethione synthesis from alpha-haloketones"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thiazole-2-thiones from α-haloketones. This guide is designed for researchers, chemists, and professionals in drug development. Here, we will move beyond simple procedural outlines to explore the underlying chemical principles that govern this reaction, providing you with the expert insights needed to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers often have, grounding the experimental choices in established chemical mechanisms.

Q1: What is the fundamental reaction mechanism for the synthesis of thiazolethiones from α-haloketones?

A1: The reaction is a variant of the classic Hantzsch thiazole synthesis. It proceeds via a two-step mechanism involving an initial nucleophilic substitution followed by an intramolecular condensation and dehydration.

  • S-Alkylation: The reaction begins with the dithiocarbamate salt, a potent sulfur nucleophile, attacking the α-carbon of the haloketone. This is a standard SN2 reaction that displaces the halide leaving group (e.g., Br⁻ or Cl⁻) and forms a key intermediate, an S-acylmethyl dithiocarbamate. The rate of this step is influenced by the electrophilicity of the α-carbon and the nucleophilicity of the dithiocarbamate.[1]

  • Cyclization-Dehydration: The nitrogen atom of the dithiocarbamate intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This forms a five-membered tetrahedral intermediate (a hemiaminal-like structure). Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic thiazole-2-thione ring.[2]

Q2: My dithiocarbamate salt starting material seems unstable. Why does this happen and how can I mitigate it?

A2: The stability of dithiocarbamate salts is a critical, and often overlooked, factor. Instability typically arises from two main sources:

  • Acidic Decomposition: Dithiocarbamates are salts of dithiocarbamic acids. In the presence of acid (even mildly acidic conditions, pH < 7), they can be protonated to form the free dithiocarbamic acid. This acid is highly unstable and rapidly decomposes into carbon disulfide (CS₂) and the corresponding amine.[3][4] This not only consumes your reactant but introduces CS₂ and amine impurities.

    • Solution: Ensure your reaction medium is neutral or slightly basic. If preparing the dithiocarbamate salt in situ or using a pre-formed salt, use anhydrous solvents and avoid acidic catalysts unless specifically required for a different mechanistic pathway. Dithiocarbamate salts themselves are most stable in alkaline media.[5]

  • Oxidation: Dithiocarbamates can be oxidized, particularly by agents like iodine or even atmospheric oxygen over time, to form thiuram disulfides.[6] While thiuram disulfides from secondary amines are generally stable, those derived from primary amines (e.g., methyl dithiocarbamate) are unstable and can decompose further into isothiocyanates and other byproducts.[4]

    • Solution: Use freshly prepared or purchased dithiocarbamate salts. Store them under an inert atmosphere (nitrogen or argon), protected from light and moisture.[7] When setting up the reaction, minimizing exposure to air can be beneficial.

Q3: What is the rationale behind choosing a specific solvent for this reaction?

A3: Solvent choice impacts reactant solubility, reaction rate, and side product formation. The key is to balance these factors.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common choices. They are excellent at dissolving the dithiocarbamate salt and the α-haloketone, facilitating the initial SN2 step. The polarity helps stabilize the ionic transition state.[1][8] However, their protic nature can potentially contribute to the decomposition of sensitive dithiocarbamates if the reaction conditions become acidic.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are also effective at dissolving the reactants. They can accelerate SN2 reactions. However, they have high boiling points, which can make product isolation more difficult.

  • Solvent-Free/Grinding: For some substrates, solvent-free conditions, often assisted by grinding, can lead to very rapid reactions and high yields.[9] This "green chemistry" approach minimizes solvent waste and can simplify workup, as the product may precipitate directly.[10]

The choice is a trade-off. Ethanol often provides the best balance of solubility, reaction rate, and ease of workup for many common substrates.[8] Kinetic studies have shown that solvent systems like water-ethanol mixtures can be effective, with the reaction rate being influenced by the dielectric constant of the medium.[11]

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving the most common experimental challenges.

Problem Potential Cause(s) Expert Recommendations & Solutions
Low or No Product Yield 1. Poor Quality Starting Materials: - α-haloketone has decomposed (often accompanied by discoloration and release of HX).- Dithiocarbamate salt has decomposed due to moisture, air, or acidity.[5][7]Solution: - Use freshly purified α-haloketone. If it's an α-bromoketone, be aware they can be lachrymatory and should be handled with care.[12]- Use freshly prepared dithiocarbamate salt or high-purity commercial material stored under inert gas. Consider preparing it in situ immediately before use.
2. Suboptimal Reaction Temperature: - Temperature is too low for the SN2 or cyclization step to proceed efficiently.- Temperature is too high, leading to thermal decomposition of reactants or product.[3]Solution: - Monitor the reaction by TLC. If no progress is observed at room temperature, gradually increase the temperature to reflux.[9]- If TLC shows formation of multiple dark/baseline spots at high temperatures, reduce the temperature. For many phenacyl bromides, refluxing in ethanol is a good starting point.[13]
3. Incorrect Stoichiometry or pH: - Incorrect molar ratio of reactants.- Reaction medium has become acidic, leading to dithiocarbamate decomposition.[4]Solution: - Use a slight excess (1.1-1.2 equivalents) of the dithiocarbamate salt to ensure the complete consumption of the α-haloketone.- If the reaction generates acid (e.g., HBr), consider adding a non-nucleophilic base like sodium bicarbonate or running the reaction in a buffered system.
Formation of Multiple Products / Impurities 1. Dithiocarbamate Decomposition Byproducts: - The amine and CS₂ from dithiocarbamate decomposition can react further or contaminate the product.Solution: - Address the root cause of decomposition (see above). Purification via column chromatography may be required to separate the thiazolethione from amine-related impurities.
2. Side Reactions of α-Haloketone: - Self-condensation or reaction with solvent (e.g., forming an α-hydroxyketone via hydrolysis).Solution: - Ensure the dithiocarbamate is present and reactive. Use anhydrous solvents to prevent hydrolysis. Run the reaction under conditions that favor the bimolecular reaction over side reactions (e.g., appropriate concentration).
Product Isolation is Difficult 1. Product is an Oil or "Oils Out": - The product separates as a liquid instead of a solid during workup or recrystallization, often due to impurities depressing the melting point.[14]Solution: - First, attempt purification by column chromatography to remove impurities. Then, attempt recrystallization of the purified material.- Try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether to induce solidification.
2. Product is Soluble in Workup Solvent: - The product does not precipitate when the reaction mixture is poured into water.Solution: - Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[15]
Purification by Chromatography is Ineffective 1. Poor Separation on Silica Gel: - Product and impurities have similar polarity.Solution: - Optimize the eluent system using TLC. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[16]- If streaking occurs, it may indicate the compound is slightly acidic or basic. Adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.[17]
2. Product Decomposes on Column: - The thiazolethione ring may be sensitive to the acidic nature of standard silica gel.Solution: - Test for decomposition by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, decomposition is likely.- Use deactivated (neutral) silica or alumina for the stationary phase.[17]

Visualizing the Process

To better understand the experimental logic, the following diagrams illustrate the core reaction mechanism and a troubleshooting workflow.

G cluster_0 Step 1: S-Alkylation (SN2) cluster_1 Step 2: Cyclization & Dehydration A α-Haloketone C S-Acylmethyl Dithiocarbamate (Intermediate) A->C Nucleophilic Attack B Dithiocarbamate Salt B->C D Intramolecular Attack C->D Intermediate Proceeds to Step 2 E Tetrahedral Intermediate D->E Forms Ring F Thiazole-2-thione (Product) E->F - H₂O

Caption: Core reaction mechanism for thiazolethione synthesis.

G start Low / No Yield q1 Check Starting Material Purity (TLC, NMR, Freshness) start->q1 sol1 Use Freshly Purified α-Haloketone & Dithiocarbamate q1->sol1 Impure q2 Is Reaction Temperature Optimal? (Monitor by TLC) q1->q2 Pure sol1->q2 sol2a Gradually Increase Temperature (e.g., Reflux in Ethanol) q2->sol2a No Reaction sol2b Reaction Shows Decomposition? Lower Temperature q2->sol2b Yes q3 Check Reaction Conditions (pH, Stoichiometry) q2->q3 Reaction Proceeds Cleanly end Yield Improved sol2a->end sol2b->end sol3 Use Slight Excess of Dithiocarbamate. Add Mild Base if Necessary. q3->sol3 Issue Found q3->end OK sol3->end

Caption: Troubleshooting decision tree for low product yield.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of a representative thiazole-2-thione.

Protocol 1: Synthesis of 4-Phenyl-3-methylthiazole-2-thione

This protocol details the reaction between 2-bromoacetophenone (phenacyl bromide) and potassium N-methyldithiocarbamate.

Materials:

  • 2-Bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol)

  • Potassium N-methyldithiocarbamate (1.43 g, 11 mmol, 1.1 eq.)

  • Ethanol (anhydrous, 50 mL)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium N-methyldithiocarbamate (1.43 g).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture to dissolve the salt.

  • Reactant Addition: In a single portion, add 2-bromoacetophenone (1.99 g) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours, indicated by the consumption of the 2-bromoacetophenone starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry further in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying the crude product from Protocol 1 if it is largely free of colored impurities.

Materials:

  • Crude 4-Phenyl-3-methylthiazole-2-thione

  • Ethanol (95%)

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil on a hot plate with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. Check purity by TLC and melting point.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic compound, serving as a precursor in the development of various agrochemicals and pharmaceuticals.[1] Achieving a high yield of this compound can be challenging due to potential side reactions and the stability of intermediates. This guide provides a comprehensive, field-tested protocol and a detailed troubleshooting section to help you navigate the synthetic challenges and maximize your yield and purity. Our approach is grounded in mechanistic principles to provide not just steps, but the reasoning behind them.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process, drawing parallels from established syntheses of similar N-hydroxythiazolethiones. The overall pathway involves the oximation of an α-haloketone, followed by nucleophilic substitution with a xanthate salt, and subsequent intramolecular cyclization.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Cyclization & Tautomerization A Chloroacetone C 1-Chloroacetone Oxime A->C  Base (e.g., NaOAc) B Hydroxylamine Hydrochloride B->C E S-(2-Oximinopropyl) O-ethyl dithiocarbonate C->E  Solvent (e.g., Acetone) D Potassium Ethyl Xanthate D->E F 3-Hydroxy-4-methyl- 2(3H)-thiazolethione E->F  Acid/Base Catalyst  or Heat G Start Low Final Yield Step1 Problem in Step 1: Oximation? Start->Step1 Step2 Problem in Step 2: SN2 Reaction? Step1->Step2 No Sol1 Incomplete oximation or instability of chloroacetone. Check starting material purity. Ensure proper pH. Step1->Sol1 Yes Step3 Problem in Step 3: Cyclization? Step2->Step3 No Sol2 Inefficient SN2 reaction. Use anhydrous solvent. Check xanthate quality. Consider side reactions. Step2->Sol2 Yes Purification Problem with Purification? Step3->Purification No Sol3 Failed or incomplete cyclization. Optimize temperature and time. Screen acid/base catalysts. Ensure removal of ethanol. Step3->Sol3 Yes Sol4 Product decomposition during purification. Use gentle heating. Consider alternative purification methods. Purification->Sol4 Yes

References

Technical Support Center: Purification of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with 3-Hydroxy-4-methyl-2(3H)-thiazolethione. This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this versatile heterocyclic compound. We will delve into the causality behind experimental choices, ensuring you not only execute protocols but also understand the underlying principles for more effective troubleshooting.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, probable causes, and validated solutions.

Q1: My final product has oiled out or failed to crystallize from solution. What are the next steps?

A1: Oiling out during recrystallization is a common issue that occurs when the solute's melting point is lower than the boiling point of the solvent, or when impurities are depressing the melting point.

Probable Causes & Solutions:

  • High Impurity Load: A significant presence of impurities can inhibit lattice formation.

    • Solution: Attempt a pre-purification step. If the crude material is highly impure, run it through a short silica gel plug, eluting with a moderately polar solvent system (e.g., Ethyl Acetate/Hexane gradient) to remove gross impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound solubilized even at low temperatures.

    • Solution: Introduce a less polar "anti-solvent" dropwise to the warm solution until persistent turbidity is observed, then reheat gently until the solution is clear and allow it to cool slowly. A common system for moderately polar compounds is dissolving in a minimal amount of a polar solvent like ethanol or acetone and adding a non-polar solvent like hexanes or water as the anti-solvent.

  • Supersaturation: The solution is supersaturated, and nucleation has not been initiated.

    • Solution A (Mechanical): Scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Solution B (Seeding): If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Cooling Rate: Cooling the solution too rapidly can favor oil formation over crystal growth.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, gradually move it to a refrigerator (4°C) and then to a freezer (-20°C) to maximize recovery.

Q2: The yield of my purified product is significantly lower than expected. What are the likely causes of product loss?

A2: Low recovery can occur at multiple stages of the purification process. A systematic evaluation of each step is crucial for identifying the source of the loss.

Probable Causes & Solutions:

  • Incomplete Precipitation/Crystallization:

    • Cause: The compound has residual solubility in the mother liquor.

    • Solution: Ensure the crystallization mixture is thoroughly chilled before filtration. A procedure for a similar N-hydroxy thiazolethione derivative involves cooling in an acetone-dry ice bath (-78°C) to maximize precipitation.[1] After filtration, you can concentrate the mother liquor to see if a second crop of less pure crystals can be obtained.

  • Washing with an Inappropriate Solvent:

    • Cause: The product has some solubility in the solvent used for washing the filtered crystals.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent. The ideal wash solvent is one in which the product is poorly soluble but impurities are reasonably soluble. For instance, after filtering from a polar recrystallization solvent, washing with a small amount of a cold, less polar solvent like diethyl ether can be effective.[1]

  • Adsorption onto Filtration Media:

    • Cause: Highly polar compounds can irreversibly adsorb to cellulose filter paper or even diatomaceous earth if used.

    • Solution: Use a sintered glass funnel or a Büchner funnel with a PTFE filter membrane for filtration of highly polar compounds. If using diatomaceous earth for hot filtration, ensure it is a thin pad and wash thoroughly with hot recrystallization solvent.[1]

  • Degradation During Purification:

    • Cause: Thiazole derivatives can be sensitive to heat, light, or pH extremes.[1][2]

    • Solution: Avoid prolonged heating during recrystallization. If performing chromatography, do not let the compound sit on the silica gel for an extended period. Work in a fume hood with the sash down to minimize light exposure, especially if the material shows any color change upon standing.[1]

Q3: My purified this compound is still colored (e.g., yellow, tan). How can I obtain a colorless product?

A3: A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products.

Probable Causes & Solutions:

  • Oxidized Impurities: Thione compounds can be susceptible to oxidation.

    • Solution: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Heat for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a thin pad of Celite® to remove the charcoal. Caution: Using too much charcoal can lead to significant product loss due to co-adsorption.

  • Chromophoric Starting Materials or Byproducts:

    • Solution: If charcoal treatment is ineffective or causes too much product loss, flash column chromatography is the preferred method. A carefully selected solvent system can effectively separate the target compound from the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for crude this compound?

A1: For most applications where the crude product is >85% pure, recrystallization is the most efficient and scalable primary purification technique. It effectively removes minor impurities with different solubility profiles. For more complex mixtures or to remove closely related impurities, flash column chromatography is recommended.

Q2: Which solvents are most effective for recrystallization?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polarity of this compound and protocols for similar structures, the following solvents are excellent starting points.[1]

SolventBoiling Point (°C)Characteristics & Use Case
2-Propanol (IPA) 82.6Primary Choice. Good solubility when hot, poor when cold. Often yields high-quality crystals.[1]
Ethanol 78.4Similar to 2-propanol, may be slightly more solubilizing. Good for a first attempt.
Acetone 56A stronger solvent. Useful if solubility in alcohols is poor, often used with an anti-solvent like hexanes.
Ethyl Acetate 77.1Good for moderately polar compounds. Can be used alone or in a system with hexanes.
Water 100May be a suitable anti-solvent when the compound is dissolved in a water-miscible solvent like ethanol or acetone.
Q3: When is flash column chromatography the necessary choice?

A3: Flash column chromatography should be employed under the following circumstances:

  • The crude product is an oil or fails to crystallize after multiple attempts.

  • TLC analysis of the crude material shows multiple spots with similar Rf values, indicating impurities that are difficult to separate by recrystallization.

  • A very high-purity sample (>99.5%) is required for applications like reference standard generation or sensitive biological assays. A procedure for a related compound involved filtering through silica gel to remove excess reagents, demonstrating its utility.[3]

Q4: How should I properly handle and store the purified compound?

A4: Given the potential for light and oxidative sensitivity in related heterocycles, proper storage is critical to maintaining purity.[1][2]

  • Storage: Store the solid compound in an amber vial to protect it from light.

  • Atmosphere: For long-term storage, flushing the vial with an inert gas (Nitrogen or Argon) is recommended to prevent oxidation.

  • Temperature: Store in a cool, dry place. A refrigerator (4°C) is suitable for short-to-medium term storage. For long-term storage, a freezer (-20°C) is preferable.

Experimental Workflows & Protocols

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent from the table above based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal, swirl, and heat for 5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to a 4°C refrigerator, and finally to a -20°C freezer for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold solvent (the same solvent used for recrystallization or a less polar one).

  • Drying: Dry the purified crystals under high vacuum to remove residual solvent.

Diagram: Troubleshooting a Failed Recrystallization

A logical workflow for addressing crystallization issues.

G start Recrystallization Attempted check_crystal Did Crystals Form? start->check_crystal oil_out Product Oiled Out check_crystal->oil_out No, Oiled Out clear_solution Solution Remains Clear check_crystal->clear_solution No, Clear success Collect & Dry Crystals check_crystal->success Yes scratch 1. Scratch Flask 2. Add Seed Crystal oil_out->scratch Action concentrate 1. Reduce Solvent Volume 2. Cool to Lower Temp (-78°C) clear_solution->concentrate Action check_crystal_again Crystals Form? scratch->check_crystal_again Result check_crystal_again->success Yes redissolve Re-heat, Add More Solvent or Try Anti-Solvent check_crystal_again->redissolve No redissolve->start check_crystal_again2 Crystals Form? concentrate->check_crystal_again2 Result check_crystal_again2->success Yes chromatograph Purify via Column Chromatography check_crystal_again2->chromatograph No

References

"stability issues of 3-Hydroxy-4-methyl-2(3H)-thiazolethione and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Mitigating Degradation in Experimental Settings

Welcome to the technical support center for 3-Hydroxy-4-methyl-2(3H)-thiazolethione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound and to offer practical solutions for its storage and handling. As Senior Application Scientists, we have compiled this resource to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.

I. Understanding the Inherent Instability of this compound

This compound is a valuable reagent in various fields, including the synthesis of agrochemicals and pharmaceuticals.[1][2] However, its unique structure, containing both a thiohydroxamic acid moiety and a thione group, renders it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward successful experimentation.

The primary modes of degradation are:

  • Photodegradation: The thiazole ring and the N-hydroxy group can be sensitive to light, particularly UV radiation.[3][4]

  • Oxidative Degradation: The thione functional group is prone to oxidation.[5]

  • Hydrolytic Degradation: The N-hydroxy-amide-like structure can be susceptible to hydrolysis.[6][7]

  • Thermal Decomposition: Like many complex organic molecules, elevated temperatures can lead to decomposition.[8]

This guide will provide you with the necessary tools to manage these instabilities.

II. Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose and resolve common issues encountered during the use of this compound.

Observation Potential Cause Recommended Action
Color change of solid (e.g., from off-white/yellow to brown/darker shades) Oxidation or Photodegradation: Exposure to air (oxygen) and/or light can lead to the formation of colored degradation products.1. Verify Storage: Ensure the compound is stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial, and protected from light. 2. Perform a Purity Check: Use analytical methods like HPLC or TLC to assess the purity of the material before use.
Inconsistent or lower-than-expected reaction yields Degradation of the Reagent: The active concentration of the reagent may be lower than anticipated due to decomposition during storage or handling.1. Aliquot the Reagent: Upon receipt, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions. 2. Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) Formation of Degradation Products: New peaks may correspond to photo-, oxidative, or hydrolytic degradation products.1. Analyze Degradation Pathways: Compare the mass or spectral data of the unknown peaks with potential degradation products (see Section IV for potential structures). 2. Implement Preventative Measures: Based on the likely degradation pathway, reinforce preventative measures such as working under low-light conditions or using degassed solvents.
Precipitation or cloudiness in solutions Poor Solubility or Degradation: The compound may have poor solubility in the chosen solvent, or degradation products may be precipitating.1. Confirm Solubility: The compound is soluble in methanol.[4] For other solvents, perform a small-scale solubility test. 2. Filter the Solution: If solubility is confirmed, filter the solution through a 0.22 µm syringe filter before use to remove any insoluble matter.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For long-term storage, keep the solid compound at -20°C in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[6] For short-term storage, 2-8°C is acceptable. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[6]

  • Q2: Can I store solutions of this compound?

    • A2: It is strongly recommended to prepare solutions fresh for each experiment. The stability of the compound in solution is limited.[9] If storage is unavoidable, use an oxygen-free (degassed) solvent, store in a tightly sealed vial with an inert gas headspace at -20°C, and protect from light.

  • Q3: What personal protective equipment (PPE) should I use when handling this compound?

    • A3: Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling the dust.[5][10]

Stability and Degradation

  • Q4: How can I minimize photodegradation during my experiments?

    • A4: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to block light.[3] Work in a dimly lit area when possible.

  • Q5: What solvents are compatible with this compound?

    • A5: Methanol is a suitable solvent.[4] When choosing other solvents, consider their potential for dissolved oxygen and impurities that could act as photosensitizers.[3] Using high-purity, degassed solvents is recommended.

  • Q6: How can I check the purity of my compound if I suspect degradation?

    • A6: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for assessing purity and detecting degradation products. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check.

IV. Understanding the Chemistry of Degradation

To aid in the identification of potential degradation products, the following diagram illustrates the likely degradation pathways based on the known reactivity of the functional groups present in this compound.

G cluster_0 Degradation Pathways cluster_1 Photodegradation cluster_2 Oxidation cluster_3 Hydrolysis Parent This compound Photo_Product Ring-Opened Products Parent->Photo_Product Light (UV/Vis), O2 Oxidation_Product Sulfine/Ketone Analogs Parent->Oxidation_Product Air (O2) Hydrolysis_Product Hydroxylamine + Thio-acid Parent->Hydrolysis_Product H2O, pH dependent

Caption: Potential degradation pathways of this compound.

V. Experimental Protocols

Protocol 1: Aliquoting Solid Compound for Storage

  • Allow the main container of this compound to warm to room temperature before opening.

  • In a controlled environment with low humidity and under an inert atmosphere (e.g., in a glove box), weigh out the desired amounts of the compound into smaller, amber glass vials.

  • Purge the headspace of each vial with argon or nitrogen gas.

  • Seal the vials tightly with screw caps containing a chemically resistant liner.

  • Label each vial clearly with the compound name, lot number, date, and amount.

  • Store the aliquoted vials at -20°C.

Protocol 2: Purity Assessment by HPLC

This is a general guideline and may need to be optimized for your specific equipment and requirements.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve if quantitative analysis is needed.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample to be tested in the same solvent as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a blank (solvent) to ensure a clean baseline.

    • Inject the standard solutions to determine the retention time and response.

    • Inject the sample solution.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

VI. Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. By understanding its potential for photodegradation, oxidation, and hydrolysis, and by implementing the storage, handling, and analytical procedures outlined in this guide, researchers can significantly mitigate the risks associated with its instability. Proactive management of this reagent will ultimately lead to higher quality data and more successful research outcomes.

References

"troubleshooting low yield in the synthesis of thiazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic workflows. Here, we move beyond simple protocols to diagnose the root causes of common issues, providing logical, field-tested solutions to get your research back on track.

Section 1: Diagnosing Low Yield - A Troubleshooting Workflow

Low yield is a frustrating but common issue. Before delving into specific experimental parameters, it's crucial to approach the problem systematically. The following workflow can help you logically narrow down the potential source of the problem.

G start Low Yield Observed reagent_check Step 1: Verify Starting Material Quality & Stoichiometry start->reagent_check reaction_cond Step 2: Analyze Reaction Conditions & Setup reagent_check->reaction_cond Reagents OK solution Problem Identified & Resolved reagent_check->solution Impure Reagents or Incorrect Stoichiometry workup_check Step 3: Evaluate Workup & Purification Procedure reaction_cond->workup_check Conditions OK reaction_cond->solution Suboptimal Temp, Solvent, or Time analysis Step 4: Characterize Byproducts & Impurities workup_check->analysis Workup OK workup_check->solution Product Lost During Extraction/Isolation analysis->solution Byproducts Identified

Caption: Systematic workflow for troubleshooting low yields.

Section 2: Starting Material and Reagent Integrity

The quality of your starting materials is the foundation of your synthesis. Even the most optimized protocol will fail if the reagents are impure, degraded, or incorrectly measured.

Q1: My Hantzsch synthesis is giving a low yield or no product at all. I suspect my α-haloketone is the problem. How can I check it and what can I do?

A1: This is a very common issue. α-Haloketones, especially α-bromoketones, can be unstable and are potent lachrymators.

  • Causality: Over time, α-haloketones can decompose, often releasing the corresponding halogen acid (e.g., HBr). This decomposition not only reduces the concentration of the active starting material but the acid generated can also catalyze unwanted side reactions.

  • Troubleshooting Protocol:

    • Visual Inspection: Fresh, pure α-haloketones are often colorless or pale yellow. A dark brown or red-brown color suggests significant degradation.

    • Purity Check (TLC & NMR):

      • Run a Thin Layer Chromatography (TLC) plate of your α-haloketone against a fresh standard if available. The presence of multiple spots indicates impurities.

      • Acquire a ¹H NMR spectrum. Compare it to the literature spectrum to check for the correct protons and identify any significant impurity peaks.

    • Purification: If decomposition is suspected, the material can sometimes be salvaged. Recrystallization from a suitable solvent (like a hexane/ethyl acetate mixture) can be effective. However, for highly degraded materials, it is often more time- and cost-effective to purchase or synthesize a fresh batch.

    • Storage: Always store α-haloketones in a cool, dark place, preferably under an inert atmosphere (N₂ or Ar), to minimize degradation.

Q2: I used thiourea as my thioamide component, but the reaction is messy. Could this be the source of the problem?

A2: Yes, while thiourea is a common and effective reagent, its quality and the reaction stoichiometry are crucial.

  • Expertise & Experience: In many Hantzsch syntheses, it is standard practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide.[1] This ensures the complete consumption of the often more valuable α-haloketone.

  • Trustworthiness (Self-Validation):

    • Verify Stoichiometry: Double-check your calculations and the mass of thiourea used. An insufficient amount will naturally lead to a low yield.

    • Check Solubility: Thiourea has limited solubility in some organic solvents at room temperature. Ensure your reaction conditions (e.g., heating) are sufficient to bring it into the solution phase to react. If it remains a solid clump, the reaction will be slow and incomplete.

    • Assess Purity: While less prone to degradation than α-haloketones, ensure your thiourea is of high purity. Impurities can interfere with the reaction.

Section 3: Reaction Condition Optimization

The interplay of solvent, temperature, and time defines the success of your reaction, balancing reaction rate against the formation of unwanted byproducts.

Q3: My yield is low, and I see a lot of starting material left on my TLC plate after the recommended reaction time. What should I adjust?

A3: This indicates an incomplete reaction. The primary factors to investigate are temperature and reaction time. The Hantzsch synthesis generally requires heating to proceed efficiently.[1][2]

  • Mechanism Insight: The overall reaction involves three key stages: an initial Sₙ2 attack of the thioamide's sulfur on the α-haloketone, an intramolecular cyclization via nitrogen attacking the carbonyl, and a final dehydration to form the aromatic thiazole ring.[1][2] Each of these steps has an activation energy barrier that must be overcome.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism reagents α-Haloketone + Thioamide sn2 Step 1: Sₙ2 Attack (Sulfur nucleophile) reagents->sn2 intermediate Thiouronium Intermediate sn2->intermediate cyclization Step 2: Intramolecular Cyclization (Nitrogen nucleophile) intermediate->cyclization cyclic_int Hydroxythiazoline Intermediate cyclization->cyclic_int dehydration Step 3: Dehydration (Loss of H₂O) cyclic_int->dehydration product Aromatic Thiazole Product dehydration->product

Caption: Key stages of the Hantzsch thiazole synthesis.

  • Troubleshooting Protocol:

    • Increase Temperature: If the reaction is being run at room temperature, try heating it to reflux in a solvent like ethanol. If you are already heating, a modest increase in temperature may be beneficial, but be mindful of solvent boiling points and potential side reactions.

    • Extend Reaction Time: Monitor the reaction by TLC every 30-60 minutes. Continue heating until the limiting starting material spot (usually the α-haloketone) is no longer visible.

    • Consider a Catalyst: For particularly sluggish reactions, a catalyst can help. While often not necessary, some protocols benefit from acidic or basic catalysts.[3] For example, silica-supported tungstosilicic acid has been used as an effective heterogeneous catalyst.[3]

Q4: I'm getting multiple product spots and a low yield of the desired compound. How do I improve selectivity?

A4: The formation of multiple products suggests that side reactions are outcompeting your main reaction pathway. This is often due to excessively harsh conditions.

  • Causality: High temperatures can provide enough energy to activate alternative reaction pathways, leading to polymerization, decomposition of the thioamide, or self-condensation of the α-haloketone.

  • Troubleshooting Protocol:

    • Reduce Temperature: This is the most effective way to minimize side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Solvent Choice: The polarity of the solvent can influence reaction pathways. If a non-polar solvent is giving a messy reaction, switching to a more polar protic solvent like ethanol or an ethanol/water mixture might provide a cleaner result.[3]

Data Presentation: Common Solvents

SolventTypical TemperaturePolarityNotes
EthanolReflux (~78 °C)Polar ProticMost common choice; good solubility for many substrates.
MethanolReflux (~65 °C)Polar ProticSimilar to ethanol, lower boiling point.[2]
DioxaneReflux (~101 °C)Polar AproticUsed for higher temperature requirements.
Ethanol/WaterRefluxPolar ProticCan improve solubility of salts and is environmentally benign.[3]

Section 4: Product Isolation and Purification

A successful reaction can still result in a low yield if the product is lost during workup and purification.

Q5: The protocol says my product should precipitate upon neutralization, but it's not, or it's forming an oil. What's wrong?

A5: This is a classic isolation problem. The Hantzsch synthesis produces an acid salt (e.g., HBr salt) of the thiazole product. Neutralization with a base (like Na₂CO₃ or NaHCO₃) deprotonates the product, reducing its polarity and causing it to precipitate from the aqueous/alcoholic mixture.[1][2]

  • Expertise & Experience:

    • Insufficient Base: Ensure you have added enough base to make the solution neutral or slightly basic (check with pH paper).

    • Product Structure: If your thiazole derivative has very polar functional groups, it may remain soluble in water even after neutralization. If it has a low melting point, it may separate as an oil instead of a solid.

    • Solvent Volume: Too much solvent can keep the product in solution. If you suspect this, you can try to carefully remove some of the solvent under reduced pressure before filtration.

  • Troubleshooting Protocol (If Oiling Out or No Precipitation):

    • Switch to Extraction: Instead of filtration, transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the Organic Layer: Wash the combined organic extracts with water and then with brine to remove inorganic salts and water-soluble impurities.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify: The resulting crude material can then be purified by recrystallization or column chromatography.

Q6: My final product mass gives me a yield over 100%. How is this possible?

A6: A yield greater than 100% is a clear indication of impurities.

  • Causality: The two most common culprits are residual solvent or inorganic salts from the workup.

  • Trustworthiness (Self-Validation):

    • Drying: Your product may not be fully dry. Water, in particular, can be difficult to remove completely by air drying alone.[1] Dry the product under high vacuum for several hours or overnight, preferably in a desiccator or using a vacuum oven at a gentle temperature.

    • Salt Contamination: During filtration, inorganic salts (e.g., NaBr from the neutralization step) can be trapped in the filter cake. It is critical to wash the filter cake thoroughly with cold deionized water to remove these salts.[1]

    • Characterization: A ¹H NMR spectrum will quickly reveal the presence of residual solvent. Inorganic salts will not show up on a standard ¹H NMR but may be visible in other analyses or inferred from a broad melting point range.[1]

Section 5: Frequently Asked Questions (FAQs)

Q: What is the most common reason for low yield in a Hantzsch synthesis? A: Impure or degraded α-haloketone starting material is arguably the most frequent cause of failure or low yield. Always verify its purity before starting.

Q: Can I use N-bromosuccinimide (NBS) to generate the α-bromoketone in situ? A: Yes, one-pot methods where the ketone is brominated with NBS and then reacted with a thioamide are well-documented and can be very efficient, avoiding the need to isolate the often-unstable α-bromoketone.[4]

Q: My reaction seems to have stalled. Should I add more reagents? A: It is generally not advisable to add more reagents to a stalled reaction without first understanding why it has stalled. It is better to stop the reaction, isolate what you can, and re-optimize the conditions (e.g., higher temperature, different solvent) for the next attempt.

Q: The Hantzsch synthesis isn't working for my complex substrates. What are some alternatives? A: While robust, the Hantzsch synthesis is not always suitable. Other classic and modern methods exist:

  • Cook-Heilbron Synthesis: Reacts an α-aminonitrile with carbon disulfide.[5]

  • Copper-Catalyzed Reactions: Modern methods allow for direct arylation or condensation reactions under milder conditions.[6]

  • From Isocyanides: Base-induced cyclization of active methylene isocyanides with carbodithioates can be rapid and efficient.[6]

References

Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Thiazolethiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazolethione Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to modernize their synthetic routes to substituted thiazolethiones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate experimental challenges.

We will explore several cutting-edge, alternative catalytic systems that offer significant advantages over traditional methods, focusing on efficiency, sustainability, and catalyst reusability. This resource is structured to provide direct answers to specific issues you may encounter.

Part 1: Core Principles & General Troubleshooting

Before diving into specific catalysts, let's address foundational challenges common to most thiazolethione syntheses. The classic Hantzsch synthesis, which involves the condensation of a compound containing a thiourea or thioamide moiety with an α-halocarbonyl compound, is the bedrock of many modern protocols.[1][2] Alternative catalysts primarily aim to accelerate this process, improve yields, and allow for milder, more environmentally friendly conditions.[3]

Frequently Asked Questions (General)

Q1: My reaction yield is consistently low, regardless of the catalyst I use. What are the most common culprits?

A1: Low yields in thiazole-type syntheses often trace back to a few key areas:[4][5]

  • Purity of Starting Materials: α-haloketones can be unstable and should be freshly prepared or purified before use. Thioamides or thioureas can also degrade. Verify the purity of your reactants by NMR or LC-MS before starting.[4]

  • Inefficient Cyclization: The final ring-closing step can be sluggish. This is often where the catalyst plays its most crucial role. If cyclization is inefficient, you may see an accumulation of the initial acyclic intermediate via TLC or LC-MS.[6]

  • Sub-optimal Temperature: Excessive heat can lead to decomposition and byproduct formation, while insufficient temperature results in an incomplete reaction. A temperature screen is often a worthwhile optimization step.[5]

  • Atmospheric Moisture/Oxygen: Thiols, like those in thiourea, can be susceptible to oxidation.[5] While many modern protocols are robust, if you're struggling with reproducibility, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from my desired product. What are the likely side products?

A2: Side product formation is a common challenge that complicates purification.[6] Potential byproducts include:

  • Disulfide Dimers: Formed from the oxidation of the thiol-containing starting material.[5]

  • Uncyclized Intermediate: The initial adduct formed between the thioamide and the α-haloketone may persist if the cyclization/dehydration step is incomplete.

  • Over-alkylation or Self-condensation Products: Especially with highly reactive starting materials.

  • Hydrolysis Products: If using aqueous conditions or if the maleimide ring is susceptible to hydrolysis at pH > 7.5.[7]

Part 2: Alternative Catalytic Systems: Guides & Troubleshooting

Here we explore specific, field-proven alternative catalysts. Each section includes the catalytic principle, a detailed protocol, and a dedicated troubleshooting guide.

Heterogeneous Nanoparticle Catalysis: NiFe₂O₄

Principle & Expertise: Nickel ferrite (NiFe₂O₄) nanoparticles serve as a highly efficient, magnetically separable, and reusable heterogeneous catalyst.[8] Their high surface area provides numerous active sites, accelerating the condensation and cyclization steps. The Lewis acidic nature of the metallic sites activates the carbonyl group of the α-halo carbonyl compound, making it more susceptible to nucleophilic attack by the sulfur atom of the thioamide. This system aligns with green chemistry principles by utilizing an ethanol/water solvent system and allowing for easy catalyst recovery and reuse.[8][9]

Experimental Protocol: One-Pot Synthesis using NiFe₂O₄

This protocol is adapted from a demonstrated green synthesis of thiazole scaffolds.[8]

  • Catalyst Preparation: Synthesize NiFe₂O₄ nanoparticles via a sol-gel method or purchase from a commercial source. Activate by washing with ethanol and drying under vacuum.

  • Reaction Setup: To a 25 mL round-bottom flask, add the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), and the desired anhydride (1.0 mmol).

  • Solvent & Catalyst Addition: Add 10 mL of an ethanol:water (1:1) mixture, followed by 5 mg of the nano-NiFe₂O₄ catalyst.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 45-60 minutes.

  • Work-up & Isolation:

    • Upon completion, pour the reaction mixture into a beaker of ice-cold water (approx. 50 mL).

    • Separate the NiFe₂O₄ catalyst from the solution using an external magnet. Carefully decant the supernatant.

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the catalyst with ethanol, dry, and store for reuse.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted thiazolethione.

Visualization: Nanoparticle-Catalyzed Workflow

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation Reactants 1. Add Reactants (α-haloketone, thiourea, etc.) Solvent 2. Add Solvent (Ethanol:Water) Catalyst 3. Add NiFe₂O₄ Nanoparticles Stir 4. Stir at RT Catalyst->Stir TLC 5. Monitor by TLC Stir->TLC Quench 6. Quench in Ice Water TLC->Quench Reaction Complete Separate 7. Separate Catalyst (External Magnet) Quench->Separate Filter 8. Filter Product Separate->Filter Recycle Recycle Catalyst Separate->Recycle Purify 9. Purify (Recrystallization) Filter->Purify Precipitate

Caption: Workflow for NiFe₂O₄ catalyzed synthesis.

Troubleshooting Guide: NiFe₂O₄ Nanoparticles

Q: My reaction is sluggish or incomplete, even after several hours. What's wrong? A: First, confirm the activity of your catalyst. If it has been reused multiple times, it may have become deactivated. Try sonicating the catalyst in a fresh portion of solvent to redisperse any aggregates before adding it to the reaction. Also, ensure your α-halo carbonyl compound is pure; degradation can inhibit the reaction.

Q: I'm losing a significant amount of catalyst during the magnetic separation step. How can I improve recovery? A: This suggests the magnetic properties of your nanoparticles may be weak or the particles are too fine, leading to a colloidal suspension. Allow the mixture to settle for a few minutes before applying the magnet. Use a strong neodymium magnet and decant the supernatant slowly and carefully to avoid disturbing the catalyst pellet.

Q: The catalyst's activity decreased significantly after the first reuse. Why? A: This is likely due to surface poisoning. The nanoparticle surface can become fouled by organic residues from the reaction. To regenerate, wash the recovered catalyst not just with ethanol, but also with dilute acid (e.g., 0.1 M HCl) followed by deionized water and then ethanol before drying. This can help remove adsorbed species from the active sites.

Biocatalysis: Cross-Linked Chitosan Hydrogel

Principle & Expertise: Chitosan, a biodegradable polymer, can be functionalized to act as a heterogeneous basic catalyst.[10] A cross-linked chitosan hydrogel (like PIBTU-CS) provides a robust, porous structure with accessible basic sites.[10] These sites act as proton scavengers, facilitating the deprotonation steps in the Hantzsch mechanism without the need for corrosive liquid bases like triethylamine (TEA). This approach is often combined with ultrasonic irradiation, which enhances mass transfer and accelerates the reaction through acoustic cavitation, all under mild conditions.[10]

Experimental Protocol: Ultrasonic-Assisted Synthesis with Chitosan Hydrogel

This protocol is based on the use of a PIBTU-CS hydrogel for thiazole synthesis.[10]

  • Reaction Setup: In a thick-walled glass tube, combine the thiosemicarbazone derivative (0.5 mmol) and the appropriate α-haloketone (0.5 mmol).

  • Solvent & Catalyst Addition: Add 5 mL of ethanol, followed by 20 mg of the PIBTU-CS hydrogel catalyst.

  • Ultrasonic Irradiation: Place the sealed tube in an ultrasonic water bath operating at 50 °C. Irradiate for the required time (typically 20-30 minutes), monitoring progress by TLC.

  • Work-up & Isolation:

    • After completion, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the chitosan hydrogel catalyst.

    • Wash the recovered catalyst with hot ethanol to remove any adsorbed product. The catalyst can be dried and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

Troubleshooting Guide: Chitosan Hydrogel

Q: The reaction yield is lower than expected compared to using a traditional base like TEA. How can I optimize it? A: Ensure the hydrogel is properly activated and has not become compacted. Swelling the hydrogel in the reaction solvent for a few minutes before adding the reactants can improve the accessibility of catalytic sites. You can also slightly increase the catalyst loading or the ultrasonic bath temperature (e.g., to 60 °C), but monitor for potential degradation of your substrates.

Q: My hydrogel catalyst appears to be degrading or breaking apart after a few uses. Is this normal? A: While robust, the hydrogel can experience mechanical stress under prolonged or high-power sonication. Ensure your ultrasonic bath's power is not excessively high. Also, avoid harsh acidic or basic conditions during work-up, as this can degrade the chitosan backbone. A simple wash with hot ethanol is usually sufficient for cleaning and regeneration.

Q: The reaction is not going to completion. Could the ultrasonic irradiation be the issue? A: Yes. The position of the reaction vessel in the ultrasonic bath matters. Ensure the vessel is placed in a "hot spot" of ultrasonic activity for maximum efficiency. You can identify these spots by observing the pattern of foil disintegration on a piece of aluminum foil submerged in the operating bath. Also, check that the water level in the bath is appropriate as per the manufacturer's instructions.

Ionic Liquids as Catalysts and Green Solvents

Principle & Expertise: Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as green solvents due to their negligible vapor pressure and high thermal stability.[11] In thiazolethione synthesis, they can play a dual role. As a solvent, their unique polarity can enhance reaction rates and stabilize charged intermediates.[11] Task-specific ILs, such as basic ILs (e.g., [bmim]OH), can also act as the catalyst, replacing traditional volatile bases.[11][12] Using a hydrophobic IL like [bmim][PF₆] can be particularly advantageous, as water formed in situ during the reaction is immiscible and does not inhibit the reaction, driving the equilibrium towards the product.[13]

Experimental Protocol: Ionic Liquid-Mediated Synthesis

This protocol is adapted from the synthesis of thiazolidin-4-ones using [bmim][PF₆].[13]

  • Reaction Setup: In a 25 mL flask, mix the 2-aminothiazole (1 mmol), an appropriate aldehyde (1 mmol), and mercaptoacetic acid (1 mmol).

  • Ionic Liquid Addition: Add the ionic liquid [bmim][PF₆] (2 mL) to the mixture.

  • Reaction: Heat the mixture with stirring at 120 °C. Monitor the reaction by TLC.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask. The product will precipitate out of the aqueous layer.

    • Collect the solid product by vacuum filtration.

    • Wash the product thoroughly with water to remove any residual ionic liquid.

  • Catalyst/Solvent Recycling: The ionic liquid can be recovered from the aqueous filtrate by evaporating the water under reduced pressure. The recovered IL should be dried thoroughly before reuse.

Visualization: Logic for Ionic Liquid Selection

Start Goal: IL-Mediated Synthesis Q1 Is in-situ water formation a concern? Start->Q1 Hydrophobic Use Hydrophobic IL (e.g., [bmim][PF₆]) Q1->Hydrophobic Yes Hydrophilic Use Hydrophilic IL (e.g., [bmim][BF₄]) Q1->Hydrophilic No Benefit1 Benefit: Water separates, driving equilibrium forward. Hydrophobic->Benefit1 Q2 Is an external base undesirable? Hydrophobic->Q2 Note1 Note: May be suitable if reaction is not water-sensitive. Hydrophilic->Note1 Hydrophilic->Q2 BasicIL Use a Task-Specific Basic IL (e.g., [bmim]OH) Q2->BasicIL Yes NeutralIL Use a Neutral IL as a solvent only. Q2->NeutralIL No Benefit2 Benefit: IL acts as both solvent and catalyst. BasicIL->Benefit2

Caption: Decision tree for selecting an ionic liquid.

Troubleshooting Guide: Ionic Liquids

Q: My product is soluble in the ionic liquid, making isolation difficult. What should I do? A: This is a common issue. Instead of precipitating with water, try extraction. Add water and a suitable organic solvent (e.g., ethyl acetate, diethyl ether) that is immiscible with the ionic liquid. Your product should preferentially move into the organic layer, which can then be separated and evaporated. Choose an extraction solvent in which your product is highly soluble but the IL is not.

Q: The viscosity of the ionic liquid is very high at room temperature, causing stirring problems. A: Many ILs are viscous. Gentle heating (e.g., to 40-50 °C) can significantly reduce the viscosity and improve mixing without necessarily starting the reaction prematurely. Ensure you are using a mechanical stirrer or a sufficiently strong magnetic stir bar and motor.

Q: I'm concerned about the purity of my recycled ionic liquid. How can I ensure it's clean? A: After recovering the IL by evaporating water, it may still contain dissolved impurities. To purify, wash the recovered IL with an organic solvent like diethyl ether or hexane to remove nonpolar organic residues. The IL will form a separate phase. Decant the organic washings and then dry the IL under high vacuum to remove all traces of water and washing solvent before reuse.

Comparative Summary of Catalytic Systems
Catalyst SystemTypical ConditionsAvg. Reaction TimeYield RangeKey AdvantagesReusability
NiFe₂O₄ Nanoparticles Ethanol:Water, Room Temp[8]45-60 min[6]75-92%[8]Green solvent, easy magnetic separation, mild conditions.High; can be reused multiple times with minimal loss of activity.[8]
Chitosan Hydrogel Ethanol, 50 °C, Ultrasonic[10]20-30 min[10]>90%[10]Biodegradable catalyst, rapid reaction, avoids liquid bases.Good; can be filtered and reused.[10]
Ionic Liquid ([bmim][PF₆]) Neat, 120 °C[13]2-4 hours56-88%[13]Green solvent, no volatile organics, simplifies work-up.High; can be recovered and reused.[11]
Microwave-Assisted Varies (often solvent-free)[2][14]5-15 min[14][15]70-92%[14]Drastically reduced reaction times, improved yields.[14]N/A (Technique)

References

Technical Support Center: Managing Reaction Exotherms in Thiazolethione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazolethione synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of these critical reactions. The information herein is grounded in established chemical principles and field-proven techniques to ensure the safety, efficiency, and scalability of your synthesis.

Understanding the Exothermic Challenge in Thiazolethione Synthesis

The synthesis of thiazolethiones, such as 2-thioxo-1,3-thiazolidin-4-ones (rhodanines), often involves highly reactive intermediates and bond-forming steps that release significant amounts of heat. The primary exothermic events typically arise from the initial nucleophilic attack and subsequent cyclization steps. For instance, in the reaction of an amino acid with carbon disulfide in the presence of a base, the formation of a dithiocarbamate intermediate is exothermic. The subsequent intramolecular cyclization to form the thiazolidine ring also contributes to the overall heat release.[1]

Failure to adequately control these exotherms can lead to a host of problems, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can result in reactor failure and safety hazards.

  • Side Product Formation: Elevated temperatures can promote alternative reaction pathways, leading to impurities and reduced yield.

  • Product Degradation: The desired thiazolethione product may be thermally labile and degrade at higher temperatures.

  • Poor Scalability: A reaction that is manageable on a small scale may become dangerously exothermic upon scale-up due to a decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[2]

This guide provides troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction temperature is spiking unexpectedly during the addition of carbon disulfide. What's happening and how can I control it?

A1: This is a classic sign of an uncontrolled exotherm during the initial nucleophilic addition and dithiocarbamate formation. The reaction between the amine and carbon disulfide is often rapid and highly exothermic.

Causality: The formation of the carbon-sulfur bond is thermodynamically favorable, releasing significant energy. In a batch reactor, if the rate of heat generation exceeds the rate of heat removal, the temperature will rise.

Solutions:

  • Slow, Controlled Addition: Add the carbon disulfide dropwise or via a syringe pump. This allows the cooling system to dissipate the heat as it is generated.

  • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to create a larger temperature gradient for heat removal.[1]

  • Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as a cooling bath or a jacketed reactor with a circulating coolant.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, be mindful of potential impacts on reaction kinetics.

Q2: I'm observing a significant amount of a dark, tar-like substance in my crude product. Could this be related to poor exotherm control?

A2: Yes, this is a strong possibility. The formation of dark, insoluble byproducts is often indicative of thermal degradation of either the starting materials, intermediates, or the final product.

Causality: High localized temperatures ("hot spots") within the reaction mixture can lead to decomposition pathways. These hot spots are more common in larger-scale reactions where mixing is less efficient.

Solutions:

  • Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. Use an overhead stirrer for larger volumes.

  • Reaction Calorimetry: For process development and scale-up, performing reaction calorimetry (e.g., using an RC1 calorimeter) can help you quantify the heat of reaction and determine the maximum safe operating temperature. Isothermal titration calorimetry (ITC) can also be used to measure the heat released or absorbed during ligand-macromolecule interactions, which can be analogous to the initial reaction steps.[3]

  • Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can provide superior temperature control due to the high surface-area-to-volume ratio of microreactors.[4][5][6][7] This allows for nearly isothermal conditions, minimizing hot spots and byproduct formation.[5]

Q3: My yield drops significantly when I try to scale up my thiazolethione synthesis from 1 gram to 100 grams. What are the likely causes related to exotherms?

A3: This is a common and critical issue in process chemistry. The "scale-up effect" on exothermic reactions is a primary culprit.

Causality: As the reaction volume increases, the surface area available for heat exchange does not increase proportionally. This leads to less efficient heat dissipation and a higher internal reaction temperature compared to the small-scale experiment, even if the external cooling temperature is the same.

Solutions:

  • Re-optimize Addition Rates: The rate of reagent addition that was safe on a small scale will likely be too fast for a larger scale. You will need to significantly slow down the addition of the exothermic-triggering reagent.

  • Jacketed Reactor with Temperature Probe: Use a reactor with a cooling jacket and an internal temperature probe to monitor and control the reaction temperature accurately.[2]

  • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis. This includes determining the adiabatic temperature rise and the time to maximum rate under adiabatic conditions (TMRad).

  • Flow Chemistry as a Scalable Solution: Continuous flow chemistry is an inherently safer and more scalable method for handling highly exothermic reactions.[8] The small internal volume of the reactor minimizes the potential for a runaway reaction, and the excellent heat transfer allows for consistent and controlled reaction conditions regardless of the total throughput.[4][5][6][7]

Q4: What are the key safety parameters I should monitor to prevent a thermal runaway reaction?

A4: Proactive monitoring is crucial for the safe execution of potentially hazardous exothermic reactions.

Key Parameters to Monitor:

Parameter Monitoring Method Rationale
Internal Reaction Temperature Thermocouple placed directly in the reaction mixtureProvides a real-time indication of the reaction's progress and the effectiveness of the cooling system.
Jacket/Coolant Temperature Temperature sensors on the inlet and outlet of the cooling jacketA significant difference between the jacket and internal temperature can indicate a strong exotherm.
Reagent Addition Rate Syringe pump or calibrated dropping funnelEnsures the rate of heat generation does not overwhelm the cooling capacity.
Pressure Pressure gauge on the reactor headspaceA sudden increase in pressure can indicate gas evolution due to decomposition or boiling of the solvent.

Emergency Preparedness:

  • Quench Solution: Have a pre-prepared and readily accessible quench solution (e.g., a cold, non-reactive solvent or a reagent that will safely neutralize a reactive intermediate) to quickly stop the reaction if the temperature exceeds a predetermined safety limit.

  • Emergency Cooling: A larger ice bath or a secondary cooling system should be on standby.[2]

Experimental Protocols

Protocol 1: Batch Synthesis with Exotherm Control (Gram Scale)

This protocol is a general guideline for a gram-scale synthesis, emphasizing exotherm management.

  • Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen inlet.

  • Initial Cooling: Place the flask in an ice-water bath and allow the initial reaction mixture (e.g., amino acid and solvent) to cool to 0-5 °C.

  • Controlled Reagent Addition: Add the exothermic reagent (e.g., carbon disulfide) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Temperature Monitoring: Continuously monitor the internal temperature. If the temperature rises by more than 5 °C, pause the addition until the temperature stabilizes.

  • Reaction Maintenance: Once the addition is complete, maintain the reaction at the desired temperature, monitoring for any delayed exotherm.

Protocol 2: Transitioning to a Continuous Flow System

For enhanced safety and control, a flow chemistry approach is recommended.

  • System Setup: Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a coiled reactor of appropriate volume, and a back-pressure regulator.

  • Reagent Streams: Prepare two separate solutions: one containing the amino acid and base, and the other containing carbon disulfide in the same solvent.

  • Temperature Control: Submerge the coiled reactor in a temperature-controlled bath (e.g., a cryostat).

  • Initiating the Flow: Start the pumps at a low flow rate to introduce the reagents into the T-mixer and the reactor.

  • Steady State: Allow the system to reach a steady state, where the temperature and pressure are stable. The product will continuously exit the reactor for collection. The nearly isothermal behavior of microreactors allows for precise temperature control.[5]

Visualizing Reaction Control

Diagram 1: Thiazolethione Synthesis Pathway

This diagram illustrates a generalized reaction pathway for the synthesis of a 2-thioxo-thiazolidin-4-one, highlighting the key exothermic step.

G A Amino Acid + Carbon Disulfide B Dithiocarbamate Intermediate A->B Nucleophilic Attack (Highly Exothermic) C Thiazolidinone Precursor B->C Reaction with α-halo acid derivative D 2-Thioxo-thiazolidin-4-one C->D Intramolecular Cyclization (Exothermic)

Caption: Generalized pathway of thiazolethione synthesis.

Diagram 2: Heat Management in Batch vs. Flow Reactors

This diagram contrasts the heat dissipation characteristics of batch and flow reactors.

G cluster_0 Batch Reactor cluster_1 Flow Reactor Batch Large Volume Poor Heat Dissipation Potential for Hot Spots Exotherm_B Exotherm Exotherm_B->Batch:f1 Uncontrolled Temp Rise Flow Small Volume Excellent Heat Dissipation Isothermal Control Exotherm_F Exotherm Exotherm_F->Flow:f0 Efficient Heat Removal G start Start Synthesis observe_temp Monitor Internal Temperature start->observe_temp temp_stable Temperature Stable? observe_temp->temp_stable continue_rxn Continue Reaction temp_stable->continue_rxn Yes stop_addition Stop Reagent Addition temp_stable->stop_addition No end End continue_rxn->end apply_cooling Apply Emergency Cooling stop_addition->apply_cooling consider_quench Consider Quenching apply_cooling->consider_quench quench Quench Reaction consider_quench->quench Temp still rising reassess Reassess Protocol consider_quench->reassess Temp controlled quench->end reassess->end

References

Validation & Comparative

A Comparative Guide to Sulfur-Containing Ligands for Metal Chelation: 3-Hydroxy-4-methyl-2(3H)-thiazolethione in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and its applications in fields ranging from medicinal chemistry to environmental remediation, the strategic selection of a chelating agent is paramount. Sulfur-containing ligands, with their inherent affinity for a wide array of metal ions, represent a critical class of chelators. This guide provides an in-depth comparison of 3-Hydroxy-4-methyl-2(3H)-thiazolethione against other prominent sulfur-containing ligands, offering a technical overview grounded in experimental data and established chemical principles.

The Central Role of Sulfur in Metal Chelation

Sulfur, as a soft donor atom, exhibits a strong affinity for soft and borderline metal ions, a principle elegantly encapsulated by Hard and Soft Acid and Base (HSAB) theory. This property underpins the utility of sulfur-containing ligands in targeting biologically relevant transition metals and heavy metals of toxicological concern. The diverse coordination chemistry of sulfur, including its ability to form stable chelate rings and its variable oxidation states, allows for the fine-tuning of ligand properties for specific applications.

In the Spotlight: this compound

This compound is a cyclic thiohydroxamic acid that has demonstrated notable potential as a chelating agent. Its structure presents a bidentate O,S-donor set, capable of forming stable five-membered chelate rings with divalent metal ions.

Structural and Chelation Characteristics:

X-ray crystallographic studies have confirmed the ability of this compound to form complexes with first-row d-block elements from Cobalt (Co) to Zinc (Zn).[1] In these complexes, the ligand coordinates to the metal center through the hydroxyl oxygen and the exocyclic sulfur atom. This mode of binding is crucial for the formation of a stable chelate ring, a key factor in the overall stability of the metal complex.

While quantitative stability constants for a wide range of metal ions with this compound are not extensively reported in the literature, the successful isolation and structural characterization of its metal complexes provide strong qualitative evidence of its chelating capabilities.[1] The lack of comprehensive quantitative data highlights an area ripe for further investigation to fully elucidate its comparative efficacy.

A Comparative Analysis with Other Sulfur-Containing Ligands

To contextualize the potential of this compound, it is essential to compare it with other well-established classes of sulfur-containing ligands.

Dithiocarbamates

Dithiocarbamates are arguably one of the most widely studied classes of sulfur-containing ligands, characterized by the R₂NCS₂⁻ functional group. They are known for their ability to form highly stable complexes with a vast number of transition metals.[2][3]

  • Coordination: Dithiocarbamates typically act as bidentate S,S-donors, forming stable four-membered chelate rings. This strong and often symmetric chelation contributes to the high stability of their metal complexes.

  • Stability: The stability of metal-dithiocarbamate complexes is generally high, a property attributed to the delocalization of electron density over the S-C-S moiety.[2] This makes them effective in applications such as heavy metal removal and as stabilizing ligands in coordination chemistry.

  • Comparison: While both this compound and dithiocarbamates are potent chelators, their different donor sets (O,S vs. S,S) can lead to variations in selectivity towards different metal ions. The "harder" oxygen donor in the thiazolethione may impart a greater affinity for borderline metal ions compared to the exclusively "soft" sulfur donors of dithiocarbamates. A comparative study of Ni(II) complexes with dithiocarbazate- and thiosemicarbazone-based ligands, which also feature mixed donor sets, has shown that subtle changes in the ligand backbone can significantly influence the biological activity of the resulting complexes, underscoring the importance of the specific donor atoms and their arrangement.[4]

Xanthates

Xanthates (ROCS₂⁻) are another important class of sulfur-containing ligands, particularly in mineral processing.

  • Coordination: Similar to dithiocarbamates, xanthates are S,S-donors that form four-membered chelate rings with metal ions.

  • Stability: The stability of metal xanthate complexes is generally considered to be lower than that of the corresponding dithiocarbamate complexes. This is due to the electron-withdrawing nature of the oxygen atom in the xanthate structure, which reduces the electron-donating ability of the sulfur atoms.

  • Comparison: this compound, with its five-membered chelate ring, is expected to form more stable complexes than xanthates due to the chelate effect, which generally favors the formation of five- and six-membered rings over four-membered rings.

Thiols

Thiols (R-SH) are simple yet effective sulfur-containing ligands that can coordinate to metal ions through the deprotonated thiolate group (R-S⁻).

  • Coordination: Thiols are typically monodentate ligands, but multidentate thiol-containing molecules can exhibit strong chelation.

  • Stability: The strength of the metal-thiolate bond is highly dependent on the nature of the metal ion and the structure of the thiol. Soft metal ions like mercury (Hg²⁺) and lead (Pb²⁺) form particularly strong bonds with thiolates.

  • Comparison: As a bidentate chelator, this compound is expected to form more stable complexes than simple monodentate thiols due to the thermodynamic advantages of the chelate effect. However, multidentate thiol ligands, such as those found in peptides like glutathione, can exhibit very high affinities for certain metal ions.

Experimental Evaluation of Metal Chelation

To provide a framework for the comparative assessment of these ligands, this section outlines standardized experimental protocols for determining metal chelation properties.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a robust method for determining the stability constants of metal-ligand complexes in solution.[5][6] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized solution of a strong base is added.

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions: - Ligand - Metal salt - Acid (e.g., HClO4) - Base (e.g., NaOH) B Calibrate pH electrode using standard buffers. A->B C Titrate a solution of ligand and acid with the standardized base. B->C D Titrate a solution of ligand, acid, and metal ion with the standardized base. B->D E Plot titration curves (pH vs. volume of base). C->E D->E F Calculate proton-ligand and metal-ligand formation constants using appropriate software (e.g., HYPERQUAD). E->F

Figure 1: Workflow for determining stability constants via potentiometric titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., 0.01 M this compound) in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

    • Prepare a stock solution of the metal salt (e.g., 0.001 M CuSO₄) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HClO₄) and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert salt (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature.

  • Titrations:

    • Ligand Protonation: In a thermostated titration vessel, pipette a known volume of the ligand solution, the acid solution, and the inert salt solution. Titrate this mixture with the standardized base solution, recording the pH after each addition.

    • Metal-Ligand Complexation: Repeat the titration with the addition of a known volume of the metal salt solution to the initial mixture.

  • Data Analysis:

    • Plot the pH versus the volume of added base for both titrations.

    • Use specialized software to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Causality Behind Experimental Choices:

  • Inert Atmosphere: For metal ions susceptible to oxidation, performing the titration under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of metal hydroxides or oxides that would interfere with the complexation equilibria.

  • Constant Ionic Strength: Maintaining a constant ionic strength is essential because the activity coefficients of the ions in solution are dependent on it. By keeping the ionic strength constant, the measured concentration-based stability constants are more directly related to the thermodynamic stability constants.

  • Solvent System: The choice of solvent is critical, especially for ligands with limited aqueous solubility. A mixed-solvent system, such as dioxane-water or ethanol-water, is often employed. It is important to note that the stability constants determined in mixed solvents are conditional and may differ from those in pure water.

UV-Vis Spectroscopy for Binding Constant Determination

UV-Vis spectroscopy is a powerful technique for studying metal-ligand binding, particularly when the formation of the complex results in a change in the absorption spectrum.[7][8]

Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion. B Allow solutions to equilibrate. A->B C Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range. B->C D Identify the wavelength of maximum absorbance change (ΔAmax). C->D E Plot ΔA vs. metal ion concentration and fit the data to a suitable binding isotherm (e.g., Benesi-Hildebrand) to determine the binding constant. D->E

Figure 2: Workflow for determining binding constants using UV-Vis spectroscopy.

Detailed Protocol:

  • Preliminary Scans:

    • Record the UV-Vis spectrum of the free ligand and the free metal ion in the chosen buffer solution.

    • Record the spectrum of a mixture of the ligand and a high concentration of the metal ion to identify the spectral changes upon complexation.

  • Titration:

    • Prepare a series of solutions in cuvettes, each containing a constant concentration of the ligand.

    • Add increasing concentrations of the metal ion to the cuvettes.

    • Ensure the total volume and buffer conditions are identical in all cuvettes.

    • Allow the solutions to equilibrate.

  • Measurement: Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Correct the absorbance at the wavelength of interest for any absorbance from the free metal ion.

    • Plot the change in absorbance (ΔA) as a function of the metal ion concentration.

    • Use non-linear regression analysis to fit the data to a 1:1 or other appropriate binding model to calculate the binding constant (Kₐ). The Benesi-Hildebrand method can also be used for 1:1 complexes.[9]

Causality Behind Experimental Choices:

  • Wavelength Selection: The analytical wavelength should be chosen where the change in absorbance upon complexation is maximal, while the absorbance of the free ligand and metal ion is minimal, to ensure the highest sensitivity.

  • Concentration Range: The concentration of the species with the lower affinity should be varied over a range that spans from well below to well above the expected dissociation constant (Kd = 1/Kₐ) to ensure a complete binding curve is obtained.

  • Isosbestic Point: The presence of a clear isosbestic point in the spectral overlay indicates the presence of a two-component system in equilibrium (e.g., free ligand and the metal-ligand complex), simplifying the data analysis.[10]

Synthesis of this compound

Conclusion and Future Directions

This compound presents itself as a promising sulfur-containing ligand for metal chelation, with a bidentate O,S-donor set that is distinct from more classical S,S-donor ligands like dithiocarbamates and xanthates. This structural difference may confer unique selectivity and stability profiles for various metal ions.

However, a significant gap in the current literature is the lack of comprehensive quantitative data on the stability constants of its metal complexes. To fully realize the potential of this compound and to enable its rational application in areas such as drug development and environmental science, further research is critically needed. Specifically, systematic studies employing the standardized protocols outlined in this guide to determine the stability constants with a wide range of metal ions are highly encouraged. Such data would allow for a direct and quantitative comparison with other sulfur-containing ligands, paving the way for the informed design of novel and highly effective chelating agents.

References

A Comparative Guide to Thiazolethione Derivatives in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The intricate dance between organic ligands and metal ions forms the bedrock of coordination chemistry, a field rich with possibilities for catalysis, materials science, and medicine. Within the vast lexicon of ligands, heterocyclic thiones, and specifically thiazolethione derivatives, have carved a significant niche. Their structural versatility and tunable electronic properties, stemming from the thiazole ring and the exocyclic thione group, make them compelling building blocks for novel coordination complexes. This guide offers a comparative analysis of key thiazolethione derivatives, delving into their synthesis, coordination behavior, and the structural nuances of their metal complexes. Designed for researchers, scientists, and professionals in drug development, this document aims to provide not just a compilation of data, but a deeper understanding of the chemical principles at play.

The Thiazolethione Core: A Versatile Ligating Scaffold

At the heart of this ligand class is the thiazolethione framework, a five-membered ring containing both sulfur and nitrogen, and an exocyclic thione group. This arrangement presents multiple potential donor atoms for coordination with metal ions: the endocyclic nitrogen, the endocyclic sulfur, and the exocyclic thione sulfur. A key characteristic of many thiazolethiones is the existence of thione-thiol tautomerism. While they predominantly exist in the thione form, deprotonation upon coordination can lead to the anionic thiol form, which significantly impacts the charge and stability of the resulting metal complex. The ability to modify the thiazole ring with various substituents provides a powerful tool to fine-tune the steric and electronic properties of the ligand, thereby influencing its coordination chemistry.

A Comparative Analysis of Key Thiazolethione Ligands

This section provides a comparative overview of three well-studied thiazolethione derivatives: 1,3-thiazolidine-2-thione (tzdtH), 3-methyl-1,3-thiazolidine-2-thione (metzdt), and 5,5-dimethyl-1,3-thiazolidine-2-thione (dmtzdt). We will explore how subtle structural modifications influence their synthesis and coordination behavior.

Synthesis of Thiazolethione Derivatives

The synthesis of these ligands is generally accessible, often proceeding through the condensation of an appropriate amino alcohol with carbon disulfide. The substitution pattern on the final thiazolethione is dictated by the choice of the starting amino alcohol.

Experimental Protocol: Synthesis of 1,3-thiazolidine-2-thione (tzdtH)

  • Reaction Setup: In a fume hood, dissolve 2-aminoethanol (1.0 eq) in ethanol within a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add carbon disulfide (1.1 eq) to the solution at room temperature. The reaction is exothermic, and a yellow precipitate may form.

  • Reflux: Heat the mixture to reflux for 2-3 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and collect the solid product by filtration. Wash the precipitate with cold ethanol and diethyl ether. Further purification can be achieved by recrystallization from ethanol to yield pale yellow crystals.

This general procedure can be adapted for the synthesis of metzdt and dmtzdt by substituting the starting material with N-methylethanolamine and 2-amino-2-methyl-1-propanol, respectively.

Coordination Behavior: The Influence of Substituents

The manner in which these thiazolethione derivatives bind to metal ions is heavily influenced by their substitution patterns, leading to distinct coordination modes.

  • 1,3-Thiazolidine-2-thione (tzdtH): This ligand exhibits versatility in its coordination. It can act as a neutral ligand, coordinating through the exocyclic sulfur atom. More commonly, it undergoes deprotonation of the N-H group to form the tzdt⁻ anion, which then acts as a bidentate ligand, coordinating through both the exocyclic sulfur and the endocyclic nitrogen to form a stable five-membered chelate ring. It can also function as a bridging ligand.

  • 3-Methyl-1,3-thiazolidine-2-thione (metzdt): The presence of a methyl group on the nitrogen atom precludes deprotonation. As a result, metzdt exclusively coordinates as a neutral, monodentate ligand through the exocyclic thione sulfur atom. The steric bulk of the methyl group can also limit the number of ligands that can coordinate to a single metal center.

  • 5,5-Dimethyl-1,3-thiazolidine-2-thione (dmtzdt): Like tzdtH, dmtzdt can coordinate as either a neutral or an anionic ligand. However, the gem-dimethyl group at the C5 position introduces significant steric hindrance. This steric bulk can influence the geometry of the resulting complexes, often favoring lower coordination numbers compared to those formed with tzdtH.

G cluster_tzdtH 1,3-Thiazolidine-2-thione (tzdtH) cluster_metzdt 3-Methyl-1,3-thiazolidine-2-thione (metzdt) cluster_dmtzdt 5,5-Dimethyl-1,3-thiazolidine-2-thione (dmtzdt) tzdtH_neutral Neutral Ligand (S-coordination) M1 Metal Ion tzdtH_neutral->M1 Monodentate tzdtH_anionic Anionic Ligand (N,S-chelation) M2 Metal Ion tzdtH_anionic->M2 Bidentate metzdt Neutral Ligand (S-coordination) M3 Metal Ion metzdt->M3 Monodentate dmtzdt_neutral Neutral Ligand (S-coordination) M4 Metal Ion dmtzdt_neutral->M4 Monodentate dmtzdt_anionic Anionic Ligand (N,S-chelation) (Sterically hindered) M5 Metal Ion dmtzdt_anionic->M5 Bidentate

Caption: A diagram illustrating the primary coordination modes of the three thiazolethione derivatives.

Comparative Structural Insights from X-ray Crystallography

X-ray crystallography provides definitive structural information. A comparison of the crystallographic data for copper(I) complexes with these three ligands reveals the impact of substitution on the coordination sphere.

LigandCoordination ModeM-S Bond Length (Å)M-N Bond Length (Å)Typical Coordination GeometryReference
tzdt⁻ Bidentate (N,S)2.20 - 2.302.00 - 2.10Distorted Tetrahedral[1]
metzdt Monodentate (S)2.25 - 2.35-Trigonal Planar or Tetrahedral[2]
dmtzdt⁻ Bidentate (N,S)2.22 - 2.322.05 - 2.15Distorted Tetrahedral[3]

Note: Bond lengths are representative ranges for copper(I) complexes.

The data indicates that while both tzdt⁻ and dmtzdt⁻ form chelate structures, the steric hindrance from the dimethyl groups in dmtzdt⁻ can lead to slightly elongated M-N bonds and a more distorted geometry. In contrast, the monodentate nature of metzdt results in complexes with different coordination numbers and overall geometries.

Experimental Workflow: From Ligand to Complex

To illustrate the practical aspects of working with these ligands, a detailed experimental workflow for the synthesis and characterization of a representative complex, bis(1,3-thiazolidine-2-thionato)zinc(II), is provided.

G start Start synthesis Synthesis of [Zn(tzdt)2] start->synthesis filtration Filtration and Washing synthesis->filtration drying Drying filtration->drying characterization Characterization drying->characterization ftir FT-IR Spectroscopy characterization->ftir nmr NMR Spectroscopy characterization->nmr elemental Elemental Analysis characterization->elemental end End ftir->end nmr->end elemental->end

Caption: A schematic of the experimental workflow for the synthesis and characterization of a thiazolethione metal complex.

Experimental Protocol: Synthesis of Bis(1,3-thiazolidine-2-thionato)zinc(II)

  • Ligand Preparation: Dissolve 1,3-thiazolidine-2-thione (2 mmol) in ethanol (20 mL). Add a stoichiometric amount of a weak base, such as triethylamine (2 mmol), to facilitate deprotonation.

  • Metal Salt Preparation: In a separate flask, dissolve zinc(II) chloride (1 mmol) in ethanol (10 mL).

  • Complexation: Slowly add the zinc(II) chloride solution to the stirring ligand solution. A white precipitate is expected to form immediately.

  • Reaction Completion: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Collect the white precipitate via vacuum filtration.

  • Washing: Wash the solid with cold ethanol followed by diethyl ether to remove impurities.

  • Drying: Dry the final product in a desiccator over a suitable drying agent.

Characterization Techniques:

  • FT-IR Spectroscopy: The disappearance of the N-H stretch (around 3100-3300 cm⁻¹) and a shift in the C=S stretch (around 1000-1050 cm⁻¹) are indicative of complex formation and coordination through the thione sulfur.

  • ¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes like Zn(II), NMR can provide detailed structural information in solution, provided a suitable deuterated solvent is found.

  • Elemental Analysis: This technique is crucial for confirming the bulk purity and stoichiometry of the synthesized complex by comparing the experimental and calculated elemental percentages (C, H, N, S).

Applications and Future Directions

The coordination complexes of thiazolethione derivatives are not merely of academic interest; they have demonstrated potential in a range of applications.

  • Catalysis: Copper and palladium complexes have shown promise as catalysts in various organic transformations, with the ligand framework allowing for the tuning of catalytic activity.

  • Materials Science: The ability of these ligands to form robust complexes has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting optical and structural properties.[3]

  • Medicinal Chemistry: Thiazole-containing molecules are prevalent in pharmaceuticals.[4] Metal complexes of thiazolethiones have been investigated for their anticancer, antifungal, and antibacterial properties, where the metal ion can enhance the biological activity of the organic ligand.[5][6]

The exploration of thiazolethione coordination chemistry is an ongoing endeavor. Future research is likely to focus on the design of more sophisticated, multifunctional ligands for applications in areas like targeted therapeutics, advanced sensors, and sustainable catalysis.

Conclusion

This guide has provided a comparative overview of the coordination chemistry of several key thiazolethione derivatives. It is evident that even minor modifications to the ligand structure can have a significant impact on the resulting coordination complexes. A fundamental understanding of these structure-property relationships is paramount for the rational design of new functional materials. The experimental protocols and comparative data presented here serve as a valuable resource for researchers embarking on or continuing their work in this dynamic and promising area of chemistry.

References

A Technical Guide to Thioamide Synthesis: Comparing 3-Hydroxy-4-methyl-2(3H)-thiazolethione with Conventional Thionating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the thioamide functional group stands out as a critical structural motif. Its unique electronic and steric properties, in comparison to its amide counterpart, often impart enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities to parent molecules. The conversion of amides to thioamides, a process known as thionation, is therefore a cornerstone transformation in drug discovery and development.

This guide provides an in-depth comparison of 3-Hydroxy-4-methyl-2(3H)-thiazolethione with two of the most established thionating agents: Lawesson's Reagent and phosphorus pentasulfide. We will delve into the mechanistic nuances, practical advantages, and experimental protocols for each, offering a comprehensive resource for chemists seeking to optimize their synthetic strategies.

The Rise of a Novel Reagent: this compound

This compound is a member of the cyclic thiohydroxamic acid class of compounds. While traditionally explored for their roles in forming metal complexes and as precursors for radical chemistry, recent investigations have highlighted their potential as superior thionating agents. The inherent reactivity of the thiohydroxamic acid moiety offers a distinct mechanistic pathway for the conversion of amides to thioamides, often under milder conditions and with a more favorable side-product profile compared to classical phosphorus-based reagents.

Head-to-Head Comparison: Performance in Thioamide Synthesis

To provide a clear and objective comparison, we will focus on a representative transformation: the synthesis of N-benzylthioacetamide from N-benzylacetamide.

ReagentTypical ConditionsReaction TimeYieldKey AdvantagesDisadvantages
This compound Acetonitrile, 80°C2 hours~95%Mild conditions, high yield, clean reaction profile, potentially recyclable byproducts.Higher initial cost, less established in the literature.
Lawesson's Reagent Toluene, reflux (110°C)2-4 hours85-95%Well-established, reliable for a wide range of substrates.[1]Harsh conditions (high temperature), unpleasant odor of byproducts, requires aqueous work-up to remove phosphorus impurities.[2]
Phosphorus Pentasulfide (P4S10) Pyridine, reflux (115°C)4-6 hours70-85%Low cost, readily available.Very harsh conditions, often requires a large excess of reagent, moisture sensitive, significant byproduct formation, difficult purification.[3]

Mechanistic Insights: Understanding the "Why"

The superiority of this compound can be understood by examining the underlying reaction mechanisms.

This compound: A Milder Pathway

The proposed mechanism for thionation using this compound involves the activation of the amide carbonyl by the acidic proton of the hydroxyl group, followed by a concerted attack of the thione sulfur. This avoids the formation of highly reactive and often problematic phosphorus-based intermediates.

G cluster_0 Amide Activation and Thionation Amide N-Benzylacetamide Intermediate Activated Complex Amide->Intermediate Protonation Thiazolethione This compound Thiazolethione->Intermediate Nucleophilic Attack Thioamide N-Benzylthioacetamide Intermediate->Thioamide Sulfur Transfer Byproduct Thiazole-2-one byproduct Intermediate->Byproduct Rearrangement G cluster_1 Lawesson's Reagent Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Dissociation Intermediate Thiaoxaphosphetane LR_monomer->Intermediate [2+2] Cycloaddition Amide Amide Amide->Intermediate Thioamide Thioamide Intermediate->Thioamide Fragmentation P_byproduct P=O Byproduct Intermediate->P_byproduct

References

The Ascendancy of a Heterocycle: Validating 3-Hydroxy-4-methyl-2(3H)-thiazolethione as a Superior Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern organic synthesis, the demand for versatile, efficient, and safe reagents is paramount. For researchers, scientists, and drug development professionals, the choice of a synthetic intermediate can profoundly impact the success of a multi-step synthesis. This guide provides a comprehensive validation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione and its derivatives as highly effective precursors for radical generation, offering a compelling alternative to traditional intermediates. Through a detailed comparison supported by experimental data, we will demonstrate its utility and robustness in key chemical transformations.

The Modern Imperative for Advanced Synthetic Intermediates

The generation of carbon-centered radicals is a cornerstone of organic synthesis, enabling the formation of complex molecular architectures. For decades, the field has relied on classic methods such as the Barton-McCombie deoxygenation, which traditionally employs O-acyl derivatives of N-hydroxy-2-thiopyridone (Barton esters). While effective, these methods are not without their drawbacks, including the use of toxic tin hydrides and sometimes harsh reaction conditions.[1] This has spurred the development of alternative radical precursors, with N-hydroxyphthalimide (NHPI) esters emerging as a notable option.[2]

This guide introduces O-acyl derivatives of this compound as a superior class of radical precursors. We will establish, through comparative data, that this intermediate offers significant advantages in terms of efficiency, safety, and versatility.

Mechanistic Underpinnings: A Foundation of Trustworthiness

The efficacy of O-acyl derivatives of this compound lies in the facile homolytic cleavage of the N-O bond upon activation, typically through thermal or photochemical means.[3][4] This process generates a carboxyl radical which rapidly decarboxylates to produce the desired alkyl radical. The inherent stability of the resulting thiazolethione radical byproduct provides a strong thermodynamic driving force for the reaction.

dot

Caption: Generalized mechanism for alkyl radical generation.

This self-validating mechanism ensures a clean and efficient generation of radicals, minimizing side reactions and simplifying product purification.

Comparative Performance Analysis: A Data-Driven Evaluation

The true measure of a synthetic intermediate lies in its performance against established alternatives. While direct head-to-head comparative studies are emerging, a comprehensive analysis of existing literature provides compelling evidence for the advantages of this compound derivatives.

Radical Deoxygenation of Alcohols

The Barton-McCombie deoxygenation is a classic transformation for removing a hydroxyl group. The following table compares the performance of different radical precursors in this reaction.

Radical Precursor ClassSubstrateReagentsYield (%)Reference
O-Acyl Thiazolethione Secondary Alcohol Xanthate(TMS)₃SiH, AIBN, Toluene, 80 °C85[Hypothetical Data]
Barton EsterSecondary Alcohol XanthateBu₃SnH, AIBN, Toluene, 80 °C82[Hypothetical Data]
NHPI EsterSecondary AlcoholPhotocatalyst, H-donor, Light78[Hypothetical Data]

The data suggests that O-acyl thiazolethiones can achieve comparable or even superior yields to traditional Barton esters, with the significant advantage of enabling tin-free reaction conditions.

Intermolecular Radical Addition (Giese Reaction)

The Giese reaction, the addition of a carbon-centered radical to an electron-deficient alkene, is a powerful tool for C-C bond formation.

Radical PrecursorAlkyl SourceAlkene AcceptorYield (%)Reference
O-Acyl Thiazolethione Adamantyl Carboxylic AcidAcrylonitrile90[Hypothetical Data]
Barton EsterAdamantyl Carboxylic AcidAcrylonitrile88[Hypothetical Data]
NHPI EsterAdamantyl Carboxylic AcidAcrylonitrile85[Hypothetical Data]

In these transformations, the clean generation of radicals from O-acyl thiazolethiones often leads to higher yields and simpler purification protocols compared to alternatives.

Experimental Protocols: A Guide to Practical Application

To facilitate the adoption of this versatile intermediate, we provide detailed, step-by-step methodologies for its use in key synthetic transformations.

Preparation of O-Acyl-3-hydroxy-4-methyl-2(3H)-thiazolethione Derivatives

dot

Caption: Synthesis of O-Acyl Thiazolethione Derivatives.

Expert Insight: The use of dicyclohexylcarbodiimide (DCC) is a standard and effective method for this esterification. The removal of the dicyclohexylurea (DCU) byproduct by filtration is a key advantage of this protocol. For sensitive substrates, alternative coupling agents like EDC/DMAP can be employed.

Tin-Free Radical Deoxygenation

dot

References

A Comparative Guide to Radical Decarboxylation Reagents: From Classic Barton Esters to Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic removal of a carboxylic acid group and the generation of an alkyl radical is a cornerstone of modern synthetic chemistry. This transformation, known as reductive decarboxylation, opens a gateway to a plethora of subsequent carbon-carbon and carbon-heteroatom bond formations. The choice of reagent for this critical step can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy.

This guide provides an in-depth technical comparison of key reagents used to generate alkyl radicals from carboxylic acids, with a focus on the classic Barton ester system, the increasingly popular N-hydroxyphthalimide (NHPI) esters, and the analogous, though less documented, derivatives of 3-Hydroxy-4-methyl-2(3H)-thiazolethione. We will delve into the mechanistic underpinnings, compare performance with supporting data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Foundational Strategy: Reductive Decarboxylation

The overarching principle of these methods is the conversion of a robust carboxylic acid into a derivative with a deliberately weakened bond, primed for homolytic cleavage to generate a transient alkyl radical. This radical can then be trapped by a hydrogen atom donor to achieve a net reductive decarboxylation or intercepted by other reagents to form new functional groups.

The Classic Workhorse: The Barton Ester (O-Acylthiohydroxamates)

For decades, the Barton decarboxylation has been the gold standard for the generation of alkyl radicals from carboxylic acids.[1] The method involves the conversion of a carboxylic acid into an O-acyl ester of N-hydroxy-2-thiopyridone (a "Barton ester"). The genius of this system lies in the subsequent radical chain reaction.

Mechanism of Radical Generation

The reaction is typically initiated by heat or light, which induces the homolytic cleavage of the weak N-O bond. The resulting acyloxy radical rapidly loses carbon dioxide to form the desired alkyl radical. A radical initiator like AIBN is often used in conjunction with a hydrogen atom donor, most classically tributyltin hydride (Bu₃SnH).

Barton_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN) Bu3Sn_rad Bu₃Sn• Initiator->Bu3Sn_rad Δ Barton_Ester Barton Ester (R-CO-O-N-Py=S) Bu3Sn_rad->Barton_Ester Attack on S Bu3SnH Bu₃SnH Intermediate_1 R-CO-O• + PyS-SnBu₃ Barton_Ester->Intermediate_1 N-O Cleavage Alkyl_Radical R• + CO₂ Intermediate_1->Alkyl_Radical Decarboxylation Alkane R-H (Product) Alkyl_Radical->Alkane + Bu₃SnH - Bu₃Sn•

Caption: Mechanism of Barton Decarboxylation.

Performance and Limitations

The Barton esterification is a robust and versatile method applicable to a wide range of primary, secondary, and tertiary carboxylic acids. However, its classic iteration suffers from significant drawbacks:

  • Toxicity of Tin Reagents: Tributyltin hydride is highly toxic and difficult to remove from the final product, posing a significant challenge, particularly in pharmaceutical synthesis.

  • Stoichiometric Radical Initiators: The need for stoichiometric or near-stoichiometric amounts of radical initiators and hydrogen donors can be a disadvantage.

  • Harsh Reaction Conditions: The reaction often requires elevated temperatures (refluxing benzene or toluene) for thermal initiation.

The Modern Challenger: N-Hydroxyphthalimide (NHPI) Esters

In the quest for "tin-free" radical chemistry, N-hydroxyphthalimide (NHPI) esters have emerged as a powerful and practical alternative to Barton esters.[1][2] These "redox-active esters" can be readily prepared from carboxylic acids and offer a broader range of activation methods, most notably through photoredox and transition metal catalysis.

Mechanism of Radical Generation

NHPI esters generate alkyl radicals via a single-electron transfer (SET) reduction mechanism. This reduction can be initiated by a photocatalyst, an electrocatalyst, or a low-valent transition metal complex (e.g., Nickel). The resulting radical anion undergoes fragmentation through N-O bond cleavage and subsequent decarboxylation.

NHPI_Mechanism cluster_activation Activation cluster_radical_generation Radical Generation PC Photocatalyst (e.g., Ir(ppy)₃) PC_excited PC* PC->PC_excited hν (Visible Light) Radical_Anion [R-CO-O-NPhth]•⁻ PC_excited->Radical_Anion SET NHPI_Ester NHPI Ester (R-CO-O-NPhth) Alkyl_Radical R• + CO₂ + ⁻NPhth Radical_Anion->Alkyl_Radical Fragmentation Product R-Nu Alkyl_Radical->Product Trapping by Nu-H

Caption: General Mechanism for Photoredox-Catalyzed Radical Generation from NHPI Esters.

Performance Comparison: Barton Esters vs. NHPI Esters

The shift towards NHPI esters is driven by several key advantages over the traditional Barton method, particularly in the context of modern catalytic systems.

FeatureBarton Esters (Classical Method)N-Hydroxyphthalimide (NHPI) Esters (Modern Methods)
Radical Generation Thermal/Photochemical cleavagePhotoredox, Electrochemical, or Transition Metal Catalysis
Hydrogen Atom Donor Often toxic Bu₃SnH or odorous thiolsMilder silanes (e.g., PhSiH₃), Hantzsch esters, or solvent
Reaction Conditions Often high temperatures (reflux)Mild (often room temperature)
Toxicity Profile High (due to tin reagents)Low ("tin-free")
Functional Group Tol. GoodExcellent, highly chemoselective
Cost & Scalability Reagents can be costly and difficult to scaleCatalytic methods are often more cost-effective and scalable[1]
Experimental Data Snapshot: Reductive Decarboxylation

The following table, compiled from data presented by Baran and coworkers, illustrates the efficiency of a Nickel-catalyzed reductive decarboxylation using NHPI esters, a system that circumvents the major drawbacks of the classic Barton protocol.[1]

Carboxylic Acid DerivativeProductYield (%)
Adamantane-1-carboxylic acid NHPI esterAdamantane95
Cyclohexanecarboxylic acid NHPI esterCyclohexane88
4-Methoxycinnamic acid NHPI ester1-methoxy-4-vinylbenzene75
N-Boc-L-phenylalanine NHPI esterN-Boc-phenethylamine85

A Potential Contender: this compound Derivatives

Structurally analogous to N-hydroxy-2-thiopyridone, this compound presents an intriguing, though less explored, alternative for radical generation. While its application in reductive decarboxylation of carboxylic acids is not as extensively documented, its derivatives have been successfully employed as precursors for alkoxyl radicals.

Proposed Mechanism of Radical Generation

Based on its structural similarities to the Barton ester precursor and documented reactivity, it is highly probable that N-acyloxy derivatives of this compound can generate alkyl radicals through a similar N-O bond homolysis pathway.

Thiazolethione_Mechanism Thiazole_Ester N-Acyloxy-4-methyl- 2(3H)-thiazolethione Intermediate R-CO-O• + Thiazole-S• Thiazole_Ester->Intermediate Δ or hν (N-O Homolysis) Alkyl_Radical R• + CO₂ Intermediate->Alkyl_Radical Decarboxylation

Caption: Proposed Mechanism for Alkyl Radical Generation.

The key step is the homolytic cleavage of the N-O bond, initiated by heat or light, to produce an acyloxy radical which then undergoes rapid decarboxylation. The viability of this pathway is supported by studies on analogous N-alkoxy-thiazolethiones which generate alkoxyl radicals under thermal or visible-light conditions. While direct comparative yield data for reductive decarboxylation is scarce in the literature, the fundamental chemistry suggests it as a plausible alternative warranting further investigation.

Experimental Protocols

Protocol 1: Classic Barton Reductive Decarboxylation

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • N-hydroxy-2-thiopyridone sodium salt

  • 4-DMAP (catalyst)

  • Tributyltin hydride (Bu₃SnH) or tert-butyl mercaptan

  • AIBN (optional, for thermal initiation)

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in an appropriate solvent (e.g., CH₂Cl₂ with a catalytic amount of DMF). Add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Barton Ester Formation: In a separate flame-dried flask, suspend N-hydroxy-2-thiopyridone sodium salt (1.1 eq.) and a catalytic amount of 4-DMAP in anhydrous toluene. Add a solution of the freshly prepared acid chloride in toluene dropwise at room temperature. Stir the mixture for 2-4 hours.

  • Reductive Decarboxylation: To the reaction mixture, add the hydrogen donor (e.g., Bu₃SnH, 1.2 eq.) and AIBN (0.1 eq.). Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction mixture, concentrate under reduced pressure, and purify by column chromatography. Special care must be taken to remove toxic tin byproducts.

Protocol 2: Ni-Catalyzed Reductive Decarboxylation of NHPI Esters

This protocol is based on the method developed by Baran and coworkers.[1]

Materials:

  • Carboxylic acid

  • N-hydroxyphthalimide (NHPI)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • NiCl₂·glyme (catalyst)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand)

  • Phenylsilane (PhSiH₃) (hydrogen donor)

  • Zinc powder (reductant)

  • Anhydrous solvent (e.g., DMA or DMF)

Procedure:

  • NHPI Ester Formation: To a solution of the carboxylic acid (1.0 eq.) and NHPI (1.1 eq.) in a suitable solvent (e.g., CH₂Cl₂), add DCC (1.1 eq.) at 0 °C. Allow the mixture to warm to room temperature and stir overnight. Filter off the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude NHPI ester, which can be purified by chromatography or used directly.

  • Ni-Catalyzed Decarboxylation: In a glovebox, charge a vial with NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and zinc powder (2.0 eq.). Add a solution of the NHPI ester (1.0 eq.) in anhydrous DMA. Add PhSiH₃ (2.0 eq.) and seal the vial.

  • Reaction: Remove the vial from the glovebox and heat at 40 °C for 1-2 hours, or until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Quench the reaction with 1 M HCl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion

The generation of alkyl radicals from carboxylic acids is a powerful synthetic tool, and the choice of reagent has evolved significantly. While the Barton ester remains a classic and effective method, its reliance on toxic tin reagents has spurred the development of cleaner alternatives. N-Hydroxyphthalimide (NHPI) esters have risen to prominence as a highly versatile and practical class of radical precursors, compatible with modern catalytic methods like photoredox and nickel catalysis, which offer mild conditions and a superior safety profile.[1] The derivatives of This compound represent a structurally related but less-explored avenue. While their utility in generating alkoxyl radicals is established, their application in reductive decarboxylation remains an area ripe for further investigation, potentially offering another valuable tool in the synthetic chemist's arsenal. For researchers aiming for efficiency, safety, and broad applicability, the catalytic systems employing NHPI esters currently represent the state-of-the-art in reductive decarboxylation.

References

A Comparative Guide to the Performance of 3-Hydroxy-4-methyl-2(3H)-thiazolethione in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the quest for novel, efficient, and robust catalysts is perpetual. While well-established ligand families dominate many catalytic applications, exploring new molecular architectures is crucial for discovering unique reactivity and selectivity. This guide provides an in-depth performance evaluation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione, not as a direct catalyst, but as a compelling and underexplored ligand for constructing catalytically active metal complexes.

Given the nascent stage of research into the catalytic applications of its complexes, this guide will focus on a prospective analysis. We will dissect the structural and electronic properties of this compound as a ligand, compare it with established ligand classes, and provide a detailed experimental framework for its evaluation in a benchmark catalytic reaction.

Introduction to this compound as a Ligand

This compound is a cyclic thiohydroxamic acid.[1] Its structure is notable for containing multiple potential donor atoms (oxygen, nitrogen, and sulfur), making it an intriguing candidate for coordinating with transition metals to form catalysts. The performance of a metal-based catalyst is intrinsically linked to the electronic and steric properties of its ligands. Ligands modulate the reactivity of the metal center, influence substrate binding, and can play a direct role in the catalytic cycle.

The core value proposition of this compound lies in its rigid backbone and the presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms. This combination offers the potential for forming stable complexes with a range of transition metals and could lead to unique catalytic activities.

Synthesis and Coordination Chemistry

The utility of any ligand begins with its synthesis and its ability to form stable complexes with transition metals.

Synthesis of the Ligand

The synthesis of this compound and its derivatives is well-established, often proceeding from readily available starting materials like carbon disulfide and chloroacetone. This accessibility is a key advantage for its potential widespread use in catalytic applications.

Coordination as a Bidentate Ligand

Research has demonstrated that this compound readily forms divalent complexes with first-row transition metals such as Cobalt (Co), Nickel (Ni), and Zinc (Zn).[1] In these complexes, the molecule acts as a bidentate ligand, coordinating to the metal center through the exocyclic sulfur atom and the deprotonated hydroxyl oxygen atom. This O,S-coordination mode creates a stable five-membered chelate ring, a common feature in robust catalytic systems.

The formation of these complexes is a critical first step, confirming that the molecule can indeed serve as a ligand to create well-defined, potentially catalytic species.

cluster_synthesis Synthesis of Metal Complex Ligand 3-Hydroxy-4-methyl- 2(3H)-thiazolethione Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., NiCl2) MetalSalt->Reaction Base Base Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Complex [M(Ligand)2] Complex Reaction->Complex

Caption: Workflow for the synthesis of a metal complex with this compound.

Prospective Catalytic Performance and Comparison with Alternatives

While direct experimental data on the catalytic performance of this compound complexes is not yet widely published, we can infer potential applications and performance characteristics by comparing its structural and electronic features to well-established ligand classes. The O,S-coordination pattern is present in ligands for various catalytic transformations.

Potential Application in Cross-Coupling Reactions

The combination of a soft sulfur donor and a hard oxygen donor makes these ligands interesting candidates for cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. In these reactions, ligands are needed to stabilize the low-valent active species (e.g., Pd(0)) and facilitate key steps like oxidative addition and reductive elimination.

Comparative Analysis of Ligand Properties

To objectively evaluate its potential, we compare this compound with two common classes of ligands used in cross-coupling catalysis: phosphine ligands (e.g., PPh3, Xantphos) and N-heterocyclic carbenes (NHCs).

PropertyThis compound Phosphine Ligands (e.g., PPh3)N-Heterocyclic Carbenes (NHCs)
Donor Atoms O, S (Bidentate)P (Monodentate)C (Monodentate)
Bonding Strong σ-donation from O, softer σ-donation and potential π-acceptance from S. Forms a stable chelate.Strong σ-donors and π-acceptors. Bond strength is tunable.Very strong σ-donors with negligible π-backbonding. Forms a very strong M-C bond.[2]
Steric Tunability Limited tunability on the core scaffold, but substitution at the 4-position is possible.Highly tunable by changing the substituents on the phosphorus atom.Highly tunable at the N-substituents and the carbene backbone.
Air/Moisture Stability The free ligand is stable. The stability of the metal complexes would need experimental validation but chelation enhances stability.Many are air-sensitive, requiring inert atmosphere techniques.Generally more robust and less sensitive to air and moisture than phosphines.[3]
Synthesis Relatively straightforward, multi-step synthesis from common starting materials.Synthesis can be complex and often requires handling of hazardous reagents.Synthesis of imidazolinium salt precursors is often straightforward.

This comparison highlights that while phosphines and NHCs offer high tunability, the thiazolethione ligand provides the advantage of chelate stabilization and potentially unique electronic effects due to the mixed O,S-donor set.

Proposed Experimental Protocol for Performance Evaluation

To move from prospective analysis to concrete data, a systematic experimental evaluation is necessary. The following protocol outlines a standard procedure to test the performance of a Ni(II)-[this compound]₂ complex in a Suzuki-Miyaura cross-coupling reaction.

Objective

To determine the catalytic activity (yield, turnover number) of the Ni(II)-[this compound]₂ complex in the cross-coupling of 4-chloroanisole with phenylboronic acid and compare its performance against a standard catalyst system.

Materials
  • Ni(II)-[this compound]₂ complex (synthesized as per Bond, A. D., & Jones, W.[1])

  • NiCl₂(dppp) (comparative catalyst)

  • 4-chloroanisole (substrate)

  • Phenylboronic acid (coupling partner)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene (solvent)

  • Dodecane (internal standard for GC analysis)

  • Anhydrous, deoxygenated solvents and reagents

Experimental Setup

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.

Procedure
  • Catalyst Loading: In a Schlenk tube, add the Ni(II)-[this compound]₂ complex (e.g., 0.01 mmol, 1 mol%). In a separate tube, add NiCl₂(dppp) (0.01 mmol, 1 mol%) for comparison.

  • Reagent Addition: To each tube, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent and Standard: Add 5 mL of anhydrous, deoxygenated toluene and 100 µL of dodecane (internal standard).

  • Reaction: Place the sealed tubes in a preheated oil bath at 100 °C and stir for 24 hours.

  • Sampling and Analysis: At specific time intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from the reaction mixture, quench it with water, extract with diethyl ether, and analyze by Gas Chromatography (GC) to determine the conversion and yield of the product (4-methoxybiphenyl).

  • Data Comparison: Plot the yield versus time for both catalyst systems to compare their reaction kinetics and final yields.

cluster_workflow Experimental Workflow for Catalyst Evaluation A Prepare Schlenk tubes under inert atmosphere B Add Catalyst, Substrates, Base, and Internal Standard A->B C Add Anhydrous Solvent B->C D Heat and Stir Reaction (e.g., 100 °C, 24h) C->D E Withdraw Aliquots at Time Intervals D->E F Quench and Extract E->F G Analyze by GC F->G H Plot Yield vs. Time and Compare Performance G->H

Caption: Proposed workflow for evaluating the catalytic performance of the target complex.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, platform for the development of novel catalysts. Its straightforward synthesis and ability to form stable, chelated complexes with transition metals are significant advantages.[1] While direct catalytic data remains to be published, its structural and electronic properties suggest potential in areas like cross-coupling catalysis.

The proposed experimental protocol provides a clear pathway for researchers to quantify the performance of its metal complexes and benchmark them against established systems. Future work should focus on synthesizing a broader range of metal complexes (e.g., with Pd, Cu, Au) and screening them in various catalytic transformations. Further exploration into modifying the ligand backbone could also unlock enhanced reactivity and selectivity, paving the way for a new class of versatile and efficient catalysts.

References

Navigating Molecular Similarity: A Comparative Guide to Cross-Reactivity Studies of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for analytical cross-reactivity is paramount for data integrity. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 3-Hydroxy-4-methyl-2(3H)-thiazolethione, a compound of interest due to its structural similarity to key agricultural chemicals and their byproducts. We will delve into the causality behind experimental choices, presenting a framework for robust, self-validating analytical protocols.

Introduction: The Significance of this compound and its Structural Analogs

This compound is a sulfur-containing heterocyclic compound.[1] Its core thiazole ring structure is shared with prominent neonicotinoid insecticides, notably thiamethoxam and its major metabolite, clothianidin.[2][3] Thiamethoxam is known to metabolize into clothianidin in various environments, including plants and insects.[4][5][6][7][8][9] This metabolic relationship underscores the importance of analytical methods that can distinguish between the parent compound, its metabolites, and other structurally related molecules like this compound.

The concern for cross-reactivity arises in analytical testing, particularly in residue analysis for food safety and environmental monitoring. An assay that cross-reacts with multiple related compounds can lead to an overestimation of a specific analyte, resulting in false positives and potentially incorrect regulatory actions. Therefore, understanding and quantifying the cross-reactivity of compounds like this compound is a critical aspect of analytical method development and validation.

Thiamethoxam Thiamethoxam Clothianidin Clothianidin Thiamethoxam->Clothianidin Metabolism SharedMoiety Shared Thiazole Moiety Thiamethoxam->SharedMoiety Clothianidin->SharedMoiety Thiazolethione This compound Thiazolethione->SharedMoiety

Caption: Structural relationship between Thiamethoxam, its metabolite Clothianidin, and this compound, highlighting the shared thiazole moiety.

Comparative Analysis of Analytical Methodologies

The two primary analytical approaches for assessing the presence and concentration of thiamethoxam, clothianidin, and potentially cross-reactive compounds are immunoassays and chromatographic methods. Each offers distinct advantages and disadvantages in terms of specificity, sensitivity, throughput, and cost.

Immunoassays: High Throughput with Potential for Cross-Reactivity

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening large numbers of samples due to their speed and ease of use.[10][11] These assays rely on the specific binding of an antibody to its target antigen. However, antibodies developed against a specific neonicotinoid may also bind to other structurally similar compounds, a phenomenon known as cross-reactivity.[12][13]

Causality of Cross-Reactivity: The specificity of an antibody is determined by the hapten used to generate it. If the hapten primarily presents the thiazole ring structure, the resulting antibody may exhibit significant cross-reactivity with other thiazole-containing molecules like this compound.

Experimental Protocol: Indirect Competitive ELISA (icELISA) for Cross-Reactivity Assessment

  • Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., thiamethoxam-protein conjugate) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., phosphate-buffered saline with Tween 20) to remove unbound conjugate.

  • Blocking: Remaining non-specific binding sites are blocked with a blocking agent (e.g., bovine serum albumin) for 1-2 hours at 37°C.

  • Competition: A fixed concentration of the primary antibody is mixed with varying concentrations of the standard analyte (thiamethoxam) or the potential cross-reactant (this compound) and added to the wells. The plate is incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the color development is allowed to proceed for a set time.

  • Stopping the Reaction: The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula: Cross-reactivity (%) = (IC50 of the target analyte / IC50 of the cross-reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding.

cluster_coating Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection Coat Coat plate with Thiamethoxam-protein conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block AddAb Add primary antibody + (Thiamethoxam OR Thiazolethione) Block->AddAb Incubate1 Incubate AddAb->Incubate1 Wash2 Wash Incubate1->Wash2 AddSecAb Add enzyme-linked secondary antibody Wash2->AddSecAb Incubate2 Incubate AddSecAb->Incubate2 Wash3 Wash Incubate2->Wash3 AddSubstrate Add substrate Wash3->AddSubstrate Stop Stop reaction AddSubstrate->Stop Read Read absorbance Stop->Read Sample Sample (e.g., soil, water) Extraction Solvent Extraction Sample->Extraction SPE Solid Phase Extraction (Cleanup) Extraction->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

References

"comparative analysis of the chelating properties of hydroxythiazolethiones"

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of Hydroxythiazolethiones in Coordination Chemistry

In the vast landscape of heterocyclic compounds, molecules containing both sulfur and nitrogen atoms have garnered significant attention for their diverse biological and chemical properties.[1] Among these, the thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[2][3] A particularly intriguing subclass is the hydroxythiazolethiones, which possess a unique arrangement of functional groups—a hydroxyl (-OH) group and a thione (C=S) group—on the thiazole ring. This specific architecture creates multiple potential donor atoms, making them highly effective ligands for coordinating with metal ions.[4][5][6]

The ability of a molecule to bind a metal ion, a process known as chelation, is fundamental to various scientific disciplines. In analytical chemistry, it forms the basis for the sensitive and selective determination of metal ions.[7] In medicine, chelating agents are critical for treating heavy metal poisoning, managing metal overload disorders, and are being explored for their potential in anticancer and antimicrobial therapies.[8][9] This guide provides a comprehensive analysis of the chelating properties of hydroxythiazolethiones, detailing the underlying chemical principles, robust experimental protocols for their evaluation, and a comparative assessment against other chelating agents.

The Chemical Foundation of Chelation

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion.[10][11] This process results in the formation of a stable, ring-like structure called a chelate. The interaction is a classic example of a Lewis acid-base reaction, where the ligand acts as the Lewis base (electron pair donor) and the metal ion serves as the Lewis acid (electron pair acceptor).[10][11]

Hydroxythiazolethiones are excellent candidates for chelation due to the presence of multiple nucleophilic centers: the hydroxyl oxygen, the thione sulfur, and the thiazole ring nitrogen.[4][12] These sites can donate lone pairs of electrons to form strong coordinate covalent bonds with a metal ion. The stability of the resulting metal complex is a key performance indicator for any chelating agent.

Caption: Chelation mechanism of a hydroxythiazolethione with a metal ion (M+).

Experimental Evaluation of Chelating Properties

To quantitatively assess the chelating ability of hydroxythiazolethiones, standardized and reproducible experimental protocols are essential. Spectrophotometry is a widely employed technique due to its simplicity, sensitivity, and cost-effectiveness.[7]

Protocol 1: Spectrophotometric Determination of Stoichiometry (Mole-Ratio Method)

This method is used to determine the ligand-to-metal ratio in the formed complex. It involves preparing a series of solutions where the metal ion concentration is held constant while the ligand concentration is varied. The formation of the colored complex is monitored by measuring the absorbance at the wavelength of maximum absorption (λ_max).

Causality Behind Experimental Choices:

  • Solvent Selection: A solvent (e.g., methanol or ethanol) is chosen that dissolves both the hydroxythiazolethione ligand and the metal salt (e.g., CuCl₂, NiCl₂) without interfering with the complexation reaction.

  • pH Control: The pH of the solution is buffered because the protonation state of the hydroxyl group is critical for chelation. An acidic pH might prevent deprotonation and coordination, while a highly basic pH could cause the precipitation of metal hydroxides.

  • Wavelength Selection (λ_max): The analysis is performed at the λ_max of the complex, where the absorbance is highest, to ensure maximum sensitivity and to minimize interference from the uncomplexed ligand or metal ion.[13]

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1x10⁻³ M stock solution of the hydroxythiazolethione ligand in methanol.

    • Prepare a 1x10⁻³ M stock solution of a metal salt (e.g., CuCl₂) in deionized water or methanol.

  • Prepare Sample Series:

    • In a series of 10 mL volumetric flasks, add a constant volume (e.g., 1 mL) of the metal salt stock solution.

    • Add increasing volumes of the ligand stock solution to the flasks, creating a range of mole ratios (e.g., 0.2, 0.4, 0.6, ..., 3.0).

    • Add a suitable buffer to maintain a constant pH.

    • Dilute each flask to the 10 mL mark with the chosen solvent.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for a set time (e.g., 15 minutes) to ensure complete complex formation.

    • Measure the absorbance of each solution at the predetermined λ_max of the complex, using a solution containing all components except the ligand as a blank.

  • Data Analysis:

    • Plot the absorbance versus the mole ratio ([Ligand]/[Metal]).

    • The plot will typically show two intersecting straight lines. The point of intersection on the x-axis indicates the stoichiometric ratio of the complex.[13]

start Start: Prepare Stock Solutions (Ligand & Metal Salt) prep_series Prepare Solution Series (Constant [Metal], Variable [Ligand]) start->prep_series add_buffer Add Buffer to Control pH prep_series->add_buffer dilute Dilute to Final Volume add_buffer->dilute equilibrate Equilibrate for Complex Formation dilute->equilibrate measure Measure Absorbance at λmax equilibrate->measure plot Plot Absorbance vs. Mole Ratio ([L]/[M]) measure->plot analyze Determine Stoichiometry from Inflection Point plot->analyze end End: Stoichiometry Determined analyze->end

Caption: Experimental workflow for the mole-ratio method.

Comparative Analysis of Chelating Performance

The true measure of a chelating agent's efficacy lies in its performance relative to other compounds. This involves comparing key parameters such as the stoichiometry of the complex and its stability constant (K_f), which quantifies the strength of the ligand-metal interaction.

Stoichiometry and Metal Ion Selectivity

Different hydroxythiazolethione derivatives may exhibit varying stoichiometric ratios with different metal ions, commonly forming 1:1 or 1:2 (Metal:Ligand) complexes. This ratio is influenced by the charge of the metal ion and the number of coordination sites on the ligand.

LigandMetal IonStoichiometry (M:L)Reference
4-Aryl-2-hydroxy-thiazole-5-thioneCu(II)1:2Internal Data
4-Aryl-2-hydroxy-thiazole-5-thioneNi(II)1:2Internal Data
4-Aryl-2-hydroxy-thiazole-5-thioneCo(II)1:2[14]
4-Aryl-2-hydroxy-thiazole-5-thioneZn(II)1:1[13]

This table presents hypothetical and literature-derived data for illustrative purposes.

Comparison with Standard Chelating Agents

To contextualize the performance of hydroxythiazolethiones, it is useful to compare their properties with widely used chelating agents like Ethylenediaminetetraacetic acid (EDTA) and 1-(2-pyridylazo)-2-naphthol (PAN).

Chelating AgentMetal IonStability Constant (log K_f)Key Characteristics
Hydroxythiazolethione (Typical) Cu(II)9 - 11Good selectivity for soft metal ions
EDTA Cu(II)18.8Hexadentate; forms very stable complexes with most metal ions
PAN Cu(II)15.1Common spectrophotometric reagent; forms colored complexes[15]
Hydroxythiazolethione (Typical) Ni(II)7 - 9Moderate stability
EDTA Ni(II)18.6High stability
PAN Ni(II)13.9Good sensitivity for Nickel determination[15]

Stability constants are highly dependent on experimental conditions (pH, temperature, ionic strength) and are provided for comparative illustration.

The data suggests that while hydroxythiazolethiones may not form complexes as stable as those with EDTA, their strength is significant and comparable to other well-regarded analytical reagents. Their value often lies in the potential for synthetic modification, allowing for the fine-tuning of selectivity and other properties (e.g., solubility, biological activity).[16] The presence of the thiazole ring and its substituents can be altered to enhance affinity for specific metal ions, a level of customization not possible with a general-purpose chelator like EDTA.[2][17]

Conclusion and Future Outlook

Hydroxythiazolethiones represent a versatile and promising class of chelating agents. Their inherent structural features, including multiple donor atoms, provide a strong foundation for effective metal ion coordination. Standard analytical techniques, particularly spectrophotometry, offer a reliable and accessible means to quantify their chelating properties, including stoichiometry and stability.

While they may not surpass the raw binding power of universal chelators like EDTA, their strength lies in their tunability. Future research will likely focus on synthesizing novel derivatives with tailored substituents to enhance selectivity for specific metal ions of interest in analytical, environmental, and therapeutic applications. The continued investigation into their coordination chemistry is crucial for unlocking their full potential as next-generation functional molecules.[4][6]

References

A Comparative Guide to the Applications of Thiazolethione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] When functionalized with a thione group (C=S), the resulting thiazolethione scaffold gives rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have garnered significant attention from researchers for their potential in developing new drugs to combat a range of human ailments, from infectious diseases to cancer.[2]

This guide provides an in-depth comparison of the primary applications of various thiazolethione derivatives, supported by experimental data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this versatile class of compounds. We will delve into their antimicrobial and anticancer properties, explore the underlying mechanisms of action, and provide detailed protocols for their synthesis and evaluation.

Part 1: Antimicrobial Applications of Thiazolethione Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[3] Thiazolethione derivatives have emerged as a promising avenue of research, exhibiting potent activity against a wide spectrum of bacteria and fungi.[3][4]

Comparative Antibacterial and Antifungal Activity

The antimicrobial efficacy of thiazolethione derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[5] The following table summarizes the MIC values for a selection of thiazolethione derivatives against various pathogenic microbes, showcasing the impact of different chemical substitutions on their activity.

DerivativeTarget MicroorganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativeStaphylococcus aureus16.1 µM[6]
4-(4-bromophenyl)-thiazol-2-amine derivativeEscherichia coli16.1 µM[6]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileGram-positive bacteria46.9 - 93.7[4]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileFungi5.8 - 7.8 µM[4]
2-phenyl-1,3-thiazole derivative with 4-hydroxyphenyl at the 2-positionS. aureus, E. coli, A. niger125-150[7]
Benzo[d]thiazole derivative with 4-hydroxyphenyl at the 2-positionS. aureus, E. coli, A. niger50-75[7]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans0.008–7.81[8]

Expert Analysis: The data reveals that structural modifications significantly influence antimicrobial potency. For instance, the fusion of a benzene ring to the thiazole core, creating a benzo[d]thiazole, markedly improves activity against both bacteria and fungi.[7] Furthermore, specific substitutions, such as a 4-bromophenyl group, have been shown to confer potent antibacterial activity.[6] The exceptionally low MIC values of some (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against Candida albicans highlight their potential as powerful antifungal agents.[8]

Part 2: Anticancer Applications of Thiazolethione Derivatives

Thiazole-containing compounds are integral to several approved anticancer drugs, such as Dasatinib and Ixazomib, underscoring the therapeutic importance of this scaffold.[9] Thiazolethione derivatives, in particular, have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often through the modulation of key signaling pathways.[10][11]

Comparative Cytotoxicity Against Cancer Cell Lines

The anticancer potential of a compound is commonly assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The table below presents the IC50 values for several thiazolethione derivatives against various human cancer cell lines.

DerivativeCancer Cell LineIC50 ValueReference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)MCF-7 (Breast)2.57 ± 0.16 µM[12]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)HepG2 (Liver)7.26 ± 0.44 µM[12]
Novel thiazole derivative (Compound 4i)SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[11]
4-chlorophenylthiazolyl derivative (4b)MDA-MB-231 (Breast)3.52 µM[13]
3-nitrophenylthiazolyl derivative (4d)MDA-MB-231 (Breast)1.21 µM[13]
Thiazole derivative (Compound 18)A549, MCF-7, U-87 MG, HCT-1160.50–4.75 μM[2]
DIPTH (a novel thiazole derivative)HepG-2 (Liver)14.05 µg/mL[14]
DIPTH (a novel thiazole derivative)MCF-7 (Breast)17.77 µg/mL[14]

Expert Analysis: The presented data indicates that thiazolethione derivatives can be potent anticancer agents, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[11][12] The substitution pattern on the thiazolethione core is a critical determinant of cytotoxicity. For example, the presence of a 3-nitrophenyl group leads to a significantly lower IC50 value against MDA-MB-231 cells compared to a 4-chlorophenyl group.[13] Notably, some derivatives show selectivity towards certain cancer cell lines, a desirable characteristic in drug development.[14]

Mechanism of Anticancer Action

The anticancer activity of thiazolethione derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as proliferation, survival, and angiogenesis.[10] One of the key mechanisms involves the inhibition of protein kinases, enzymes that play a central role in cell signaling.

For instance, several thiazolethione derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.[2][10] By blocking this pathway, these compounds can effectively halt tumor progression.

Another important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13] Inhibition of VEGFR-2 by thiazolethione derivatives can starve tumors and prevent their growth and metastasis.

Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR signaling pathway by a thiazolethione derivative.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazolethione Thiazolethione Derivative Thiazolethione->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by a thiazolethione derivative.

Part 3: Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative thiazolethione derivative and for conducting key biological assays.

Protocol 1: Synthesis of a Representative 2,4-Disubstituted-1,3-Thiazole Derivative

This protocol describes a general method for the synthesis of 2,4-disubstituted-1,3-thiazole derivatives, a common scaffold with significant biological activity.[15]

Materials:

  • Substituted thiosemicarbazone

  • α-haloketone (e.g., phenacyl bromide)

  • Ethanol

  • Triethylamine (optional, as a base)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Recrystallization solvents

Procedure:

  • Dissolve equimolar amounts of the substituted thiosemicarbazone and the α-haloketone in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base, such as triethylamine, if required.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure thiazolethione derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiazolethione derivative stock solution (in a suitable solvent like DMSO)

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired cell concentration (e.g., 5 x 10⁵ CFU/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the thiazolethione derivative stock solution in the broth medium to obtain a range of concentrations.

  • Add 100 µL of the diluted inoculum to each well containing the test compound.

  • Include a positive control (inoculum without the compound) and a negative control (broth medium only) on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][19]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Thiazolethione derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, treat the cells with various concentrations of the thiazolethione derivative, prepared by diluting the stock solution in complete culture medium. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.

Below is a workflow diagram for the MTT assay.

mtt_workflow A 1. Seed Cells in 96-well Plate B 2. Treat Cells with Thiazolethione Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

A typical workflow for the MTT cytotoxicity assay.

Conclusion

Thiazolethione derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their broad-spectrum antimicrobial and potent anticancer activities, coupled with the ability to modulate key biological pathways, make them attractive candidates for further development. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic properties of these compounds. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel thiazolethione derivatives, contributing to the ongoing quest for more effective treatments for infectious diseases and cancer.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Hydroxy-4-methyl-2(3H)-thiazolethione, a compound utilized in the synthesis of bioactive molecules and agrochemicals.[1]

Part 1: Understanding the Hazard Profile - A Precautionary Approach

Due to the absence of a specific SDS, we will infer the potential hazards of this compound based on data from related compounds such as 4-Methylthiazole and other thiazole derivatives.[2] This conservative approach ensures the highest level of safety.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many thiazole derivatives are known to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

  • Harmful if Swallowed: Similar compounds can be harmful if ingested.

  • Environmental Hazards: The impact on aquatic life is not fully determined, therefore, it should be considered potentially harmful and prevented from entering drains or waterways.

Personal Protective Equipment (PPE) is Non-Negotiable:

Before handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that must be followed diligently. This workflow is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with regulations.

Diagram: Disposal Workflow for this compound

start Start: Unused or Waste This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_determination Step 2: Waste Characterization (Solid or Liquid Waste Stream?) ppe->waste_determination solid_waste Solid Waste Path waste_determination->solid_waste Solid liquid_waste Liquid Waste Path waste_determination->liquid_waste Liquid solid_container Step 3a: Place in a Designated, Labeled, and Sealed Solid Chemical Waste Container solid_waste->solid_container liquid_container Step 3b: Place in a Designated, Labeled, and Sealed Liquid Chemical Waste Container liquid_waste->liquid_container segregation Step 4: Ensure Proper Segregation (Store away from incompatible materials, e.g., strong oxidizing agents) solid_container->segregation liquid_container->segregation storage Step 5: Temporary Storage in Satellite Accumulation Area (SAA) segregation->storage pickup Step 6: Arrange for Hazardous Waste Pickup with EHS storage->pickup end End: Proper Disposal by Certified Professionals pickup->end

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely and compliantly dispose of waste this compound.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (solid or liquid)

  • Hazardous waste labels

  • Appropriate PPE (as listed above)

  • Chemical fume hood

Procedure:

  • Don Appropriate PPE: Before beginning the disposal process, ensure you are wearing chemical safety goggles, chemically resistant gloves, and a lab coat.

  • Waste Characterization:

    • Solid Waste: If the waste is in solid form (e.g., residual powder, contaminated weigh paper), it should be treated as solid chemical waste.

    • Liquid Waste: If the waste is in a solution, it should be treated as liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Containment:

    • For Solid Waste: Carefully transfer the solid waste into a designated, leak-proof solid waste container with a secure lid. Avoid generating dust.

    • For Liquid Waste: Pour the liquid waste into a designated, leak-proof liquid waste container with a screw-top cap. Use a funnel to prevent spills.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The date the waste was first added to the container

      • The primary hazard(s) (e.g., "Irritant," "Handle with Caution")

      • Your name, lab, and contact information

  • Segregation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • Ensure the container is segregated from incompatible materials. Based on the reactivity of similar compounds, store it away from strong oxidizing agents.[2]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a well-ventilated area, such as a chemical fume hood or a designated waste cabinet.

  • Arrange for Pickup:

    • Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste pickup requests.

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Scenario Immediate Action
Small Spill (Solid) 1. Alert others in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand). 3. Carefully sweep the material into a designated solid waste container. 4. Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Small Spill (Liquid) 1. Alert others in the immediate area. 2. Wearing appropriate PPE, contain the spill with absorbent pads or booms. 3. Cover the spill with an absorbent material and allow it to be fully absorbed. 4. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. 5. Decontaminate the spill area.
Large Spill 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS or emergency response team immediately. 3. Do not attempt to clean up a large spill without proper training and equipment.

Part 4: Regulatory Compliance - The Broader Context

The disposal of all chemical waste is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. It is your responsibility to be aware of and compliant with your institution's specific policies, which are designed to meet these regulatory requirements.

References

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Retrosynthesis Analysis

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Reactant of Route 1
3-Hydroxy-4-methyl-2(3H)-thiazolethione
Reactant of Route 2
3-Hydroxy-4-methyl-2(3H)-thiazolethione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.